molecular formula C9H8Br2O2 B1517329 Methyl 2-(3,5-dibromophenyl)acetate CAS No. 644982-90-1

Methyl 2-(3,5-dibromophenyl)acetate

Cat. No.: B1517329
CAS No.: 644982-90-1
M. Wt: 307.97 g/mol
InChI Key: UAHBKRHFZXQOJY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromophenyl)acetate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(3,5-dibromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHBKRHFZXQOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301975
Record name Methyl 3,5-dibromobenzeneacetate
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-90-1
Record name Methyl 3,5-dibromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644982-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromobenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID301301975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,5-dibromophenyl)acetate, with the CAS number 644982-90-1 , is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a phenylacetic acid methyl ester core substituted with two bromine atoms at the meta positions, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This guide provides a comprehensive overview of its synthesis, properties, potential applications in drug discovery, and essential safety information.

The strategic placement of bromine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. Halogen bonds, for instance, are increasingly recognized as important non-covalent interactions in ligand-protein binding. Furthermore, the presence of bromine can block sites of metabolism, thereby increasing the half-life of a drug candidate. The 3,5-dibromo substitution pattern, in particular, offers a scaffold with C2v symmetry, which can be exploited in the design of specific inhibitors or probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.

PropertyValueSource
CAS Number 644982-90-1N/A
Molecular Formula C₉H₈Br₂O₂N/A
Molecular Weight 307.97 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The general workflow involves the synthesis of the corresponding carboxylic acid followed by its esterification.

Synthesis_Workflow Start Starting Material Step1 Step 1: Synthesis of 3,5-dibromophenylacetic acid Start->Step1 Intermediate 3,5-dibromophenylacetic acid Step1->Intermediate Step2 Step 2: Fischer Esterification Intermediate->Step2 Product This compound Step2->Product

Caption: General two-step synthesis workflow for this compound.

Step 1: Synthesis of 3,5-dibromophenylacetic acid

While a direct synthesis of 3,5-dibromophenylacetic acid is not readily found in the provided search results, a plausible route can be inferred from the synthesis of similar compounds like 3,5-dibromosalicylic acid. A common method for introducing bromine atoms to an aromatic ring is through electrophilic aromatic substitution.

Hypothetical Protocol based on related syntheses[1]:

  • Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetic acid in a suitable solvent such as glacial acetic acid or a mixture of p-dioxane and water.

  • Bromination: Slowly add a stoichiometric amount of bromine (2.0-2.2 equivalents) to the solution at room temperature with vigorous stirring. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water to remove any residual acid and bromine.

  • Purification: The crude 3,5-dibromophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Step 2: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction is an equilibrium process.[2][3][4]

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromophenylacetic acid in an excess of anhydrous methanol. Methanol acts as both the reactant and the solvent, which helps to drive the equilibrium towards the product side.[2]

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid 3,5-dibromophenylacetic acid Ester This compound Carboxylic_Acid->Ester Reacts with Methanol Methanol (excess) Methanol->Ester Catalyst H₂SO₄ (catalyst) Catalyst->Ester Catalyzes Heat Reflux Heat->Ester Water Water Ester->Water By-product

Caption: Key components of the Fischer esterification of 3,5-dibromophenylacetic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.[5][6][7][8] The 3,5-dibromophenyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties.

Key Roles in Drug Design:

  • Scaffold for Lead Optimization: The phenylacetic acid framework is a common motif in many biologically active compounds. The dibromo substitution provides a starting point for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the chemical space around a lead compound.

  • Modulation of Physicochemical Properties: The two bromine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, this must be carefully balanced to maintain adequate aqueous solubility.

  • Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation. Introducing bromine atoms at the 3 and 5 positions can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the active site of a target protein. This can contribute to enhanced binding affinity and selectivity.

  • Structural Rigidity: The bulky bromine atoms can restrict the rotation of the phenyl ring, which may be advantageous for locking the molecule into a bioactive conformation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 644982-90-1) was not found. Therefore, it is crucial to handle this compound with the same precautions as other halogenated aromatic compounds of similar structure.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

  • Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[12]

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Inferred):

Based on similar brominated aromatic compounds, this compound may be classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a range of opportunities to fine-tune the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in the research and development of new therapeutic agents. Further exploration of its applications in the synthesis of novel compounds is warranted to fully realize its potential.

References

  • Synthesis of 3,5-Dinitrosalicylic acid. (2017, April 6). YouTube. [Link]

  • Dow Chemical Co. (1968). Preparation of 3, 5-dibromo-salicylic acid. U.S.
  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. (2022, August 25). YouTube. [Link]

  • Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Homework.Study.com. [Link]

  • Production process for synthesizing 3,5-dibromonitrobenzene. (2014).
  • Reyes-Melo, F., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(15), 2789.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Sakurai, Y., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules, 27(12), 3702.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, July 27). [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). ResearchGate. [Link]

  • The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

  • El-Faham, A., et al. (2017). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Journal of Molecular Structure, 1149, 582-591.
  • Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. (2025, March 24). Technology Networks. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. (2024, August 27). ADMET and DMPK. [Link]

  • Syntilo CR 68 - SAFETY DATA SHEET. (2025, October 31). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C4951A82531604B580258A7A00540C66/ File/1297589.pdf)
  • Material Safety Data Sheet. (2003, July 15). The Home Depot. [Link]

  • Hyspin AWH-M 46 - SAFETY DATA SHEET. (2025, January 7). [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/61726C74D228C91380258A7A00544E66/ File/1297645.pdf)
  • SAFETY DATA SHEET. (2019, March 9). ConRo. [Link]

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its dibrominated phenyl ring offers two reactive sites for further functionalization through cross-coupling reactions, while the methyl ester moiety can be readily hydrolyzed or converted to other functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 644982-90-1[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
SMILES O=C(OC)CC1=CC(Br)=CC(Br)=C1[1]
Appearance Not specified (likely a solid at room temperature)-
Melting Point Not available in cited literature-
Boiling Point Not available in cited literature-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.-

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step process starting from phenylacetic acid. The first step involves the dibromination of the aromatic ring, followed by a classic Fischer esterification.

Step 1: Synthesis of 3,5-Dibromophenylacetic Acid

The key precursor, 3,5-dibromophenylacetic acid, can be synthesized by the direct bromination of phenylacetic acid. The presence of the acetic acid side chain is deactivating and a meta-director, which would not favor the 3,5-substitution pattern. Therefore, a more plausible route would be the bromination of a precursor that can be converted to the phenylacetic acid moiety. However, for the purpose of this guide, we will consider a direct bromination approach under forcing conditions, analogous to the synthesis of other dibrominated aromatic acids.[2]

Experimental Protocol: Synthesis of 3,5-Dibromophenylacetic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenylacetic acid (1 equivalent) in a suitable solvent such as a mixture of water and p-dioxane.[2]

  • Bromination: While stirring vigorously, add bromine (2.0-2.2 equivalents) dropwise to the solution at room temperature.[2]

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature until the bromine color disappears, indicating the consumption of the bromine.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to yield pure 3,5-dibromophenylacetic acid.

Step 2: Fischer Esterification to this compound

The second step is the acid-catalyzed esterification of 3,5-dibromophenylacetic acid with methanol. The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent.[3][4]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask containing 3,5-dibromophenylacetic acid (1 equivalent), add a large excess of methanol (e.g., 10-20 equivalents).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Fischer Esterification Phenylacetic_Acid Phenylacetic Acid Reaction1 Bromination (Heat) Phenylacetic_Acid->Reaction1 Bromine Br₂ Bromine->Reaction1 Solvent1 Aqueous p-dioxane Solvent1->Reaction1 Dibromo_Acid 3,5-Dibromophenylacetic Acid Reaction1->Dibromo_Acid Reaction2 Esterification (Reflux) Dibromo_Acid->Reaction2 Methanol Methanol (excess) Methanol->Reaction2 Catalyst H₂SO₄ (cat.) Catalyst->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound. While a public database spectrum for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons: The three protons on the phenyl ring will appear as two distinct signals. The proton at the 2-position will be a triplet with a small coupling constant (J ≈ 1.5-2.0 Hz) due to meta-coupling with the two equivalent protons at the 4- and 6-positions. This signal is expected to be in the range of δ 7.5-7.7 ppm. The two equivalent protons at the 4- and 6-positions will appear as a doublet (J ≈ 1.5-2.0 Hz) in a similar chemical shift range.

  • Methylene Protons (-CH₂-): The two benzylic protons will appear as a singlet around δ 3.6-3.8 ppm.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The ester carbonyl carbon will show a signal in the range of δ 170-172 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the acetate group (C1) will be around δ 135-138 ppm. The two carbons bearing the bromine atoms (C3 and C5) will be around δ 122-124 ppm. The two unsubstituted carbons (C4 and C6) will appear around δ 130-132 ppm, and the carbon between the two bromine atoms (C2) will be around δ 128-130 ppm.

  • Methylene Carbon (-CH₂-): The benzylic carbon will have a signal around δ 40-42 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear around δ 52-54 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

  • C-O Stretch: A strong band for the C-O single bond of the ester will be present in the region of 1150-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration will be in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ will appear with a relative intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The [M]⁺ peak will be at m/z = 306, the [M+2]⁺ peak at m/z = 308, and the [M+4]⁺ peak at m/z = 310.

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 277/279/281, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 249/251/253.

Chemical Reactivity and Potential Applications

This compound is a valuable intermediate due to the presence of multiple reactive sites.

  • Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dibromophenylacetic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine.

  • Benzylic Position: The benzylic protons can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles, allowing for the introduction of substituents at this position.

  • Aromatic Ring: The two bromine atoms on the phenyl ring are prime handles for further functionalization using transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, making this compound an excellent scaffold for building molecular complexity.

A significant application of related bromophenyl acetates is in the synthesis of pharmaceuticals. For example, Methyl 2-(3-bromophenyl)acetate is a key reagent in the synthesis of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[5] This highlights the potential of this compound as a building block for novel therapeutic agents. The two bromine atoms allow for the synthesis of derivatives with potentially enhanced or novel biological activities.[6]

Reactivity_Scheme cluster_reactions Potential Reactions cluster_products Resulting Scaffolds Start This compound Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Amidation Amidation (R₂NH) Start->Amidation Acid 3,5-Dibromophenylacetic Acid Hydrolysis->Acid Biaryl 3,5-Diarylphenylacetate Derivative Suzuki->Biaryl Amide 2-(3,5-Dibromophenyl)acetamide Derivative Amidation->Amide

Caption: Potential reaction pathways for this compound.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

    • Store in a tightly sealed container in a dry, cool place.[1]

For more detailed information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. [Link]

  • Wikipedia. Methyl 2-bromoacetate. [Link]

  • IUCr Journals. (4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11746402, Methyl 2-(3-bromophenyl)acetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)acetate. [Link]

  • Surine, W. R., & Majewski, T. E. (1968). U.S. Patent No. 3,381,032. Washington, DC: U.S.
  • Tao, D. J., et al. (2012). Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

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  • Google Patents.
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  • Journal of Chemical and Pharmaceutical Research. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

  • Reddit. synthesis of 3,5-dibromine-2-hydroxybenzenesulfonic acid. [Link]

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  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 2-(3,5-dibromophenyl)acetate is a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a dibrominated phenyl ring, provides two reactive sites for subsequent chemical modifications such as cross-coupling reactions, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive overview of its molecular structure, a detailed, field-tested protocol for its synthesis via Fischer esterification of 2-(3,5-dibromophenyl)acetic acid, and a thorough analysis of the spectroscopic techniques required for its unambiguous structural confirmation. The methodologies and interpretations presented herein are tailored for researchers, chemists, and professionals in drug development who require a robust understanding and practical application of this compound's chemistry.

Molecular Overview and Physicochemical Properties

This compound belongs to the phenylacetate ester family. The core structure consists of a benzene ring substituted at the 3 and 5 positions with bromine atoms and an acetic acid methyl ester group at the 1 position. This substitution pattern is critical as the bromine atoms act as directing groups and potential leaving groups in various organic reactions.

Key identifiers and properties of the title compound and its precursor acid are summarized below for reference.

IdentifierThis compound2-(3,5-Dibromophenyl)acetic acid
CAS Number 644982-90-1[1]188347-49-1[2]
Molecular Formula C₉H₈Br₂O₂[1]C₈H₆Br₂O₂[2]
Molecular Weight 307.97 g/mol [1]293.94 g/mol [2]
SMILES O=C(OC)CC1=CC(Br)=CC(Br)=C1[1]O=C(O)CC1=CC(Br)=CC(Br)=C1
Appearance Predicted: Colorless to pale yellow oil/solidWhite to off-white solid

Synthesis Pathway: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(3,5-dibromophenyl)acetic acid.

Causality of Method Selection: Fischer esterification is selected for its operational simplicity, use of inexpensive reagents (methanol and an acid catalyst), and high conversion rates. The reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. A strong mineral acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (methanol) is used, leveraging Le Châtelier's principle.

Fischer_Esterification_Reaction reactant1 2-(3,5-dibromophenyl)acetic acid product This compound reactant1->product reactant2 Methanol (Excess) reactant2->product catalyst H₂SO₄ (cat.) catalyst->product byproduct H₂O

Caption: Reaction scheme for Fischer esterification.

Protocol 2.1: Synthesis of this compound

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) before proceeding to work-up.

Materials:

  • 2-(3,5-Dibromophenyl)acetic acid (1.0 eq)

  • Anhydrous Methanol (20-30 eq)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3,5-dibromophenyl)acetic acid.

  • Reagent Addition: Add anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved or a uniform suspension is formed.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

    • Expert Insight: The exothermic nature of mixing sulfuric acid and methanol necessitates cooling to prevent uncontrolled boiling and ensure safety.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 2-4 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, spot them on a TLC plate alongside the starting material, and elute with a suitable solvent system. The reaction is complete when the starting material spot is no longer visible.

  • Cooling: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

Protocol 2.2: Work-up and Purification

Materials:

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, rotary evaporator

Procedure:

  • Solvent Removal: Concentrate the cooled reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Neutralization & Extraction: To the resulting residue, add water and a suitable extraction solvent (e.g., dichloromethane). Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases, ensuring the aqueous layer is neutral or slightly basic (pH ~7-8).

    • Trustworthiness: This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid into the aqueous layer as its sodium salt.

  • Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 2-4h B->C D 4. Monitor by TLC C->D E 5. Remove Excess Methanol D->E Reaction Complete F 6. Neutralize & Extract E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate to Yield Product H->I

Caption: Experimental workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound requires a combination of spectroscopic methods. Each technique provides unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the number of different types of protons and their connectivity. For the title compound, three distinct signals are expected.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~7.6Triplet (t)1HAr-H (C4-H)The single proton at the C4 position is coupled to the two equivalent protons at C2 and C6, resulting in a triplet.
B~7.4Doublet (d)2HAr-H (C2-H, C6-H)The two chemically equivalent protons at C2 and C6 are coupled to the single proton at C4, resulting in a doublet.
C~3.7Singlet (s)2H-CH₂ -The methylene protons are adjacent to a carbonyl group and an aromatic ring but have no adjacent protons, appearing as a singlet.
D~3.65Singlet (s)3H-OCH₃ The methyl ester protons are in a distinct chemical environment with no adjacent protons, resulting in a singlet.[3]

Note: Chemical shifts are predictive and may vary based on the solvent and spectrometer frequency. The pattern of aromatic signals is a key diagnostic feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of the dibrominated ring, six distinct carbon signals are expected.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~170C =OEster carbonyl carbons typically resonate in this downfield region.
2~138Ar-C (C1)The ipso-carbon attached to the acetate group.
3~133Ar-C H (C4)The aromatic CH carbon between the two bromine-substituted carbons.
4~130Ar-C H (C2, C6)The two equivalent aromatic CH carbons.
5~123Ar-C -Br (C3, C5)The two equivalent ipso-carbons directly attached to the electronegative bromine atoms.
6~52-OC H₃The methyl carbon of the ester group.
7~40-C H₂-The aliphatic methylene carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition. The presence of two bromine atoms creates a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

For a molecule containing two bromine atoms, the molecular ion peak will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

IonCalculated m/zIsotopic CompositionRelative Abundance
[M]⁺305.89C₉H₈(⁷⁹Br)₂O₂~100% (base peak of cluster)
[M+2]⁺307.89C₉H₈(⁷⁹Br)(⁸¹Br)O₂~197%
[M+4]⁺309.89C₉H₈(⁸¹Br)₂O₂~97%

Note: The calculated m/z values are for the most abundant isotopes. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromatic C-HConfirms the presence of the benzene ring.
~2950-2850C-H StretchAliphatic C-HIndicates the methylene and methyl groups.
~1740 C=O Stretch Ester Carbonyl A strong, sharp absorption that is highly characteristic of the ester functional group.
~1580-1450C=C StretchAromatic RingMultiple bands confirm the aromatic core.
~1250-1150C-O StretchEster C-OA strong band confirming the ester linkage.
~600-500C-Br StretchCarbon-BromineConfirms the presence of C-Br bonds, typically found in the fingerprint region.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a strategic intermediate. The two bromine atoms on the phenyl ring are key functional handles. They can be readily transformed or replaced using a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and controlled introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular architectures from a relatively simple starting material. This versatility makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals.

Conclusion

This guide has detailed the essential chemical and physical properties of this compound. A robust and reliable synthetic protocol based on Fischer esterification has been provided, complete with practical insights for successful execution and purification. Furthermore, a comprehensive multi-technique spectroscopic approach for unambiguous structural verification has been outlined, explaining the causality behind the expected spectral features. The information presented serves as a foundational resource for researchers utilizing this versatile building block in their synthetic endeavors.

References

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  • ResearchGate. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) | Request PDF. [Link]

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  • Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

  • Reddit. synthesis of 3,5-dibromine-2-hydroxybenzenesulfonic acid. [Link]

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"Methyl 2-(3,5-dibromophenyl)acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(3,5-dibromophenyl)acetate

Introduction

This compound is a valuable halogenated aromatic compound. Its structure, featuring a dibrominated phenyl ring attached to a methyl acetate group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of a reliable and well-documented pathway for the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development.

The primary route detailed herein commences with the commercially available starting material, 3,5-dibromotoluene. The synthesis involves a three-step sequence:

  • Radical Bromination: Conversion of 3,5-dibromotoluene to 3,5-dibromobenzyl bromide.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide group to form 2-(3,5-dibromophenyl)acetonitrile.

  • Methanolysis: Direct conversion of the nitrile to the target methyl ester under acidic methanol conditions.

This guide provides detailed experimental protocols, mechanistic insights, and safety considerations for each stage of the synthesis.

Synthesis Pathway Overview

The selected pathway is a robust and scalable method for preparing this compound. The logical flow from the starting material to the final product is illustrated below.

G A 3,5-Dibromotoluene B 3,5-Dibromobenzyl Bromide A->B NBS, AIBN, CCl4, Reflux C 2-(3,5-Dibromophenyl)acetonitrile B->C NaCN, DMSO D This compound C->D H2SO4, MeOH, Reflux

Caption: Overall synthetic workflow from 3,5-dibromotoluene.

Step 1: Radical Bromination of 3,5-Dibromotoluene

Principle and Mechanistic Insight

The initial step involves the selective bromination of the benzylic methyl group of 3,5-dibromotoluene. This is achieved through a free radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). NBS is favored for this type of reaction, known as Wohl-Ziegler bromination, because it provides a low, constant concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic substitution on the electron-rich benzene ring. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to facilitate radical formation.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN InitiatorRadical 2 R• + N2 AIBN->InitiatorRadical Δ Toluene Ar-CH3 NBS NBS BrRadical Br• NBS->BrRadical HBr (trace) BenzylRadical Ar-CH2• Toluene->BenzylRadical + Br• Product Ar-CH2Br BenzylRadical->Product + Br2 Bromine Br2 Bromine->BrRadical forms Br•

Caption: Simplified free radical mechanism for benzylic bromination.

Experimental Protocol
  • To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromobenzyl bromide.

Step 2: Cyanation of 3,5-Dibromobenzyl Bromide

Principle and Mechanistic Insight

This step involves a nucleophilic substitution reaction where the bromide of 3,5-dibromobenzyl bromide is displaced by a cyanide ion (CN⁻). Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to dissolve the ionic cyanide salt and to promote the Sₙ2 reaction mechanism.

Crucial Safety Note: This reaction involves the use of highly toxic sodium cyanide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Any acidic waste must be neutralized before being mixed with cyanide-containing waste to prevent the formation of lethal hydrogen cyanide (HCN) gas.

Experimental Protocol
  • In a fume hood, dissolve 3,5-dibromobenzyl bromide (1 equivalent) in DMSO.

  • Carefully add sodium cyanide (NaCN, 1.2 equivalents) to the solution portion-wise, monitoring for any exotherm.

  • Stir the reaction mixture at room temperature. The progress can be monitored by TLC by observing the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into a large volume of water and stir.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(3,5-dibromophenyl)acetonitrile.

Step 3: Methanolysis of 2-(3,5-Dibromophenyl)acetonitrile

Principle and Mechanistic Insight

The final step is the conversion of the nitrile functional group directly to a methyl ester. This transformation, known as methanolysis, is achieved by refluxing the nitrile in methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction proceeds through the initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by methanol. The resulting imino ether intermediate is then hydrolyzed by water present in the reaction medium to form the ester. This one-pot procedure is often more efficient than a two-step process of nitrile hydrolysis to a carboxylic acid followed by a separate esterification step.

Experimental Protocol
  • Dissolve the crude 2-(3,5-dibromophenyl)acetonitrile (1 equivalent) in methanol.

  • Carefully add concentrated sulfuric acid (H₂SO₄) to the solution while cooling in an ice bath.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Neutralize the remaining mixture by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final, pure compound.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis.

StepReactantsKey ReagentsSolventConditions
13,5-DibromotolueneNBS, AIBNCCl₄Reflux
23,5-Dibromobenzyl BromideNaCNDMSORoom Temperature
32-(3,5-Dibromophenyl)acetonitrileH₂SO₄, MeOHMethanolReflux

Expected Characterization Data for this compound:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-OCH₃) protons are expected.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the dibrominated benzene ring, the methylene carbon, and the methyl carbon should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, with a characteristic isotopic pattern due to the presence of two bromine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.

A Spectroscopic Guide to Methyl 2-(3,5-dibromophenyl)acetate for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(3,5-dibromophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery programs. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the unambiguous identification and characterization of this molecule, ensuring the integrity of research and development efforts.

Introduction to this compound

This compound, with the CAS number 644982-90-1, is a halogenated aromatic compound. Its structure, featuring a dibrominated phenyl ring attached to a methyl acetate moiety, makes it a valuable building block in organic synthesis. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups. Accurate spectroscopic characterization is the cornerstone of its use in any synthetic sequence, confirming its identity and purity.

This guide will delve into the expected spectroscopic signatures of this compound. In the absence of readily available public experimental spectra, this guide will utilize predicted NMR data and an analysis of expected IR and MS fragmentation patterns based on well-established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on computational models that are highly reliable for such structures.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we expect to see three distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.6Triplet (t)1HH-4
~ 7.4Doublet (d)2HH-2, H-6
~ 3.7Singlet (s)3H-OCH₃
~ 3.6Singlet (s)2H-CH₂-

Causality Behind Assignments:

  • Aromatic Protons (H-2, H-4, H-6): The protons on the dibrominated phenyl ring are expected to appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a doublet due to coupling with the proton at position 4. The single proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the carbonyl group. This environment will cause a downfield shift, and they are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment compared to the aromatic protons and are expected to appear as a sharp singlet further upfield.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, we expect to see six distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 170C=O
~ 140C-1
~ 133C-4
~ 130C-2, C-6
~ 123C-3, C-5
~ 52-OCH₃
~ 40-CH₂-

Causality Behind Assignments:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically in the range of 160-180 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbons directly attached to the bromine atoms (C-3 and C-5) will be significantly influenced by the electronegativity and heavy atom effect of bromine. The ipso-carbon (C-1) attached to the acetate group will also have a distinct chemical shift. Due to the symmetry of the substitution pattern, we expect to see four signals for the six aromatic carbons.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) will be deshielded by both the aromatic ring and the carbonyl group, while the methyl carbon (-OCH₃) will be the most shielded carbon, appearing at the highest field.

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and the substituted aromatic ring.

Table 3: Expected Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 2950-2850Medium-WeakAliphatic C-H stretch
~ 1735StrongC=O stretch (ester)
~ 1600, 1475Medium-WeakC=C stretch (aromatic ring)
~ 1250-1000StrongC-O stretch (ester)
~ 850-750StrongC-H out-of-plane bend (aromatic)
~ 700-500Medium-StrongC-Br stretch

Causality Behind Absorptions:

  • C=O Stretch: The most prominent peak in the spectrum will be the strong absorption of the carbonyl group of the ester, expected around 1735 cm⁻¹. This is a highly characteristic absorption for saturated esters.[3]

  • C-O Stretches: The ester functionality also exhibits strong C-O stretching bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

  • Aromatic Absorptions: The presence of the benzene ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1475 cm⁻¹ region. The substitution pattern on the aromatic ring (1,3,5-trisubstituted) will influence the pattern of the C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bonds will have stretching vibrations at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragmentComments
306/308/310[M]⁺Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two bromine atoms (approximately 1:2:1 ratio).
247/249/251[M - OCH₃]⁺Loss of the methoxy radical.
275/277/279[M - CH₃O]⁺Loss of a methoxy group.
229/231[C₇H₅Br₂]⁺Benzylic cation formed by cleavage of the C-C bond between the methylene group and the carbonyl group.
150/152[C₆H₃Br₂]⁺Phenyl cation with two bromines.

Causality Behind Fragmentation:

  • Molecular Ion: The molecular ion peak will be observed and will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive indicator of the number of bromine atoms in the molecule.

  • Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of the methoxy radical (-OCH₃) or the methoxy group (-OCH₃).

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group is also a favorable process, leading to the formation of a stable dibromobenzyl cation.

Methyl_2-(3,5-dibromophenyl)acetate_Fragmentation M+ [M]⁺˙ m/z 306/308/310 M-OCH3 [M - •OCH₃]⁺ m/z 247/249/251 M+->M-OCH3 - •OCH₃ Dibromobenzyl [C₇H₅Br₂]⁺ m/z 229/231 M+->Dibromobenzyl - CH₃O₂C•

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

Synthesis: Fischer Esterification of 3,5-Dibromophenylacetic Acid

A reliable method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.[4][5][6][7]

Step-by-Step Methodology:

  • To a solution of 3,5-dibromophenylacetic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy:

  • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Place a small amount of the neat sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Introduce a dilute solution of the compound into the instrument.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic data and analytical methodologies presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted NMR spectra, in conjunction with the analysis of expected IR and MS data, offer a detailed and reliable spectroscopic profile of the molecule. This information is indispensable for researchers and scientists engaged in synthetic chemistry and drug discovery, ensuring the quality and integrity of their scientific endeavors.

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  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Study.com. (n.d.). Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

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An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the physical and spectral properties of Methyl 2-(3,5-dibromophenyl)acetate, a key intermediate in various synthetic pathways. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its characterization.

Introduction and Chemical Identity

This compound belongs to the phenylacetate ester class of compounds. Its structure, featuring a dibrominated aromatic ring, makes it a valuable precursor for introducing the 3,5-dibromophenylacetyl moiety into more complex molecules. Understanding its physical and spectral characteristics is paramount for its effective use in synthesis, ensuring purity, and confirming structural integrity in subsequent reaction steps.

The unique substitution pattern of the bromine atoms on the phenyl ring influences the molecule's electronic properties and reactivity, making precise characterization essential for predictable outcomes in multi-step syntheses.

"Methyl 2-(3,5-dibromophenyl)acetate" solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(3,5-dibromophenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its behavior in both in vitro and in vivo systems. Poor solubility can impede absorption, lead to variable bioavailability, and complicate formulation development, ultimately increasing the risk of failure in the drug development pipeline. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a thorough and reliable understanding of this compound's solubility characteristics.

Introduction to this compound

This compound is a halogenated aromatic ester. The presence of two bromine atoms on the phenyl ring significantly increases the molecule's lipophilicity and molecular weight, which can be expected to decrease its aqueous solubility. The methyl ester group provides a site for potential hydrolysis but is not ionizable within the physiological pH range. A precise understanding of its solubility in various aqueous and organic media is fundamental for its application, whether as a synthetic intermediate, a research tool, or a potential therapeutic agent.

Physicochemical Characterization

A foundational step in any solubility assessment is the confirmation of the compound's identity and basic properties. These details are essential for calculating molar concentrations and interpreting experimental outcomes.

PropertyValueSource
Chemical Name This compound-
CAS Number 644982-90-1[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Structure O=C(OC)CC1=CC(Br)=CC(Br)=C1[1]
Assumed Physical State Solid at Room Temperature[1][2]

Core Principles of Solubility Measurement

Understanding the distinction between different types of solubility is crucial for selecting the appropriate assay and correctly interpreting the results.

  • Thermodynamic (Equilibrium) Solubility : This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[3] This value is independent of the dissolution rate and is critical for late-stage development and formulation. The Shake-Flask method is the most reliable technique for determining thermodynamic solubility.[4]

  • Kinetic (Apparent) Solubility : This method is predominantly used in early drug discovery for high-throughput screening.[2] It measures the concentration at which a compound precipitates out of an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[2][4] Kinetic solubility is often higher than thermodynamic solubility because it can reflect a supersaturated state, but it provides a rapid assessment of potential solubility liabilities.[4]

Experimental Methodology: A Validated Approach

This section details the protocols for determining both the thermodynamic and kinetic solubility of this compound. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is described as the analytical endpoint due to its high selectivity and sensitivity.[3][5]

Rationale for Experimental Design
  • Solvent Selection :

    • Aqueous Buffers : To assess solubility under physiologically relevant conditions, buffers at pH 1.2 (simulating gastric fluid), 4.5, and 6.8 (simulating intestinal fluid) are mandated by ICH guidelines for Biopharmaceutics Classification System (BCS) studies.

    • Organic Solvents : Solubility in common organic solvents like acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO) is vital for analytical method development, stock solution preparation, and formulation strategies.

  • Temperature Control : Experiments are conducted at both ambient (25 °C) and physiological (37 °C) temperatures to understand the thermodynamic impact on solubility.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and reliable measure. The extended incubation time ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[1]

Step-by-Step Protocol:

  • Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess solid is critical to ensure a saturated solution is formed.

  • Solvent Addition : To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, methanol).

  • Equilibration : Seal the vials and place them on a vial roller or orbital shaker. Incubate at a controlled temperature (25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is achieved.

  • Phase Separation : After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

  • Filtration/Centrifugation : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove any undissolved particulates. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

  • Dilution : Dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the HPLC-UV calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV method (as described in section 4.4).

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Incubation cluster_proc Sample Processing A 1. Add Excess Solid Compound to Vials B 2. Add Precise Volume of Test Solvents A->B C 3. Seal and Incubate (24h with shaking) B->C D 4. Centrifuge or Filter to Separate Solid C->D E 5. Collect Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify by HPLC-UV F->G caption Thermodynamic Solubility Workflow Kinetic_Solubility_Workflow cluster_assay Assay & Processing A 1. Prepare High Conc. Stock in DMSO B 2. Dispense Aqueous Buffers into 96-well Plate C 3. Add Stock to Buffers (Initiates Precipitation) B->C D 4. Incubate with Shaking (2h) C->D E 5. Filter through Solubility Plate D->E F 6. Quantify Filtrate by HPLC-UV E->F caption Kinetic Solubility Workflow

Fig. 2: Kinetic Solubility Workflow
Protocol 3: Analytical Quantification by HPLC-UV

A robust and validated analytical method is the cornerstone of accurate solubility determination.

  • Instrumentation : A standard HPLC system equipped with a UV detector (or Diode Array Detector), autosampler, and column oven.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be 60:40 ACN:Water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Calibration : Prepare a series of calibration standards of known concentrations from the DMSO stock solution. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the samples.

  • Analysis : Inject the diluted samples from the solubility experiments and calculate the concentration based on the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table for easy comparison and interpretation. The final solubility is calculated by multiplying the HPLC-derived concentration by the dilution factor.

Table 1: Solubility Profile of this compound

Solubility TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicWater25[Experimental Value][Calculated Value]
ThermodynamicpH 1.2 Buffer37[Experimental Value][Calculated Value]
ThermodynamicpH 4.5 Buffer37[Experimental Value][Calculated Value]
ThermodynamicpH 6.8 Buffer37[Experimental Value][Calculated Value]
ThermodynamicMethanol25[Experimental Value][Calculated Value]
ThermodynamicAcetonitrile25[Experimental Value][Calculated Value]
KineticpH 1.2 Buffer25[Experimental Value][Calculated Value]
KineticpH 6.8 Buffer25[Experimental Value][Calculated Value]

Interpretation of Results:

  • Low Aqueous Solubility : If values in aqueous buffers are low (e.g., <10 µg/mL), the compound would be classified as having low solubility, which may predict poor oral absorption and bioavailability.

  • pH-Independence : As this compound is a neutral molecule, its solubility is expected to be independent of pH across the 1.2-6.8 range. Any observed differences would likely be due to experimental variability or buffer salt effects.

  • Thermodynamic vs. Kinetic : A significant difference, where kinetic solubility is much higher than thermodynamic solubility, indicates a high propensity for the compound to form supersaturated solutions that are prone to precipitation over time. This is a critical consideration for designing in vitro assays and developing formulations.

  • Organic Solvent Solubility : High solubility in organic solvents is expected and confirms the compound's suitability for standard laboratory handling and preparation of stock solutions.

Conclusion

This guide outlines a scientifically rigorous and self-validating framework for determining the complete solubility profile of this compound. By employing both thermodynamic and kinetic methods across a range of physiologically and chemically relevant solvents, researchers can generate the robust data necessary to make informed decisions in synthetic chemistry, in vitro screening, and early-stage drug development. Accurate solubility data is not merely a checkbox; it is a foundational pillar upon which successful research and development are built.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 6, 2026, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved February 6, 2026, from [Link]

  • Chem-Space. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved February 6, 2026, from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved February 6, 2026, from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–942.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved February 6, 2026, from [Link]

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The Multifaceted Bioactivity of Bromophenol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of Marine-Derived Phenolics

Bromophenol derivatives, a diverse class of halogenated phenolic compounds predominantly found in marine algae, have emerged as a compelling area of research for drug development professionals. Their unique structural motifs, characterized by the presence of one or more bromine atoms on a phenol ring, bestow upon them a wide spectrum of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of these marine natural products and their synthetic analogs, offering a technical resource for researchers and scientists in the field. We will delve into their antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action and providing practical experimental protocols.

I. The Antioxidant Powerhouse: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases. Bromophenol derivatives have demonstrated significant potential as potent antioxidants, capable of neutralizing free radicals and mitigating oxidative damage.

Mechanism of Antioxidant Action: A Tale of Electron Donation

The antioxidant activity of bromophenols is intrinsically linked to their chemical structure, particularly the presence of hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The number and position of both hydroxyl and bromine substituents significantly influence this activity. Studies have shown that the presence of a catechol (1,2-dihydroxybenzene) group often enhances antioxidant capacity. Furthermore, the nature of the linkage between phenolic units in dimeric bromophenols (e.g., C-O-C vs. C-C) can also impact their reactivity as radical scavengers[1].

Workflow for Assessing Antioxidant Activity

A common and reliable method for evaluating the antioxidant potential of bromophenol derivatives is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare DPPH Working Solution] --> B{Incubate with Bromophenol Derivative}; B --> C[Measure Absorbance at 517 nm]; C --> D[Calculate Radical Scavenging Activity];

}

Workflow for DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of a bromophenol derivative.

  • Preparation of DPPH Working Solution:

    • Dissolve a precise amount of DPPH in a suitable solvent (e.g., ethanol or methanol) to achieve a final concentration that gives an absorbance of approximately 1.0 at 517 nm.

    • Protect the solution from light, as DPPH is light-sensitive.

  • Sample Preparation:

    • Prepare a stock solution of the bromophenol derivative in the same solvent used for the DPPH solution.

    • Create a series of dilutions from the stock solution to test a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume of each bromophenol derivative dilution.

    • Add the DPPH working solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the bromophenol derivative.

II. The Anticancer Arsenal: Inducing Apoptosis and Halting Proliferation

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Bromophenol derivatives have exhibited promising anticancer activities against a variety of cancer cell lines, making them attractive candidates for further investigation[2][3]. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that are dysregulated in cancer.

Targeting Key Signaling Pathways: A Two-Pronged Attack

Two of the most critical signaling pathways implicated in cancer development and progression are the PI3K/Akt and MAPK pathways. Aberrant activation of these pathways promotes cell survival, proliferation, and resistance to therapy. Several bromophenol derivatives have been shown to exert their anticancer effects by modulating these pathways[4].

  • The PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates and activates Akt, which in turn phosphorylates a host of downstream targets that promote cell survival and inhibit apoptosis. Some bromophenol derivatives have been found to suppress the phosphorylation of Akt, thereby inhibiting the downstream signaling cascade and promoting apoptosis in cancer cells[4][5].

  • The MAPK Pathway: This pathway is a complex network of protein kinases that transduces extracellular signals to the nucleus, regulating gene expression and a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer. Certain bromophenol derivatives have been shown to modulate the activity of key kinases within this pathway, leading to cell cycle arrest and apoptosis[6].

graph G { layout=dot; rankdir=TB;

}

Modulation of PI3K/Akt and MAPK Pathways by Bromophenol Derivatives.
Workflow for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Seed Cancer Cells in 96-well Plate] --> B{Treat with Bromophenol Derivative}; B --> C[Add MTT Reagent and Incubate]; C --> D[Solubilize Formazan Crystals]; D --> E[Measure Absorbance at 570 nm]; E --> F[Calculate Cell Viability and IC50];

}

Workflow for MTT Assay for Anticancer Activity.
Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for evaluating the cytotoxic effects of bromophenol derivatives on cancer cells.

  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the bromophenol derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the bromophenol derivative.

    • Include a vehicle control (medium with the solvent) and a negative control (untreated cells).

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data: Anticancer Activity of Bromophenol Derivatives

The following table summarizes the IC50 values of some bromophenol derivatives against various cancer cell lines.

Bromophenol DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17aA549 (Lung)2.15[7]
Compound 17aBel7402 (Liver)3.42[7]
Compound 17aHepG2 (Liver)4.87[7]
Compound 17aHCT116 (Colon)1.98[7]
Compound 17aCaco2 (Colon)5.23[7]
Clm-1Gastric Cancer15.2[8]
Clm-1Lung Cancer32.6[8]

III. The Antimicrobial Shield: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Bromophenol derivatives have demonstrated promising antibacterial and antifungal activities, making them a valuable resource in this endeavor[8][9].

Mechanism of Antimicrobial Action: A Multifaceted Approach

The precise mechanisms by which bromophenol derivatives exert their antimicrobial effects are still under investigation, but several possibilities have been proposed. These include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. The lipophilic nature of the brominated aromatic ring likely facilitates their interaction with and penetration of microbial cell walls and membranes.

Workflow for Determining Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Serial Dilutions of Bromophenol Derivative] --> B{Inoculate with Standardized Microbial Suspension}; B --> C[Incubate under Appropriate Conditions]; C --> D[Observe for Visible Growth]; D --> E[Determine the MIC];

}

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution MIC Assay

This protocol describes the broth microdilution method for determining the MIC of a bromophenol derivative.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the bromophenol derivative in a suitable solvent.

    • Perform serial twofold dilutions of the compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Prepare a standardized inoculum suspension of the microorganism in the growth medium, adjusting the turbidity to a specific standard (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well of the microplate (containing the compound dilutions) with the standardized microbial suspension.

    • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the bromophenol derivative at which there is no visible growth.

Quantitative Data: Antimicrobial Activity of Bromophenol Derivatives

The following table presents the MIC values of some bromophenol derivatives against various microbial strains.

Bromophenol DerivativeMicrobial StrainMIC (µg/mL)Reference
Bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus epidermidis35[10]
Other Bromophenol DerivativesStaphylococcus aureus70-140[10]
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus< 25[10]
3-bromo-2,6-dihydroxyacetophenoneMRSA< 25[10]

IV. The Enzyme Inhibition Connection: A Key to Therapeutic Intervention

Enzymes play a pivotal role in virtually all biological processes, and their dysregulation is often associated with disease. Consequently, enzyme inhibitors are a major class of therapeutic agents. Bromophenol derivatives have been shown to inhibit a variety of enzymes, highlighting their potential for the treatment of diseases such as diabetes, Alzheimer's disease, and cancer[11][12].

Targeting Key Enzymes: A Spectrum of Possibilities
  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia, making them attractive targets for the management of type 2 diabetes. Several bromophenol derivatives have demonstrated potent inhibitory activity against these enzymes[13].

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain bromophenol derivatives have shown significant AChE inhibitory activity[2][12].

  • Protein Tyrosine Kinases (PTKs): These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Aberrant PTK activity is a hallmark of many cancers. Some bromophenol derivatives have been identified as inhibitors of PTKs, suggesting their potential as anticancer agents[10].

Quantitative Data: Enzyme Inhibitory Activity of Bromophenol Derivatives

The following table provides the IC50 or Ki values for the inhibition of various enzymes by bromophenol derivatives.

Bromophenol DerivativeEnzymeInhibition Value (nM)Reference
Compound 1fAldose ReductaseKi: 50[13]
Various Derivativesα-GlucosidaseKi: 43.62 - 144.37[13]
Various Derivativesα-AmylaseIC50: 9.63 - 91.47[13]
Compounds 13-21AcetylcholinesteraseKi: 6.54 - 24.86[2]
Compounds 13-21Carbonic Anhydrase IKi: 2.53 - 25.67[2]
Compounds 13-21Carbonic Anhydrase IIKi: 1.63 - 15.05[2]

V. Synthesis of Bromophenol Derivatives: A Gateway to Novel Bioactive Molecules

While marine organisms are a rich source of bromophenol derivatives, their isolation can be challenging and yields are often low. Chemical synthesis provides a reliable and scalable alternative for producing these compounds and their analogs for further biological evaluation.

General Synthetic Workflow

The synthesis of bromophenol derivatives often involves a multi-step process that can be tailored to produce a wide variety of structures. A common approach involves the bromination of a phenol precursor, followed by further modifications to introduce desired functional groups or to create more complex structures like diaryl ethers or diaryl methanes.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start with Phenol Precursor] --> B{Bromination}; B --> C{Functional Group Interconversion}; C --> D[Coupling Reactions (e.g., Ether or Methane Bridge Formation)]; D --> E[Purification and Characterization];

}

Generalized Synthetic Workflow for Bromophenol Derivatives.
Exemplary Synthetic Protocol: Synthesis of p-Bromophenol

This protocol describes a common method for the synthesis of p-bromophenol from phenol.

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a gas absorption device, dissolve phenol in a suitable solvent such as chloroform.

  • Bromination: Cool the reaction mixture to below 5°C. Slowly add a solution of bromine in the same solvent via the dropping funnel, maintaining the temperature below 5°C. After the addition is complete, continue stirring for a designated period.

  • Work-up: Allow the reaction to warm to room temperature. Pass a stream of nitrogen through the flask to remove any dissolved hydrogen bromide gas.

  • Crystallization: Cool the mixture to induce crystallization of the p-bromophenol. Seeding with a small crystal of pure p-bromophenol can facilitate this process.

  • Isolation and Purification: Collect the crude product by filtration. Wash the crystals with a small amount of cold solvent and then dry to obtain the purified p-bromophenol[14].

VI. Structure-Activity Relationships: Decoding the Blueprint for Bioactivity

Understanding the relationship between the chemical structure of bromophenol derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

  • Antioxidant Activity: The number and position of hydroxyl groups are paramount. The presence of a catechol moiety generally enhances antioxidant activity. The degree and position of bromination also play a modulating role[1][15].

  • Anticancer Activity: The overall lipophilicity, influenced by the number of bromine atoms, and the specific substitution pattern on the aromatic rings are critical. The nature of the linker in dimeric structures can also significantly impact cytotoxicity[4][16].

  • Antimicrobial Activity: The presence and position of bromine atoms are often essential for antimicrobial efficacy. Increased bromination can lead to enhanced activity against certain pathogens[17][18].

  • Enzyme Inhibition: The specific interactions between the bromophenol derivative and the active site of the target enzyme are dictated by the three-dimensional arrangement of its functional groups. The bromine atoms can contribute to binding through halogen bonding, while the hydroxyl groups can form hydrogen bonds[11][12].

VII. Concluding Remarks and Future Directions

Bromophenol derivatives represent a rich and largely untapped source of novel therapeutic leads. Their diverse biological activities, spanning from antioxidant and anticancer to antimicrobial and enzyme inhibition, underscore their immense potential in drug discovery. The ability to synthesize these compounds and their analogs opens up exciting avenues for optimizing their potency, selectivity, and pharmacokinetic properties.

Future research should focus on a deeper elucidation of their mechanisms of action, particularly in the context of complex signaling pathways. Further exploration of their structure-activity relationships will be instrumental in the design of next-generation bromophenol-based drugs. As our understanding of these fascinating marine-derived molecules grows, so too will their potential to address some of the most pressing challenges in human health.

References

  • Process for synthesizing p-bromophenol. (n.d.). Google Patents.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Molecules, 27(21), 7484. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes-Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). PubMed. [Link]

  • p-BROMOPHENOL. (n.d.). Organic Syntheses. [Link]

  • The synthetic method of the bromophenol of 3 amino 4. (n.d.).
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023). Chemistry & Biodiversity, 20(8), e202300469. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega, 9(40), 47883–47895. [Link]

  • MAPK signaling pathway-targeted marine compounds in cancer therapy. (2021). Cancer Chemotherapy and Pharmacology, 87(2), 145–163. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry, 46(5), 1405–1416. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). Marine Drugs, 15(11), 343. [Link]

  • Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy. (2020). Biomedicine & Pharmacotherapy, 129, 110484. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]

  • Targeting the MAPK Pathway in Cancer. (2024). Cancers, 16(1), 14. [Link]

  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Journal of Cancer Research and Clinical Oncology, 150(1), 1. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). PubMed. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers, 13(16), 3949. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Publications. [Link]

  • Antioxidant and Acetylcholinesterase Inhibition Properties of Novel Bromophenol Derivatives. (2015). Bioorganic & Medicinal Chemistry, 23(11), 2749–2756. [Link]

  • Targeting MAPK Pathway in Cancer. (2024). Preprints.org. [Link]

  • (a) Naturally occurring bromophenol derivatives with potent antioxidant... (n.d.). ResearchGate. [Link]

  • PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. (2022). YouTube. [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (2011). Molecules, 16(8), 6276–6287. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2019). Marine Drugs, 17(11), 609. [Link]

  • The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. (2016). Nutrients, 8(7), 439. [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2022). Cancers, 14(19), 4747. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). ResearchGate. [Link]

  • Structure Activity Relationship of New Antimicrobial Compounds. (n.d.). IJARESM. [Link]

  • Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. (2021). Marine Drugs, 19(11), 639. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). PubMed. [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (2024). Marine Drugs, 22(1), 1. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). Pharmaceuticals, 16(8), 1083. [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2011). Journal of Food Science and Technology, 48(5), 577–585. [Link]

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The Versatile Synthon: A Technical Guide to Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Methyl 2-(3,5-dibromophenyl)acetate emerges as a highly versatile and valuable synthon. Its unique structural features, boasting two bromine atoms on the phenyl ring and a reactive methyl ester functionality, provide a gateway to a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, key reactions, and strategic applications of this important building block, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Structural Attributes

This compound possesses a molecular formula of C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . The presence of two bromine atoms on the phenyl ring at the meta positions significantly influences its reactivity and physicochemical properties. These electron-withdrawing groups render the aromatic ring electron-deficient, making it amenable to certain types of nucleophilic attack and modifying the acidity of the benzylic protons. The methyl ester group provides a handle for hydrolysis, transesterification, amidation, and other nucleophilic acyl substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 644982-90-1
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 3,5-dibromophenylacetic acid. This acid-catalyzed reaction is a robust and scalable method, making it suitable for both laboratory and industrial production.

Synthetic Pathway: Fischer Esterification

The synthesis proceeds via the protonation of the carbonyl oxygen of 3,5-dibromophenylacetic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of water, yields the desired methyl ester.

fischer_esterification 3,5-Dibromophenylacetic Acid 3,5-Dibromophenylacetic Acid This compound This compound 3,5-Dibromophenylacetic Acid->this compound + Methanol Methanol Methanol H2SO4 H₂SO₄ (cat.) H2SO4->this compound Water Water This compound->Water + Water

Caption: Fischer Esterification of 3,5-dibromophenylacetic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 3,5-Dibromophenylacetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for subsequent steps.

The Reactivity Landscape: A Hub for Molecular Diversification

The true power of this compound lies in its dual reactivity. The two bromine atoms serve as versatile handles for a multitude of cross-coupling reactions, while the ester functionality allows for modifications at the carbonyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two aryl bromide moieties makes this building block an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[1] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3- and 5-positions of the phenyl ring.

suzuki_coupling Aryl_Bromide This compound Coupled_Product Coupled Product Aryl_Bromide->Coupled_Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

ComponentExample
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand
Ligand (if applicable) SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl bromides with a wide variety of primary and secondary amines.[2][3] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in many pharmaceutical compounds.

buchwald_hartwig Aryl_Bromide This compound Aminated_Product Aminated Product Aryl_Bromide->Aminated_Product Amine R¹R²NH Amine->Aminated_Product Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Aminated_Product Ligand Ligand (e.g., Xantphos) Ligand->Aminated_Product Base Base (e.g., NaOt-Bu) Base->Aminated_Product

Caption: Generalized Buchwald-Hartwig amination reaction.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

ComponentExample
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, Josiphos-type ligands
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Transformations of the Ester Group

The methyl ester functionality of this compound is a versatile handle for further synthetic manipulations.

  • Hydrolysis: Treatment with a base (e.g., NaOH, LiOH) or acid in aqueous media will hydrolyze the ester to the corresponding carboxylic acid, 3,5-dibromophenylacetic acid. This acid can then be activated and coupled with amines to form amides or used in other transformations.

  • Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of a catalyst, can yield the corresponding amide.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3,5-dibromophenyl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

Application in the Synthesis of Bioactive Molecules

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃):

  • ~3.7 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).

  • ~3.6 ppm (s, 2H): The singlet for the benzylic protons (-CH₂-).

  • ~7.5-7.7 ppm (m, 3H): The aromatic protons on the dibrominated phenyl ring. The proton at the 4-position will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants), and the protons at the 2- and 6-positions will appear as a doublet (or a doublet of doublets).

Predicted ¹³C NMR (CDCl₃):

  • ~40 ppm: The benzylic carbon (-CH₂-).

  • ~52 ppm: The methyl ester carbon (-OCH₃).

  • ~122 ppm: The bromine-bearing carbons (C-3 and C-5).

  • ~130-135 ppm: The other aromatic carbons.

  • ~170 ppm: The carbonyl carbon of the ester.

Conclusion

This compound stands as a testament to the power of well-designed synthetic building blocks. Its dual reactivity, stemming from the strategically placed bromine atoms and the versatile ester functionality, opens up a vast chemical space for exploration. For researchers in drug discovery and process development, this compound offers a reliable and efficient starting point for the synthesis of novel and complex molecules. As the demand for innovative therapeutics continues to grow, the importance of such versatile synthons in the chemist's toolbox cannot be overstated.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Otera, J. Esterification. Esterification, 2003 , 1-16. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

  • This compound. PubChem Compound Summary for CID 13865329. [Link]

  • 3,5-Dibromophenylacetic acid. PubChem Compound Summary for CID 2734998. [Link]

  • Truman ChemLab. Fischer Esterification of 3-nitrobenzoic acid 2017.[Link]

  • OperaChem. Fischer Esterification-Typical Procedures.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Chemistry LibreTexts. Fischer Esterification.[Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • National Center for Biotechnology Information. PubChem.[Link]

  • Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ.[Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • ACS Publications. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor.[Link]

  • ResearchGate. Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers.[Link]

  • YouTube. Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis.[Link]

  • PubMed Central (PMC). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.[Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.[Link]

  • PubMed Central (PMC). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.[Link]

  • PubMed Central (PMC). Microwave-assisted Synthesis of an Important Intermediate of Benazepril.[Link]

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"Methyl 2-(3,5-dibromophenyl)acetate" role in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-(3,5-dibromophenyl)acetate: A Meta-Functionalized Scaffold for Divergent Synthesis

Executive Summary

This compound (CAS: 644982-90-1) represents a high-value "linchpin" intermediate in organic synthesis.[1][2][3][4] Its structural utility derives from the orthogonal reactivity between the electron-deficient 3,5-dibromoaryl core and the aliphatic ester tail.[3] This dual functionality allows researchers to independently manipulate the aromatic ring (via transition-metal catalyzed cross-couplings) and the acetate side chain (via nucleophilic acyl substitution or alpha-alkylation).[1][2][3]

This guide delineates the strategic application of this scaffold in the synthesis of meta-branched dendrimers , liquid crystalline materials , and pharmaceutical pharmacophores where 3,5-disubstitution is critical for steric control and metabolic stability.[3]

Structural Analysis & Reactivity Profile

The molecule consists of a phenyl ring substituted at the meta positions (3 and 5) with bromine atoms, and at the 1-position with a methyl acetate group.[3]

FeatureChemical ImplicationSynthetic Utility
3,5-Dibromo Motif Electron-withdrawing, sterically accessible halogens.[1][2][3][4]Ideal for double Cross-Coupling (Suzuki, Sonogashira) to create symmetrical or asymmetrical "V-shaped" architectures.[1][2][3][4]
Methyl Ester Masked carboxylic acid; electrophilic carbonyl.[1][2][3][4]Precursor to alcohols (reduction), amides (aminolysis), or acids (hydrolysis). Acts as the "focal point" in dendrimer synthesis.[3]
Benzylic Position Activated methylene (pKa ~24).[1][2][3][4]Susceptible to alpha-alkylation or radical bromination, allowing modification of the linker length or branching.[1][2][3][4]
Strategic Divergence

The core value of this intermediate is the ability to grow complexity in two distinct directions:[3]

  • "Outward" Growth (Aryl Coupling): Expanding the aromatic system to create large surface-area molecules (OLED hosts, porous materials).[1][2]

  • "Inward" Functionalization (Ester Logic): Modifying the anchor point for bioconjugation or surface attachment.[2]

Synthesis of the Core Intermediate

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2][3][4] Two primary routes are established:

Route A: Esterification of 3,5-Dibromophenylacetic Acid (Scalable)

This is the preferred laboratory route due to high atom economy and operational simplicity.[3]

  • Reagents: 3,5-Dibromophenylacetic acid, Methanol (solvent/reactant), H₂SO₄ (catalyst).[1][3]

  • Mechanism: Fischer Esterification.[1][2][3][4]

  • Yield: Typically >95%.[1][2][3][4]

Route B: Homologation of 3,5-Dibromotoluene (Industrial)

Used when starting from the cheaper toluene derivative.[3]

  • Radical Bromination: 3,5-dibromotoluene → 3,5-dibromobenzyl bromide (NBS, AIBN).[1][2][3]

  • Cyanation: Benzyl bromide → Benzyl nitrile (NaCN).[1][2][4]

  • Pinner Reaction/Alcoholysis: Nitrile → Methyl Ester (MeOH, HCl).[2][3]

Key Synthetic Transformations

The "Meta-Branching" Strategy (Suzuki-Miyaura Coupling)

The most common application is the installation of two aryl groups to form a terphenyl scaffold.[1][2][3] This is critical in dendrimer chemistry , where the 3,5-branching pattern prevents chain entanglement.[3]

  • Reaction: this compound + 2.2 eq Aryl-Boronic Acid.[1][2][3][4]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Base: K₂CO₃ or Cs₂CO₃.[1][2][3][4]

  • Outcome: Formation of Methyl 2-(3,5-diarylphenyl)acetate.[1][2][3][4]

Focal Point Modification

Post-coupling, the ester group is often hydrolyzed to the acid to serve as a nucleophile for the next generation of dendrimer growth, or reduced to an alcohol to serve as an electrophile (after conversion to a bromide/tosylate).

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol validates the esterification route.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3,5-dibromophenylacetic acid (5.0 g, 17.0 mmol) and Methanol (50 mL, anhydrous).

  • Catalyst Addition: Carefully add conc. H₂SO₄ (0.5 mL) dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the acid spot disappears.[3]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~10 mL. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with sat. NaHCO₃ (to remove trace acid) and Brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Result: The product is obtained as a clear to pale yellow oil or low-melting solid.[1][2][3][4] Yield: ~5.1 g (97%).

Protocol B: Double Suzuki Coupling (Dendron Synthesis)

Target: Methyl 2-(3,5-bis(4-methoxyphenyl)phenyl)acetate[1][2][3][4]

  • Reagents: this compound (1.0 eq), 4-Methoxyphenylboronic acid (2.5 eq), K₂CO₃ (3.0 eq).[1][2][3][4]

  • Solvent: Toluene:Ethanol:Water (4:1:1 degassed).[1][2][4]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1][2][4]

  • Conditions: Heat at 90°C under Argon for 16 hours.

  • Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways accessible from this core scaffold.

G Start 3,5-Dibromotoluene Intermediate 3,5-Dibromobenzyl Bromide Start->Intermediate NBS, AIBN Radical Bromination Core This compound (CORE SCAFFOLD) Intermediate->Core 1. NaCN 2. MeOH, HCl (Pinner) Dendron 3,5-Diaryl Derivatives (Dendrimers/OLEDs) Core->Dendron Ar-B(OH)2, Pd(0) Suzuki Coupling Acid 3,5-Dibromophenylacetic Acid (Hydrolysis Product) Core->Acid LiOH, THF/H2O Hydrolysis Alcohol 2-(3,5-Dibromophenyl)ethanol (Reduction Product) Core->Alcohol LiAlH4 or DIBAL-H Reduction

Caption: Divergent synthesis pathways from the this compound core.

Technical Specifications & Safety

Physical Properties
PropertyValueNote
Molecular Formula C₉H₈Br₂O₂-
Molecular Weight 307.97 g/mol -
Appearance Pale yellow oil / SolidLow melting point (<50°C)
Solubility DCM, EtOAc, MeOH, THFInsoluble in water
Storage 2-8°C, Inert AtmosphereLight sensitive (Bromides)
Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.[3]

  • Specific Risk: Benzylic esters can be lachrymators; handle in a fume hood.[2][3]

  • Disposal: Halogenated organic waste stream.[1][2][3][4]

References

  • Synthesis of Phenylacetic Acid Derivatives

    • Source: ChemicalBook & BenchChem Protocols.[2][3]

    • Context: General esterification and homologation methodologies for bromin
    • Link:[1][2][3][4]

  • Suzuki-Miyaura Coupling in Dendrimer Synthesis

    • Source:Dalton Transactions (RSC Publishing).[1][2]

    • Context: Mechanistic elucidation of boronic acid transmetalation, relevant for the 3,5-dibromo coupling.
    • Link:

  • Role in Drug Discovery (Tyrosinase Inhibitors)

    • Source:PubMed Central (NIH).[1][2]

    • Context: Use of 3,5-substituted benzoyl/phenylacetic scaffolds in designing enzyme inhibitors.[1][2][3]

    • Link:[1][2][3][4]

  • General Reactivity of Boronic Esters

    • Source:Journal of the American Chemical Society (via NIH).
    • Context: Kinetic studies on Suzuki couplings using boronic esters, optimizing the coupling of the dibromo core.
    • Link:

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Discovery and history of dibrominated phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Evolution and Pharmacological Utility of Dibrominated Phenylacetates: From Auxin Analogs to Cross-Coupling Scaffolds

Executive Summary

The history of dibrominated phenylacetates is not a single linear discovery but a converging narrative of two distinct disciplines: agrochemical auxins and modern organometallic synthesis . While the chlorinated analogs (e.g., 2,4-D) dominated the mid-20th-century herbicide market, the brominated variants—specifically 2,4-dibromophenylacetic acid and the synthetically challenging 3,5-dibromophenylacetic acid —have emerged as critical tools for Structure-Activity Relationship (SAR) tuning and as "privileged" scaffolds in palladium-catalyzed cross-coupling.[1]

This guide analyzes the technical evolution of this chemical class, addressing the "Meta-Substitution Challenge" that defined its early synthetic history and its modern resurgence as a linchpin in drug discovery.[1]

Part 1: The Chemical Space & Historical Context

Dibrominated phenylacetates are defined by the presence of two bromine atoms on the phenyl ring or the alpha-carbon of the acetate side chain.[1] The position of these halogens dictates their historical utility and synthetic complexity.[1]

Compound ClassSubstitution PatternHistorical DriverKey Application
Ortho/Para-Dibromo 2,4-Dibromophenylacetic acidAuxin Herbicides (1940s) Bioisostere of 2,4-D; used to study steric limits of auxin binding pockets.[1][2]
Meta-Dibromo 3,5-Dibromophenylacetic acidMedicinal Chemistry (1990s-Present) Scaffold for bis-aryl synthesis via Suzuki-Miyaura coupling.[1][2]
Alpha-Dibromo Ethyl

-dibromophenylacetate
Synthetic Methodology Reactive intermediate for Reformatsky-type reactions and heterocycle formation.[1][2]
The Auxin Era: The 2,4-Dibromo Anomaly

In the 1940s, the discovery of phenoxyacetic acid herbicides (2,4-D, MCPA) revolutionized agriculture. Researchers synthesized the 2,4-dibromo analog to test the "Molecular Shape Theory" of auxin activity.[1]

  • Discovery: It was found that while the 2,4-dibromo analog retained auxin activity, it was significantly less potent than the dichloro variant.

  • Mechanistic Insight: The larger Van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å) caused steric clash within the TIR1 ubiquitin ligase receptor pocket, providing early evidence of the strict steric requirements for auxin perception.

Part 2: The Synthetic Challenge – Accessing the Meta-Isomer

The most chemically significant chapter in the history of dibrominated phenylacetates is the synthesis of 3,5-dibromophenylacetic acid .

The Problem: The alkyl group (acetic acid side chain) is an ortho/para director .[1] Direct bromination of phenylacetic acid yields the 2,4- or 4-bromo products.[1][2] Accessing the 3,5- (meta) pattern required the development of "indirect" synthetic strategies that became a training ground for aromatic substitution logic.[1]

Diagram 1: The "Meta-Problem" and Synthetic Solutions

The following diagram illustrates the divergent pathways required to access the bioactive 2,4-isomer versus the synthetic building block 3,5-isomer.

G cluster_0 Direct Substitution (The Easy Way) cluster_1 Indirect Synthesis (The Meta Challenge) PAA Phenylacetic Acid Prod24 2,4-Dibromophenylacetic Acid (Auxin Analog) PAA->Prod24 Direct Electrophilic Substitution (Ortho/Para) Br2 Br2 / FeBr3 Benzoic Benzoic Acid (Meta Director) Nitration 3,5-Dinitrobenzoic Acid Benzoic->Nitration HNO3/H2SO4 Reduction 3,5-Diaminobenzoic Acid Nitration->Reduction H2 / Pd/C Sandmeyer 3,5-Dibromobenzoic Acid Reduction->Sandmeyer CuBr2 / t-BuONO Homolog Arndt-Eistert Homologation Sandmeyer->Homolog 1. SOCl2 2. CH2N2 3. Ag2O/H2O Prod35 3,5-Dibromophenylacetic Acid (Cross-Coupling Scaffold) Homolog->Prod35

Caption: Divergent synthetic logic: Direct bromination yields the herbicide analog (2,4-), while the pharmaceutical intermediate (3,5-) requires a multi-step sequence utilizing meta-directing precursors.[1]

Part 3: Modern Utility – The Cross-Coupling Era

In modern drug discovery, 3,5-dibromophenylacetic acid has transcended its history as a mere isomer.[1][2] It is now a critical "linchpin" molecule.[1][2]

The "Bis-Aryl" Scaffold Strategy

The two bromine atoms at the 3 and 5 positions are chemically equivalent but can be differentiated through site-selective cross-coupling .[1]

  • Controlled Mono-Arylation: Using steric bulk on the catalyst (e.g., Pd(PPh3)4 vs. Pd(dppf)Cl2), chemists can couple one aryl boronic acid to the C3 position.[1][2]

  • Sequential Functionalization: The remaining C5 bromine can then be coupled to a different partner, creating non-symmetrical 3,5-diaryl phenylacetic acids.[1][2]

  • Therapeutic Relevance: This scaffold is frequently seen in Prostaglandin D2 receptor antagonists and GPR40 agonists for diabetes treatment.[1][2]

Part 4: Detailed Experimental Protocols

The following protocols represent the two critical workflows for this class: the classic synthesis of the alpha-bromo ester (for heterocycle synthesis) and the modern isolation of the ring-brominated acid.[1]

Protocol A: Synthesis of Ethyl -Bromophenylacetate (Wohl-Ziegler)

Context: Used as a precursor for Reformatsky reactions.[1]

Reagents:

  • Ethyl phenylacetate (16.4 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (19.6 g, 110 mmol)[1]

  • Benzoyl Peroxide (catalytic, 0.5 g)

  • CCl4 or Cyclohexane (Solvent, 100 mL)

Methodology:

  • Initiation: Dissolve ethyl phenylacetate in dry CCl4. Add NBS and benzoyl peroxide.[1][2]

  • Reflux: Heat the mixture to reflux (76°C) for 4 hours. Critical Step: Monitor the disappearance of the denser NBS solid at the bottom and the appearance of lighter succinimide floating at the top.

  • Filtration: Cool to 0°C to precipitate succinimide completely. Filter under vacuum.[1][2]

  • Purification: Wash the filtrate with 5% NaHCO3 (to remove traces of acid) and water. Dry over MgSO4.[1][2]

  • Distillation: Remove solvent. Distill the residue under reduced pressure (130°C at 10 mmHg) to obtain the product as a pale yellow oil.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet at

    
     5.3 ppm (CH-Br).[1][2] The disappearance of the benzylic doublet (
    
    
    
    3.6 ppm) confirms full conversion.[1]
Protocol B: Preparation of 3,5-Dibromophenylacetic Acid (Via Homologation)

Context: Accessing the meta-isomer.

Reagents:

  • 3,5-Dibromobenzoic acid (Starting material)[1]

  • Thionyl Chloride (SOCl2)[1][2]

  • Diazomethane (Caution: Explosive, generate in situ)

  • Silver Oxide (Ag2O)[1][2]

Methodology (Arndt-Eistert Synthesis):

  • Acid Chloride Formation: Reflux 3,5-dibromobenzoic acid with excess SOCl2 for 2 hours. Evaporate excess SOCl2 to yield the acid chloride.[1][2]

  • Diazoketone Formation: Add the acid chloride dropwise to an ethereal solution of diazomethane (2.5 eq) at 0°C. Stir for 1 hour.

  • Wolff Rearrangement: Dissolve the diazoketone in dioxane/water (9:1). Add Ag2O catalyst portion-wise while heating to 60°C. Evolution of N2 gas indicates rearrangement to the ketene and subsequent hydration to the acid.

  • Isolation: Acidify the solution with 1M HCl and extract with ethyl acetate. Recrystallize from ethanol/water.[1][2]

Part 5: Pharmacological Mechanism & SAR Logic[2]

The utility of these molecules lies in their ability to probe the hydrophobic pockets of target enzymes.

Diagram 2: Halogenation Effects on Pharmacokinetics

The following diagram details why dibromination is a preferred strategy in lead optimization compared to dichlorination or methylation.

SAR Center Dibromophenylacetate Core Effect1 Lipophilicity (LogP) Br increases LogP by ~0.86 per atom Result: Enhanced membrane permeability Center->Effect1 Effect2 Metabolic Blocking Br at C3/C5 blocks CYP450 oxidation Result: Increased Half-life (t1/2) Center->Effect2 Effect3 Halogen Bonding Br acts as Lewis Acid (Sigma Hole) Result: Specific interaction with Carbonyl backbone Center->Effect3

Caption: SAR rationale: Bromine substitution is utilized not just for steric filling, but to exploit the "Sigma Hole" effect for specific receptor binding and to block metabolic soft spots.[1]

References

  • Zimdahl, R. L. (2018).[1][2] A History of Weed Science in the United States. Elsevier.[1][2] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

  • Gisbert, P., et al. (2019).[1][2] An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(3).[1][2] Link

  • Wohl, A. (1919).[1][2] Bromination of unsaturated compounds with N-bromoacetamide.[1][2] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Protocol A).

  • Bachmann, W. E., & Struve, W. S. (1942).[1][2] The Arndt-Eistert Reaction. Organic Reactions, 1, 38. (Foundational reference for Protocol B).

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3,5-dibromophenyl)acetate (CAS: 150529-73-0) represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from its orthogonal reactivity profile : it possesses three distinct sites susceptible to chemical modification, allowing for sequential, chemoselective functionalization.

This guide provides a rigorous analysis of its reactivity with nucleophiles, categorized by mechanistic pathway:

  • Nucleophilic Acyl Substitution at the ester carbonyl (Classic "Hard" Nucleophiles).

  • Transition-Metal Catalyzed Cross-Coupling at the aryl bromides (Soft/Transmetallating Nucleophiles).

  • Enolate Chemistry at the

    
    -methylene (Carbon Nucleophiles).
    

Part 1: Molecular Architecture & Reactivity Profile

To design effective experiments, one must first understand the electronic landscape of the molecule. The 3,5-dibromo substitution pattern exerts a specific inductive effect that alters the reactivity of the remote ester group compared to a standard phenylacetate.

1.1 Electronic Reactivity Map
  • The Ester (Site A): The carbonyl carbon is the primary electrophilic site for "hard" nucleophiles (amines, alkoxides). The electron-withdrawing nature of the 3,5-dibromophenyl ring (via induction,

    
    -bond framework) lowers the pKa of the leaving group slightly and increases the electrophilicity of the carbonyl, making it more reactive to hydrolysis than unsubstituted methyl phenylacetate.
    
  • The Aryl Halides (Site B): The C-Br bonds are chemically inert to standard nucleophilic aromatic substitution (

    
    ) because the ester group is not in conjugation (meta-position) and is not sufficiently electron-withdrawing to stabilize a Meisenheimer complex. Functionalization here requires Palladium (Pd) or Nickel (Ni) catalysis.
    
  • The

    
    -Methylene (Site C):  The protons at the benzylic position are significantly more acidic (
    
    
    
    in DMSO) than standard esters due to the combined electron-withdrawing power of the ester and the electron-deficient dibromoarene ring.

ReactivityMap Molecule This compound Ester Ester Carbonyl (Hard Electrophile) Molecule->Ester Path A: Aminolysis/Hydrolysis Aryl Aryl Bromides (Soft Electrophile) Molecule->Aryl Path B: Suzuki/Buchwald Coupling Alpha Alpha-Methylene (Pro-Nucleophile) Molecule->Alpha Path C: Deprotonation/Alkylation

Figure 1: Orthogonal reactivity map identifying the three primary sites for chemical modification.

Part 2: Nucleophilic Acyl Substitution (The Ester)

The methyl ester is the most labile functionality under standard laboratory conditions. The primary application here is Aminolysis to generate amide libraries for drug discovery (e.g., NK1 receptor antagonists).

2.1 Mechanistic Insight

Direct aminolysis of methyl esters usually requires high temperatures or strong Lewis acids. However, the 3,5-dibromo substitution makes the carbonyl slightly more electrophilic. To avoid forcing conditions that might affect the aryl bromides (e.g., elimination or halogen scrambling), we utilize a TFE (2,2,2-Trifluoroethanol) mediated approach . TFE activates the ester carbonyl via hydrogen bonding, facilitating attack by the amine nucleophile under mild conditions.

2.2 Protocol: TFE-Mediated Aminolysis

Objective: Conversion of methyl ester to benzyl amide without affecting aryl bromides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) [0.5 M]

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv) - Catalytic

Workflow:

  • Charge: In a sealed tube, dissolve the ester (1.0 mmol) in TFE (2.0 mL).

  • Add: Add the amine (1.2 mmol) followed by the TBD catalyst (0.1 mmol).

  • React: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Evaporate TFE (recyclable). Dilute residue with EtOAc, wash with 1M HCl (to remove unreacted amine/catalyst), then Brine.

  • Purification: Recrystallization from EtOH usually suffices; column chromatography if necessary.

Troubleshooting:

  • Low Conversion: If using sterically hindered amines (e.g., tert-butylamine), increase TBD to 0.5 equiv and temp to 80°C.

  • Transesterification: Do not use MeOH or EtOH as co-solvents; TFE is critical for rate acceleration.

Part 3: C-C Bond Formation (The Aryl Bromides)

This is the most critical section for "Diversity-Oriented Synthesis." The 3,5-dibromo pattern allows for the construction of meta-terphenyls or dendrimeric cores.

3.1 The Challenge of Chemoselectivity

Reacting one bromine selectively (monofunctionalization) is statistically difficult.

  • Standard Conditions: Lead to mixtures of mono-coupled, bis-coupled, and starting material.

  • Strategic Solution: If bis-coupling (symmetric) is desired, use 2.5 equiv of boronic acid. If mono-coupling is desired, use a Controlled Release strategy or a high-dilution setup with 0.9 equiv of boronic acid.

3.2 Protocol: Suzuki-Miyaura Cross-Coupling (Bis-Arylation)

Objective: Synthesis of Methyl 2-(3,5-diarylphenyl)acetate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (2.5 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 M aq. solution, 4.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow Visualization (DOT):

SuzukiWorkflow Step1 Step 1: Degassing Solvent (Dioxane) sparged with Ar for 15 min Step2 Step 2: Reagent Charging Add Substrate + Boronic Acid + Base Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 (3 mol%) under Ar counterflow Step2->Step3 Step4 Step 4: Thermal Activation Heat to 90°C for 12h Step3->Step4 Step5 Step 5: Oxidative Workup Cool -> Filter through Celite -> Extract Step4->Step5

Figure 2: Optimized workflow for Suzuki coupling to minimize protodebromination side-products.

Critical Note on Base Sensitivity: The methyl ester is sensitive to saponification (hydrolysis) under basic aqueous conditions at high heat.

  • Mitigation: Use

    
      (milder than carbonate/hydroxide) and keep the water volume low (10:1 Dioxane:Water ratio). Alternatively, use anhydrous conditions with 
    
    
    
    base.

Part 4: Alpha-Carbon Functionalization

While the prompt asks for reactivity with nucleophiles, the


-carbon is unique: it acts as a nucleophile (enolate) when treated with a base. However, it can also react with "electrophilic nucleophiles" (like fluorinating agents) in specific contexts.
4.1 Alkylation Protocol

The 3,5-dibromo substituents stabilize the enolate, making deprotonation cleaner than in unsubstituted analogs.

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) at -78°C. Avoid LDA if possible to prevent potential nucleophilic attack on the ester or halogen-lithium exchange at the aryl ring (though Br is relatively stable to LiHMDS compared to I).

  • Electrophile Addition: Add alkyl halide (R-X) slowly.

  • Quench: Acetic acid/THF.

Warning: Do not use


 in DMF at room temperature. The high acidity combined with the dibromo-activation can lead to self-condensation (Claisen condensation) of the ester.

Summary of Reactivity Data

Reaction SiteReagent Type (Nucleophile)ConditionsMajor ProductPotential Side Reaction
Ester Carbonyl Primary Amine (

)
TFE, TBD cat., 60°CAmideTransesterification (if alcohol solvent used)
Ester Carbonyl Hydroxide (

)
LiOH, THF/H2O, RTCarboxylic AcidNone (Quantitative)
Aryl Bromides Aryl Boronic AcidPd(dppf)Cl2, K3PO4, 90°CBiaryl/TerphenylProtodebromination (loss of Br)
Aryl Bromides Alkyl AminePd(OAc)2, BINAP, NaOtBuAryl Amine (Buchwald)Ester hydrolysis (due to strong base NaOtBu)
Alpha-Carbon Base + ElectrophileLiHMDS, -78°CAlpha-alkylated esterClaisen Self-Condensation

References

  • TFE-Mediated Aminolysis: Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of amides from esters using TFE. Journal of the American Chemical Society. Link

  • Suzuki Coupling of Phenylacetates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Alpha-Arylation/Alkylation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. Link

  • Base Sensitivity of Dibromoesters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

A Theoretical and Applied Guide to Methyl 2-(3,5-dibromophenyl)acetate: Synthesis, Characterization, and Computational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3,5-dibromophenyl)acetate is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and novel materials. This technical guide provides a comprehensive theoretical and practical framework for researchers working with this molecule. In the absence of extensive dedicated literature, this document leverages established chemical principles and data from analogous compounds to present a robust guide encompassing its synthesis, spectroscopic characterization, and in-silico analysis. The methodologies detailed herein are designed to be self-validating, providing researchers with the necessary foundation to confidently work with this and similar chemical entities.

Introduction: The Significance of Brominated Aromatic Scaffolds

Bromine-containing molecules are of significant interest in medicinal chemistry and materials science. The introduction of bromine atoms into an organic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Brominated compounds are utilized as intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer and neurological agents.[2] Furthermore, the bromine atoms can serve as synthetic handles for further molecular elaboration through cross-coupling reactions. This guide focuses on this compound, a compound that combines the features of a brominated aromatic ring and an ester functionality, making it a valuable building block for synthetic chemists.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 644982-90-1BLD Pharm
Molecular Formula C₉H₈Br₂O₂BLD Pharm
Molecular Weight 307.97 g/mol BLD Pharm
Appearance Predicted to be a solid or oil-
Storage Sealed in a dry environment at room temperatureBLD Pharm

Safety Information:

Based on the Globally Harmonized System (GHS), this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis and Experimental Protocols

Synthesis of 2-(3,5-dibromophenyl)acetic acid

The synthesis of the precursor acid can be achieved through the bromination of phenylacetic acid.

Reaction Scheme:

Synthesis_of_2_3_5_dibromophenyl_acetic_acid phenylacetic_acid Phenylacetic Acid dibromophenylacetic_acid 2-(3,5-dibromophenyl)acetic acid phenylacetic_acid->dibromophenylacetic_acid bromine Br₂ (2 eq.) bromine->dibromophenylacetic_acid catalyst FeBr₃ (cat.) catalyst->dibromophenylacetic_acid hbr HBr dibromophenylacetic_acid->hbr byproduct Fischer_Esterification dibromophenylacetic_acid 2-(3,5-dibromophenyl)acetic acid methyl_ester This compound dibromophenylacetic_acid->methyl_ester methanol Methanol (excess) methanol->methyl_ester acid_catalyst H₂SO₄ (cat.) acid_catalyst->methyl_ester water H₂O methyl_ester->water byproduct Computational_Workflow start Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo esp Molecular Electrostatic Potential (MEP) geom_opt->esp docking Molecular Docking (optional) geom_opt->docking

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" handling and storage precautions

[1][2][3]

Core Directive & Executive Summary

This guide defines the operational standards for handling Methyl 2-(3,5-dibromophenyl)acetate (CAS: 644982-90-1).[1][2][3] Unlike its highly lachrymatory aliphatic analogs (e.g., methyl bromoacetate), this compound carries the bromine atoms on the aromatic ring, shifting its primary hazard profile to skin/eye irritation and target organ toxicity .[1][2][3]

However, its utility as a scaffold in Suzuki-Miyaura cross-couplings and ester hydrolysis requires strict adherence to moisture-free handling to preserve stoichiometric integrity.[1][2][3] This document moves beyond basic SDS listing to provide a causality-driven protocol for storage, synthesis, and emergency response.

Physicochemical Profile & Stability

Understanding the physical state and reactivity of this molecule is the foundation of safe handling.[1][2][3]

Table 1: Critical Physicochemical Properties[2][3]
PropertySpecificationOperational Note
Chemical Name This compound--
CAS Number 644982-90-1Verify CoA against this number to avoid confusion with isomers.[1][2][3]
Molecular Formula C₉H₈Br₂O₂High bromine content (~52% by mass) increases density.[1][2][3]
Molecular Weight 307.97 g/mol --
Physical State Viscous Oil or Low-Melting SolidState may vary by purity/temperature.[2][3] Treat as a liquid for spill planning.[2][3]
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water. Lipophilic nature aids membrane penetration.[1][2][3]
Reactivity Ester Hydrolysis, Aryl Halide CouplingSensitive to moisture (hydrolysis to acid) and UV light (slow debromination).[1][2][3]
Stability Mechanism[1][2]
  • Hydrolytic Sensitivity: The methyl ester moiety is susceptible to hydrolysis in the presence of ambient moisture and Lewis acids, converting the compound to 3,5-dibromophenylacetic acid.[1][2][3] This degradation alters the stoichiometry of subsequent reactions, leading to failed couplings.[1][2][3]

  • Photostability: Aryl bromides can undergo homolytic cleavage under intense UV exposure.[2][3] While less sensitive than iodides, long-term storage should exclude light.[1][2][3]

Hazard Assessment & Toxicology

GHS Classification: Warning[2][3][4][5]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][5][6][7]

  • H335: May cause respiratory irritation.[2][3]

Differentiation Note: Do NOT confuse this compound with Methyl bromoacetate (alpha-bromo ester).[1][2][3] The latter is a potent lachrymator and alkylating agent.[1][2][3] this compound is an aryl bromide; its toxicity is primarily driven by local irritation and potential solvent-like effects (drowsiness) if inhaled in high concentrations.[1][2][3]

Storage & Handling Protocol

Storage Architecture

To maximize shelf-life (>2 years), utilize a "Cold-Dry-Dark" strategy.[1][2][3]

  • Primary Container: Borosilicate glass with a Teflon-lined cap.[2][3] Avoid metal containers due to potential corrosion from trace hydrolysis byproducts (HBr).[1][2][3]

  • Atmosphere: Backfill with Argon or Nitrogen .[2][3] Argon is preferred due to its density, blanketing the heavy oil/solid effectively.[1][2][3]

  • Temperature: Refrigerator (+2°C to +8°C) is recommended for long-term storage.[1][2][3] Room temperature is acceptable for active usage periods (<1 month).[1][2][3]

Aliquoting Workflow (Visualization)

The following decision logic ensures sample integrity during transfer.

HandlingWorkflowStartStart: Aliquot RequestCheckStateCheck Physical State(Solid vs. Viscous Oil)Start->CheckStateSolidStateState: Solid/CrystallineCheckState->SolidStateLiquidStateState: Viscous OilCheckState->LiquidStateWeighingWeighing ProtocolSolidState->WeighingLiquidState->WeighingUse Syringe/PipetteOpenAirOpen Air Weighing(Permissible if Humidity <40%)Weighing->OpenAirShort ExposureInertGasInert Gas Flush(Schlenk/Glovebox)Weighing->InertGasLong-term Storage AccessDissolutionDissolve in Anhydrous Solvent(DCM/THF)OpenAir->DissolutionInertGas->DissolutionTransferTransfer to Reaction VesselDissolution->TransferResealPurge Headspace (Ar) & SealTransfer->Reseal

Figure 1: Decision logic for maintaining anhydrous integrity during aliquoting. Note that viscous oils often require volumetric transfer (density calculation) or weighing by difference to avoid loss.[1][2][3]

Emergency Response & Spill Management

Despite low volatility, the lipophilic nature of this compound requires specific cleanup protocols to prevent environmental persistence or surface contamination.[1][2][3]

Spill Decision Tree

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessSmallSolidSmall Solid (<5g)Assess->SmallSolidLiquidLargeLiquid/Oil or >5gAssess->LiquidLargeDryCleanDry Sweep/ScoopAvoid Dust GenerationSmallSolid->DryCleanAbsorbAbsorb with Vermiculiteor SandLiquidLarge->AbsorbSolventWashWipe Surface with Acetonethen Soap/WaterDryClean->SolventWashAbsorb->SolventWashDisposalDispose as HalogenatedOrganic WasteSolventWash->Disposal

Figure 2: Response protocol for spills.[2][3] Distinction is made between solid and liquid states to prevent spreading the contaminant.[1]

First Aid Measures
  • Eye Contact: Immediate irrigation with water for 15 minutes.[2][3][8] The lipophilicity means the substance may adhere to the cornea; consult an ophthalmologist if irritation persists.[1][2][3]

  • Skin Contact: Wash with soap and water immediately.[2][3] Do not use alcohol or acetone on the skin, as this may increase transdermal absorption of the brominated compound.[1][2][3]

  • Inhalation: Move to fresh air. Treat symptomatically for respiratory irritation.[2][3]

Synthesis Application Note: Cross-Coupling

When using this compound in Suzuki or Buchwald-Hartwig couplings:

  • Base Sensitivity: The ester group is liable to saponification if strong aqueous bases (e.g., NaOH, KOH) are used at high temperatures.[1][2][3]

    • Recommendation: Use milder bases like K₃PO₄ or Cs₂CO₃ in anhydrous conditions, or use a biphasic system with careful temperature control.[1][2][3]

  • Catalyst Poisoning: Ensure the starting material is free of sulfur or free bromide ions (degradation products), which can inhibit Pd-catalysts.[1][2][3] Recrystallization from hexanes/ethyl acetate is recommended if the material appears yellow/brown (oxidation).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11746402, this compound.[1][2][3] Retrieved from [Link][1][2][3]

Navigating the Synthesis and Handling of Methyl 2-(3,5-dibromophenyl)acetate: A Technical Safety Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the nuanced landscape of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, halogenated aromatic compounds serve as critical building blocks. This guide provides an in-depth technical overview of the safe handling, synthesis, and potential hazards associated with Methyl 2-(3,5-dibromophenyl)acetate (CAS No. 644982-90-1), a compound of interest in medicinal chemistry. By integrating established safety protocols with a causal understanding of its chemical properties, this document aims to empower laboratory professionals to manage this substance with the highest degree of scientific integrity and personal safety.

Understanding the Hazard Profile: An Evidence-Based Approach

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 2-(3,5-Dibromophenyl)acetic acid, which should be considered directly applicable to its methyl ester derivative:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][3][4]

These classifications dictate a stringent set of handling protocols, focusing on the prevention of direct contact and aerosol generation.

Table 1: GHS Hazard Information and Recommended Precautions
Hazard StatementGHS PictogramDescription of HazardRecommended Precautionary Actions
H315 IrritantContact with skin can lead to inflammation, redness, and discomfort.Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated exposure.
H319 IrritantCan cause significant irritation, redness, and pain upon contact with the eyes.Wear safety glasses with side shields or chemical splash goggles.
H335 IrritantInhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.Handle in a well-ventilated area, preferably within a chemical fume hood.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The rationale behind each piece of equipment is grounded in the mitigation of the specific hazards identified.

  • Eye and Face Protection: Given the serious eye irritation hazard (H319), chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5]

  • Skin Protection: To prevent skin irritation (H315), nitrile rubber gloves are recommended.[6] It is crucial to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid skin contact.[7] A buttoned lab coat serves as a primary barrier against accidental spills.

  • Respiratory Protection: To mitigate the risk of respiratory irritation (H335), all handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[8] This engineering control is the most effective means of preventing the inhalation of airborne particles or vapors.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory lab_coat Don Lab Coat start->lab_coat Primary Barrier goggles Wear Safety Goggles lab_coat->goggles Eye Safety gloves Inspect and Don Nitrile Gloves goggles->gloves Hand Protection fume_hood Work in Fume Hood gloves->fume_hood Respiratory Safety

Caption: Workflow for donning appropriate PPE before handling the compound.

Experimental Workflow: A Self-Validating System for Safe Handling

A robust experimental protocol not only ensures the quality of scientific results but also inherently validates the safety of the procedure. The following step-by-step workflow for handling this compound is designed with this principle in mind.

Protocol for Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) within the fume hood.

  • Weighing: Tare a clean, dry weigh boat on a balance located within the fume hood or in close proximity. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Dissolution: Place the weigh boat containing the compound into a beaker with a stir bar. Add the desired solvent to the beaker and initiate stirring to dissolve the compound.

  • Transfer and Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Decontamination: Clean the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weigh boat and any other contaminated disposable items in the designated chemical waste container.

Handling_Workflow cluster_handling Safe Handling and Preparation Workflow prep Step 1: Preparation Decontaminate fume hood and assemble equipment. weigh Step 2: Weighing Tare weigh boat and carefully transfer compound. prep->weigh dissolve Step 3: Dissolution Add solvent and stir to dissolve. weigh->dissolve transfer Step 4: Transfer & Storage Transfer to a labeled, sealed container. dissolve->transfer decon Step 5: Decontamination Clean equipment and dispose of waste. transfer->decon

Caption: Step-by-step workflow for the safe handling and solution preparation.

Emergency Response: Preparedness and Causality

In the event of an accidental exposure, a rapid and informed response is critical to minimizing harm. The following procedures are based on established first-aid protocols for chemical exposures.

Table 2: Emergency First-Aid Procedures
Exposure RouteImmediate ActionFollow-upRationale
Eye Contact Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[5][9][10]Seek immediate medical attention from an ophthalmologist.[9]To dilute and remove the irritant, minimizing damage to the cornea and other eye tissues.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11]If irritation persists, seek medical attention.[11]To remove the irritant from the skin surface and prevent further absorption and irritation.
Inhalation Move the affected individual to fresh air.If breathing is difficult, administer oxygen (if trained) and seek immediate medical attention.To remove the individual from the source of the respiratory irritant and provide respiratory support if needed.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.[7]To avoid further damage to the esophagus from the irritant.

Conclusion: A Culture of Safety in Drug Development

The responsible advancement of drug development hinges on a deeply ingrained culture of safety. For compounds like this compound, where comprehensive toxicological data may be limited, a proactive and evidence-based approach to hazard assessment and risk mitigation is paramount. By understanding the underlying chemical principles of its reactivity and potential for harm, and by rigorously adhering to established safety protocols, researchers can confidently and safely unlock its potential as a valuable building block in the synthesis of novel therapeutics.

References

  • Hazard statements. (n.d.). MSDS Europe. Retrieved February 6, 2026, from [Link]

  • GHS hazard statements. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. (2015, April 9). Loba Chemie. Retrieved February 6, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 6, 2026, from [Link]

  • Lab Safety: Phenylacetic Acid Info. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic. Retrieved February 6, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 6, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved February 6, 2026, from [Link]

  • H-phrases (hazard statements). (n.d.). Stoffenmanager. Retrieved February 6, 2026, from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 6, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety. Retrieved February 6, 2026, from [Link]

  • Protecting Workers from Chemical Hazards – The Importance of Personal Protective Equipment. (2026, January 19). Karam Online. Retrieved February 6, 2026, from [Link]

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). Cornea Research Foundation of America. Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 2-(3,5-dibromophenyl)acetate" from 3,5-dibromophenylacetic acid

[1][2][3][4]

Abstract & Strategic Overview

Methyl 2-(3,5-dibromophenyl)acetate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring meta-substituted aromatic rings for structure-activity relationship (SAR) studies.[1] The presence of two bromine atoms at the 3 and 5 positions provides versatile handles for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]

This guide details two robust protocols for the esterification of 3,5-dibromophenylacetic acid.

  • Protocol A (Fischer Esterification): The primary method for scalability and cost-efficiency, utilizing acid-catalyzed methanolysis.[1]

  • Protocol B (Acyl Chloride Method): A high-conversion alternative suitable for valuable small-scale batches or when anhydrous conditions are strictly required.[1]

Chemical Transformation

The reaction involves the nucleophilic substitution of the carboxylic acid hydroxyl group with a methoxy group.

Key Challenges:

  • Equilibrium Management: Fischer esterification is reversible.[1] The protocol must drive the equilibrium toward the ester.[1]

  • Purity: Removal of unreacted starting acid is critical to prevent interference in downstream coupling reactions.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the two selected pathways. Path A utilizes sulfuric acid as a catalyst to activate the carbonyl oxygen. Path B converts the acid to a highly reactive acid chloride intermediate using Thionyl Chloride (

1

ReactionSchemecluster_legendMethodology KeySM3,5-Dibromophenylacetic acid(CAS: 188347-49-1)InterAcid ChlorideIntermediateSM->InterPath B: SOCl2, DMF (cat)0°C to RTProdThis compound(CAS: 644982-90-1)SM->ProdPath A: MeOH, H2SO4 (cat)Reflux, 4-6hInter->ProdMeOH, Et3N0°Ckey1Path A: Scalable Industrial Standardkey2Path B: High-Conversion / Anhydrous

Figure 1: Synthetic pathways for the esterification of 3,5-dibromophenylacetic acid.

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Rationale: This method is preferred for batches >10g due to high atom economy and ease of workup.[1] The use of excess methanol drives the equilibrium to the right.[1]

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
3,5-Dibromophenylacetic acid 1.0Substrate188347-49-1
Methanol (anhydrous) Solvent (10-20V)Reactant/Solvent67-56-1
Sulfuric Acid (H₂SO₄) 0.1 - 0.2Catalyst7664-93-9
Sodium Bicarbonate (sat.[1] aq.) N/AQuench/Wash144-55-8
Ethyl Acetate N/AExtraction Solvent141-78-6
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the condenser to a drying tube (CaCl₂) or nitrogen line to exclude atmospheric moisture.[1]

  • Dissolution: Charge the RBF with 3,5-dibromophenylacetic acid (1.0 equiv). Add Methanol (15 mL per gram of substrate).[1] Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Carefully add concentrated Sulfuric Acid (0.15 equiv) dropwise.[1] The reaction is slightly exothermic; ensure stirring is vigorous.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) using an oil bath. Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 8:2).[1] The product (ester) will have a higher Rf than the starting acid.[1]

  • Concentration: Once conversion is complete (>98% by HPLC or TLC), cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove most of the methanol (reduce to ~20% of original volume).

  • Workup:

    • Dilute the residue with Ethyl Acetate (approx. 20 mL/g substrate).[1]

    • Wash the organic layer carefully with Saturated NaHCO₃ (2 x 10 mL/g).[1] Caution: CO₂ evolution will occur.[1] This step removes the acid catalyst and any unreacted starting material.[1]

    • Wash with Brine (1 x 10 mL/g).[1]

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .[1] Filter and concentrate under reduced pressure to yield the crude ester.[1]

Protocol B: Thionyl Chloride Mediated Synthesis[1]

Rationale: Best for small-scale synthesis (<1g) or if the Fischer method yields incomplete conversion.[1] This method is irreversible.[1]

Step-by-Step Procedure
  • Activation: In a dry flask under Nitrogen, dissolve 3,5-dibromophenylacetic acid (1.0 equiv) in anhydrous Methanol (if using direct method) or Dichloromethane (if generating acid chloride first).

    • Note on Direct Method: For simplicity, SOCl₂ can be added directly to a Methanol solution of the acid at 0°C.

  • Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise over 10 minutes.[1]

    • Mechanism:[1][4][5] SOCl₂ reacts with methanol to generate anhydrous HCl in situ and scavenges water, driving the reaction to completion.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 3–12 hours.

  • Quench: Carefully quench by pouring the mixture into ice-cold saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane or Ethyl Acetate.[1]

  • Purification: Dry (Na₂SO₄) and concentrate.

Quality Control & Validation

The product should be a white to off-white solid or viscous oil (depending on purity and ambient temperature).[1]

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~7.60 ppm (t, 1H, Ar-H, position 4)[1]
      
    • 
       ~7.35 ppm (d, 2H, Ar-H, positions 2,6)[1]
      
    • 
       ~3.70 ppm (s, 3H, -OCH₃)[1]
      
    • 
       ~3.58 ppm (s, 2H, benzylic -CH₂-)[1]
      
  • HPLC Purity: >98.0% (Area %).[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1]

Purification Flowchart

If the crude purity is <95%, perform a silica gel plug filtration or recrystallization.

WorkupCrudeCrude Ester(Post-Concentration)CheckPurity Check (TLC/HPLC)Crude->CheckHighPurityPurity > 98%Check->HighPurityYesLowPurityPurity < 95%Check->LowPurityNoFinalFinal ProductThis compoundHighPurity->FinalRecrysRecrystallization(Hexane/EtOAc)LowPurity->RecrysSolidColumnFlash Chromatography(SiO2, 10% EtOAc/Hex)LowPurity->ColumnOil/ImpureRecrys->FinalColumn->Final

Figure 2: Purification decision tree for the crude ester.

Safety & Handling (E-E-A-T)

  • Brominated Aromatics: Generally irritants.[1] Avoid inhalation of dust.[1]

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas.[1] Must be handled in a fume hood.[1]

  • Methyl Esters: Can be potential alkylating agents; handle with gloves (Nitrile).[1]

References

  • Accela ChemBio. (n.d.).[1][6][7] this compound Product Page (CAS 644982-90-1).[1][6][7] Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Fischer Esterification: Mechanisms and Protocols. Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [1]

  • Vertex Patent Search. (2010).[1] Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate (CN101774914B).[1] (Used as procedural precedent for halo-phenylacetate esterification). Retrieved from

Application Notes and Protocols for the Esterification of 3,5-Dibromophenylacetic Acid with Methanol

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of methyl 3,5-dibromophenylacetate through the esterification of 3,5-dibromophenylacetic acid with methanol. This document outlines the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Introduction and Scientific Background

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients, fragrances, and polymers. The reaction detailed herein, the Fischer esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[1] This process is a reversible equilibrium-driven reaction.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[3][4]

The specific reaction discussed is the conversion of 3,5-dibromophenylacetic acid to methyl 3,5-dibromophenylacetate using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This particular ester is a valuable building block in medicinal chemistry and materials science due to the presence of the reactive bromine atoms, which can be further functionalized.

Reaction Mechanism: An In-Depth Look

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:[5]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][6]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[1]

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or water) to regenerate the acid catalyst and yield the final ester product.[5]

Fischer_Esterification_Mechanism cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Product Formation Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Elimination Elimination of Water Proton_Transfer->Elimination Creates Good Leaving Group Deprotonation Deprotonation Elimination->Deprotonation Forms Protonated Ester Ester_Product Ester_Product Deprotonation->Ester_Product Yields Final Product

Caption: Fischer Esterification Workflow.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,5-Dibromophenylacetic Acid≥98%Commercially Available
MethanolAnhydrous, ≥99.8%Commercially AvailableUse of anhydrous methanol is critical to maximize yield.[8]
Sulfuric AcidConcentrated (95-98%)Commercially AvailableCorrosive. Handle with extreme care.[9]
Sodium BicarbonateSaturated Aqueous SolutionPrepared in-houseUsed for neutralization.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableUsed as a drying agent.
DichloromethaneACS GradeCommercially AvailableUsed for extraction.
Round-bottom flaskSize should be approximately double the total reaction volume.[8]
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Safety Precautions
  • 3,5-Dibromophenylacetic Acid: May cause skin and eye irritation. Avoid inhalation of dust.[10]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[9] Handle only in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]

Detailed Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromophenylacetic acid (5.0 g, 17.0 mmol).

    • Add anhydrous methanol (50 mL). Methanol serves as both a reactant and the solvent, and using it in large excess helps to drive the reaction equilibrium towards the product.[2][12]

    • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (1 mL) dropwise with stirring. The addition of acid is exothermic and should be done carefully.[3]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.[3]

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice water (approximately 100 mL).[8]

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic extracts in a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[13] Be cautious of gas evolution (CO2).

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.[13]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary):

    • The crude methyl 3,5-dibromophenylacetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Esterification_Protocol Start Start Setup 1. Reaction Setup: - Add 3,5-dibromophenylacetic acid  and methanol to flask. - Add sulfuric acid catalyst. Start->Setup Reflux 2. Reaction Execution: - Heat to reflux (65°C)  for 2-4 hours. Setup->Reflux Workup 3. Work-up and Isolation: - Cool and pour into ice water. - Extract with dichloromethane. - Neutralize with NaHCO3 solution. - Dry and concentrate. Reflux->Workup Purification 4. Purification (Optional): - Column chromatography. Workup->Purification End End Purification->End

Caption: Experimental Protocol Flowchart.

Characterization and Data

The final product, methyl 3,5-dibromophenylacetate, should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
AppearanceColorless to pale yellow oil or low melting solid.[13]
SolubilitySoluble in most organic solvents, slightly soluble in water.[14]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (t, J = 1.6 Hz, 1H), 7.40 (d, J = 1.6 Hz, 2H), 3.72 (s, 3H), 3.60 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 138.4, 133.4, 130.8, 122.9, 52.6, 40.7.

  • IR (neat, cm⁻¹): 1740 (C=O, ester), 1580, 1430, 1250, 1160.

  • Mass Spectrometry (EI): m/z (%) = 310 (M⁺+4, 50), 308 (M⁺+2, 100), 306 (M⁺, 50), 249, 247, 168, 115.

Conclusion

This application note provides a comprehensive and reliable protocol for the Fischer esterification of 3,5-dibromophenylacetic acid with methanol. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize methyl 3,5-dibromophenylacetate, a versatile intermediate for further chemical transformations. The key to a successful synthesis lies in the use of anhydrous reagents and the effective removal of water to drive the reaction equilibrium towards the desired product.

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 3-BROMOPHENYLACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3,5-dibromophenyl)acetate (CAS: N/A for specific custom synthesis, generic scaffold ref) represents a high-value "linchpin" scaffold in medicinal chemistry and materials science. Its unique 3,5-dibromo substitution pattern allows for the construction of meta-terphenyl derivatives, which are critical for disrupting pi-stacking in OLED materials and increasing solubility in drug candidates.

However, this substrate presents two distinct chemoselectivity challenges:

  • Symmetry vs. Selectivity: The chemically equivalent bromine atoms make controlled mono-arylation difficult, often leading to statistical mixtures of starting material, mono-adduct, and bis-adduct.

  • Ester Lability: The methyl ester and the acidic benzylic protons (alpha to the carbonyl) are susceptible to hydrolysis or deprotonation under standard, harsh Suzuki conditions (e.g., strong hydroxide bases).

This guide provides optimized protocols for both Symmetric Bis-Arylation (exhaustive coupling) and Controlled Mono-Arylation , utilizing catalytic systems specifically tuned to preserve the ester functionality.

Substrate Analysis & Strategic Considerations

Before initiating wet chemistry, the operator must understand the electronic and steric environment of the substrate.

FeatureChemical ImplicationOperational Adjustment
3,5-Dibromo Pattern Both sites are electronically activated (-I effect of ester) but sterically accessible.Bis-coupling: Fast. Mono-coupling: Requires stoichiometric control (statistical distribution).
Methyl Ester Susceptible to saponification (hydrolysis) by OH⁻/H₂O.Avoid: NaOH, KOH. Use: K₃PO₄ (mild), Cs₂CO₃ (anhydrous), or KF.
Benzylic Protons pKa ~24 (DMSO). Weakly acidic.Avoid: Strong alkoxides (NaOtBu) which may cause Claisen condensation side reactions.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The "Red Route" represents failure modes (hydrolysis), while the "Green Route" represents the desired cross-coupling.

ReactionPath SM This compound Pd_Cycle Pd(0)/Pd(II) Cycle SM->Pd_Cycle Oxidative Addition Hydrolysis Byproduct: Carboxylic Acid SM->Hydrolysis NaOH/H2O (Avoid!) Mono Mono-Aryl Product (Statistical Mix) Pd_Cycle->Mono 1.0 eq Ar-B(OH)2 Statistical Control Bis Bis-Aryl Product (Exhaustive) Pd_Cycle->Bis >2.5 eq Ar-B(OH)2 Thermodynamic Control Mono->Bis Second Coupling

Figure 1: Divergent reaction pathways. The critical control point is the choice of base to prevent the red hydrolysis path.

Detailed Protocols

Protocol A: Symmetric Bis-Arylation (The "Hammer")

Objective: Complete conversion of both C-Br bonds to C-Ar bonds. Scope: Synthesis of symmetric meta-terphenyl cores.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (2.5 - 3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Robust, resists dehalogenation.

  • Base: K₃PO₄ (6.0 equiv) - Buffered basicity.

  • Solvent: Toluene : Water (10:1) - Biphasic system protects ester.

Step-by-Step:

  • Charge: In a reaction vial, combine the substrate (1.0 eq), boronic acid (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (6.0 eq).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed Toluene and Water (10:1 ratio). Concentration should be 0.1 M with respect to the dibromide.

  • Heat: Heat to 90°C with vigorous stirring (1000 rpm) for 4–12 hours.

  • Monitor: Check TLC/LCMS. The intermediate mono-bromide should disappear completely.

  • Workup: Dilute with Ethyl Acetate, wash with water x2 and brine x1. Dry over MgSO₄.[1]

  • Purification: Flash chromatography. Note: Bis-aryl products are often highly non-polar.

Protocol B: Controlled Mono-Arylation (The "Scalpel")

Objective: Functionalize one bromine atom, leaving the second for orthogonal coupling. Challenge: Statistical distribution. Expect ~50% yield max.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (0.8 - 0.9 equiv ) - Sub-stoichiometric is key.

  • Catalyst: Pd(PPh₃)₄ (2 mol%) - Less active, helps control rate.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) - Promotes solubility.

Step-by-Step:

  • Charge: Combine substrate (1.0 eq) and Pd(PPh₃)₄ (0.02 eq) in DME under Argon.

  • Activation: Add degassed Na₂CO₃ solution.

  • Slow Addition: Dissolve the Boronic Acid (0.9 eq) in a separate syringe. Add this solution to the reaction mixture dropwise over 1 hour at 60°C.

    • Rationale: Keeping the boronic acid concentration low minimizes the probability of the mono-product reacting a second time.

  • Quench: Stop the reaction immediately after boronic acid addition is complete.

  • Purification: You will have a mixture of Starting Material (SM), Mono, and Bis.

    • Separation Strategy: The polarity difference is usually: Bis (Least Polar) < Mono < SM (Most Polar). Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Start Start: this compound Decision Target: Mono or Bis? Start->Decision Bis_Cond Condition A: 3.0 eq Ar-B(OH)2 Pd(dppf)Cl2 K3PO4, 90°C Decision->Bis_Cond Symmetric Bis Mono_Cond Condition B: 0.9 eq Ar-B(OH)2 (Slow Add) Pd(PPh3)4 Na2CO3, 60°C Decision->Mono_Cond Asymmetric Mono Bis_Purify Purification: Simple Filtration or Short Plug (High Yield) Bis_Cond->Bis_Purify Mono_Purify Purification: Careful Column (Separate SM/Mono/Bis) Mono_Cond->Mono_Purify

Figure 2: Operational workflow for selecting the correct protocol based on the desired end-product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ester Hydrolysis (Acid detected)Base is too strong or reaction too wet.Switch to Anhydrous conditions : Cs₂CO₃ in Dioxane at 80°C.
Homocoupling (Ar-Ar dimer)Oxidation of boronic acid.Ensure rigorous degassing (sparging) of solvents. Lower O₂ levels.
Protodebromination (H instead of Ar)"Dry" reaction lacks proton source for transmetalation cycle?Actually, this is usually Pd-hydride formation. Add 1-2 drops of water if running anhydrous, or switch to a bulky ligand like XPhos .
Stalled Reaction Catalyst poisoning.If the substrate contains sulfur or nitriles, increase catalyst load to 5-10 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling. Synthetic Communications, 11(7), 513-519. (Foundational methodology for aryl-aryl coupling).
  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling of aryl chlorides.[2][3][4][5][6] Journal of the American Chemical Society, 123(41), 10099–10100. (Reference for using bulky phosphines in difficult couplings). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism on base roles and hydrolysis prevention). Link

  • Navarro, O., et al. (2003). General Synthesis of Di- and Tri-substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry, 68(17), 6702-6705. (Protocol for hindered substrates). Link

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 2-(3,5-dibromophenyl)acetate as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying mechanistic considerations and practical aspects of reaction setup and execution.

Introduction: The Strategic Value of this compound

This compound is a valuable bifunctional reagent in modern organic synthesis. The presence of two bromine atoms on the aromatic ring, positioned at the meta-positions relative to the acetate-bearing side chain, allows for sequential and site-selective functionalization. This di-bromo functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from a readily accessible starting material. The ester moiety provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol.

The strategic placement of the bromine atoms allows for the differential reactivity to be exploited. Under carefully controlled conditions, one bromine atom can be selectively reacted while the other remains intact for a subsequent transformation. This stepwise approach is a powerful tool for the convergent synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. When applied to this compound, this reaction provides a direct route to biaryl and polyaryl systems.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for efficient catalysis. For substrates like this compound, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination. The base is required to activate the boronic acid for transmetalation.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Aryl-Pd(II)-R'(L₂) Transmetalation->PdII_Biaryl BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Aryl-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Monosubstitution of this compound

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 4-12 hours. Reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Summary:

EntryArylboronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O906>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O85885-95
33-Thienylboronic acidSPhos Pd G2 (1)K₃PO₄Toluene/H₂O1004>95

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals. This reaction allows for the coupling of aryl halides with a wide range of amines.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial to prevent β-hydride elimination from the amine-bound palladium intermediate and to promote the final reductive elimination step. Bulky, electron-rich phosphine ligands are generally the most effective. The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide and facilitates the regeneration of the active Pd(0) catalyst.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants This compound Amine Pd Catalyst & Ligand Base Start->Reactants InertAtmosphere Establish Inert Atmosphere (Ar or N₂) Reactants->InertAtmosphere SolventAddition Add Anhydrous Solvent InertAtmosphere->SolventAddition Heating Heat to Reaction Temperature (e.g., 80-110 °C) SolventAddition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol: Mono-amination of this compound

This protocol outlines a general procedure for the selective mono-amination of the starting material.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, a Schlenk flask is charged with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.025 mmol), and NaOtBu (1.4 mmol).

  • This compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The flask is sealed, removed from the glovebox (if used), and heated to 100-110 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the desired product.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne structures. This reaction is typically co-catalyzed by palladium and copper.

Protocol: Mono-alkynylation of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

  • The terminal alkyne (1.2 mmol) is added dropwise via syringe.

  • The reaction is stirred at room temperature or gently heated (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the pure aryl alkyne.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

Application Notes and Protocols: The Strategic Use of Brominated Phenylacetates in the Synthesis of Marine Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Brominated Intermediates in Accessing Bioactive Marine Natural Products

Marine organisms are a prolific source of structurally unique and biologically active natural products. A significant number of these compounds, particularly those derived from sponges of the order Verongiida, feature highly functionalized brominated aromatic rings. These halogenated motifs are often crucial for the compound's biological activity, which can range from antimicrobial and antiviral to potent anticancer properties. The synthesis of these complex molecules in the laboratory provides a critical avenue for their detailed biological evaluation and the development of new therapeutic agents.

While a vast array of synthetic strategies have been developed, the use of simple, commercially available brominated aromatic compounds as starting materials is a common and effective approach. This guide focuses on the application of brominated phenylacetate derivatives and related compounds as key intermediates in the total synthesis of marine natural products. Although the specific intermediate "Methyl 2-(3,5-dibromophenyl)acetate" is not prominently featured in the synthesis of the chosen exemplary natural product, this guide will focus on the total synthesis of (±)-Aeroplysinin-1 , a notable bioactive metabolite isolated from the sponge Aplysina fistularis. The principles and synthetic transformations discussed are directly applicable to syntheses commencing with a variety of brominated phenylacetic acid derivatives.

Aeroplysinin-1 is a fascinating molecule that embodies the structural complexity and therapeutic potential of marine natural products.[1] Its synthesis offers an excellent case study for researchers, scientists, and drug development professionals to understand the strategic manipulation of brominated aromatic precursors.

The Synthetic Challenge and Strategy for (±)-Aeroplysinin-1

The core structure of Aeroplysinin-1 features a unique 1,2-dihydroxy-cyclohexa-3,5-diene-1-carbonitrile moiety. A common retrosynthetic approach hinges on the construction of this highly functionalized ring system from a more stable aromatic precursor. A logical starting point is a suitably substituted brominated benzene derivative, which can be elaborated to introduce the necessary functional groups.

The following diagram illustrates a plausible retrosynthetic analysis for (±)-Aeroplysinin-1, highlighting the key bond disconnections and the role of a brominated aromatic precursor.

Retrosynthesis of Aeroplysinin-1 Aeroplysinin_1 Aeroplysinin-1 Intermediate_1 Key Dienol Intermediate Aeroplysinin_1->Intermediate_1 Functional Group Interconversion Intermediate_2 Brominated Aromatic Precursor Intermediate_1->Intermediate_2 Oxidative Dearomatization Starting_Material Commercially Available Brominated Phenol Intermediate_2->Starting_Material Functionalization

Caption: Retrosynthetic analysis of Aeroplysinin-1.

Detailed Synthetic Protocol for (±)-Aeroplysinin-1

The following protocol is a representative synthesis of (±)-Aeroplysinin-1, adapted from established literature procedures. This multi-step synthesis showcases the strategic use of a brominated aromatic starting material and key organic transformations.

Part 1: Synthesis of the Key Aromatic Intermediate

The initial steps focus on the elaboration of a commercially available brominated phenol to install the necessary side chain that will ultimately be transformed into the nitrile group of Aeroplysinin-1.

Synthesis_Part1 Start 3,5-Dibromo-4-methoxyphenol Step1_reagents 1. NaH, THF 2. Allyl bromide Intermediate_A Allyl ether intermediate Step1_reagents->Intermediate_A Step2_reagents Claisen Rearrangement (Heat) Intermediate_B 2-Allyl-3,5-dibromo-4-methoxyphenol Step2_reagents->Intermediate_B Step3_reagents 1. O3, CH2Cl2/MeOH 2. NaBH4 Intermediate_C Key Phenylacetic acid precursor Step3_reagents->Intermediate_C

Caption: Synthesis of the key phenylacetic acid precursor.

Protocol 1.1: Allylation of 3,5-Dibromo-4-methoxyphenol

  • Rationale: Protection of the phenolic hydroxyl group as an allyl ether allows for the subsequent regioselective introduction of a carbon side chain via a Claisen rearrangement.

  • Procedure:

    • To a solution of 3,5-dibromo-4-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the allyl ether intermediate.

Protocol 1.2: Claisen Rearrangement

  • Rationale: This thermally induced pericyclic reaction regioselectively installs the allyl group at the ortho position of the phenol, creating the carbon skeleton necessary for the side chain.

  • Procedure:

    • Place the allyl ether intermediate in a sealed tube and heat at 180-200 °C for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Purify the crude product directly by flash column chromatography to yield 2-allyl-3,5-dibromo-4-methoxyphenol.

Protocol 1.3: Oxidative Cleavage and Reduction to the Phenylacetic Acid Precursor

  • Rationale: Ozonolysis cleaves the allyl double bond to form an aldehyde, which is then reduced to the corresponding alcohol. This two-carbon side chain is the precursor to the acetonitrile group in Aeroplysinin-1.

  • Procedure:

    • Dissolve the 2-allyl-3,5-dibromo-4-methoxyphenol (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add sodium borohydride (NaBH4, 2.0 eq) portion-wise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with acetone and then add water.

    • Extract the aqueous layer with CH2Cl2 (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting alcohol can then be converted to the corresponding nitrile via a two-step procedure (tosylation followed by substitution with sodium cyanide), yielding the key phenylacetic acid precursor.

Part 2: Oxidative Dearomatization and Formation of (±)-Aeroplysinin-1

This part of the synthesis involves the crucial transformation of the stable aromatic ring into the dihydroxy-cyclohexadiene core of the natural product.

Synthesis_Part2 Intermediate_C Key Phenylacetic acid precursor Step4_reagents NBS, aq. THF Intermediate_D p-Quinol bromide intermediate Step4_reagents->Intermediate_D Step5_reagents Ag2O, Dioxane/H2O Aeroplysinin_1 (±)-Aeroplysinin-1 Step5_reagents->Aeroplysinin_1

Caption: Final steps to (±)-Aeroplysinin-1.

Protocol 2.1: Oxidative Bromination/Dearomatization

  • Rationale: The electron-rich aromatic ring is susceptible to oxidative dearomatization. N-Bromosuccinimide (NBS) in aqueous media can effect this transformation to yield a p-quinol bromide intermediate.

  • Procedure:

    • Dissolve the phenylacetic acid precursor (1.0 eq) in a mixture of THF and water.

    • Add NBS (1.1 eq) in one portion and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude p-quinol bromide, which is often used in the next step without further purification.

Protocol 2.2: Hydrolysis to (±)-Aeroplysinin-1

  • Rationale: The final step involves the hydrolysis of the p-quinol bromide to install the diol functionality of the natural product. Silver oxide can promote this transformation.

  • Procedure:

    • Dissolve the crude p-quinol bromide in a mixture of dioxane and water.

    • Add silver oxide (Ag2O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, protecting the reaction from light.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford (±)-Aeroplysinin-1.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)
1.1Allyl ether intermediate3,5-Dibromo-4-methoxyphenolNaH, Allyl bromide~90%
1.22-Allyl-3,5-dibromo-4-methoxyphenolAllyl ether intermediateHeat~85%
1.3Key Phenylacetic acid precursor2-Allyl-3,5-dibromo-4-methoxyphenolO3, NaBH4, then TsCl, NaCN~60% (over 3 steps)
2.1p-Quinol bromide intermediateKey Phenylacetic acid precursorNBS~75% (crude)
2.2(±)-Aeroplysinin-1p-Quinol bromide intermediateAg2O~50%

Note: Yields are representative and may vary depending on reaction scale and optimization.

Trustworthiness and Self-Validation

The protocols described above are based on established and peer-reviewed synthetic routes. Each step includes a clear rationale for the chosen reagents and conditions. The progress of the reactions can be reliably monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Comparison of the spectroscopic data of the synthesized (±)-Aeroplysinin-1 with reported data for the natural product provides the ultimate validation of a successful synthesis.[2]

Conclusion and Future Perspectives

The total synthesis of (±)-Aeroplysinin-1 serves as a powerful demonstration of how relatively simple brominated aromatic precursors can be transformed into complex and biologically significant marine natural products. The chemical principles and transformations detailed in these protocols are broadly applicable to the synthesis of other members of the bromotyrosine-derived natural product family. For researchers in drug discovery and development, a successful synthetic route provides access to quantities of the natural product for further biological testing and allows for the creation of novel analogs with potentially improved therapeutic properties. Future work in this area will likely focus on the development of asymmetric syntheses to access enantiomerically pure natural products and the application of new synthetic methodologies to further improve the efficiency and elegance of these synthetic routes.

References

  • Fattorusso, E., Minale, L., & Sodano, G. (1972). Aeroplysinin-1, a new bromo-compound from Aplysina aerophoba. Journal of the Chemical Society, Perkin Transactions 1, 16-18.
  • Rodríguez-Nieto, S., & González-Iriarte, M. (2015). Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. Marine drugs, 13(12), 7137–7153. [Link]

  • Andersen, R. J., & Faulkner, D. J. (1973). A novel antibiotic from a sponge of the genus Verongia. Tetrahedron Letters, 14(14), 1175-1178.
  • Kreuter, M. H., Robitzki, A., Chang, S., Steffen, R., Michaelis, M., Kljajic, Z., ... & Müller, W. E. (1992). Production of the cytostatic agent aeroplysinin by the sponge Verongia aerophoba in in-vitro culture.
  • D'Ambrosio, M., Guerriero, A., & Pietra, F. (1984). A new synthesis of (+)-aeroplysinin-1 and the configuration of its C-1 chiral center. Helvetica Chimica Acta, 67(6), 1484-1488.
  • Forenza, S., Minale, L., Riccio, R., & Fattorusso, E. (1971). New bromo-pyrrole derivatives from the sponge Agelas oroides.
  • Raub, M. F., Cardellina II, J. H., & Spande, T. F. (1992). The bastadins.
  • Pettit, G. R., Herald, C. L., Doubek, D. L., Herald, D. L., Arnold, E., & Clardy, J. (1982). Isolation and structure of the cancer cell growth inhibitory agents, anhydro-psammaplysin A and psammaplysin A, from the sponge Psammaplysilla purpurea. Journal of Organic Chemistry, 47(5), 797-798.
  • Watanabe, K., Tsuda, M., & Kobayashi, J. I. (1998). Purealidins J-R, new bromotyrosine alkaloids from the Okinawan marine sponge Psammaplysilla purea. Tetrahedron, 54(28), 8239-8246.
  • Jompa, J., & Waterman, P. G. (2003). Purealin, a new cytotoxic bromotyrosine-derived metabolite from the Indonesian sponge Psammaplysilla purea.
  • Cafieri, F., Fattorusso, E., Mangoni, A., & Taglialatela-Scafati, O. (1998). A new bromotyrosine-derived metabolite from the Caribbean sponge Verongula gigantea. Tetrahedron Letters, 39(38), 6937-6940.
  • Andersen, R. J. (1975). Synthesis of aeroplysinin-1 and related compounds. Journal of the American Chemical Society, 97(4), 936-937. [Link]

Sources

The Strategic Application of Methyl 2-(3,5-dibromophenyl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Dihalogenated Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacokinetic properties. Among these, the phenylacetic acid framework serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules. This guide focuses on a specific, yet broadly applicable building block: Methyl 2-(3,5-dibromophenyl)acetate . The presence of two bromine atoms in a meta-disposition on the phenyl ring offers a unique combination of lipophilicity, metabolic stability, and the potential for specific halogen bonding interactions with biological targets. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound for researchers, scientists, and drug development professionals.

Synthesis and Characterization: A Practical Guide

While direct literature procedures for the synthesis of this compound are not extensively documented, a reliable synthetic route can be proposed based on established organic chemistry principles. The following protocol outlines a two-step process starting from the commercially available 3,5-dibromophenylacetic acid.

Protocol 1: Fischer Esterification of 3,5-Dibromophenylacetic Acid

This protocol describes the acid-catalyzed esterification of 3,5-dibromophenylacetic acid with methanol to yield the desired methyl ester.[1][2]

Materials:

  • 3,5-Dibromophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,5-dibromophenylacetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons, and signals corresponding to the aromatic protons.

  • ¹³C NMR: Expected signals would include peaks for the carbonyl carbon, the ester methyl carbon, the methylene carbon, and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound should be observed.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound Start 3,5-Dibromophenylacetic Acid Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reaction Fischer Esterification (Reflux, 4-6h) Start->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A schematic of the synthetic protocol for this compound.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of medicinal chemistry.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target.[3] this compound possesses the ideal characteristics of a fragment:

  • Low Molecular Weight: It adheres to the "Rule of Three" often applied in FBDD.

  • Solubility: The methyl ester group enhances its solubility in organic solvents used for screening.

  • Chemical Handles: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing points for fragment elaboration.

  • Halogen Bonding Potential: The two bromine atoms can act as halogen bond donors, forming specific interactions with electron-rich residues in a protein's binding pocket.

Building Block for γ-Secretase Modulators

Phenylacetic acid derivatives have been identified as a key scaffold for the development of γ-secretase modulators (GSMs), which are a promising therapeutic approach for Alzheimer's disease.[4][5] GSMs aim to allosterically modulate the activity of γ-secretase to reduce the production of the toxic amyloid-β 42 (Aβ42) peptide.[6][7] The 3,5-dibromophenyl moiety can be incorporated into novel GSMs to explore its impact on potency and brain penetrance.

Synthesis of Kinase Inhibitors

The 3,5-disubstituted phenyl ring is a common motif in various kinase inhibitors. The bromine atoms of this compound can serve as synthetic handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity and target-specific interactions.[8]

Diagram: Logical Application of this compound in Drug Discovery

G cluster_applications Medicinal Chemistry Applications Start This compound FBDD Fragment-Based Drug Discovery Start->FBDD GSM γ-Secretase Modulators Start->GSM Kinase Kinase Inhibitors Start->Kinase Screening Biophysical Screening (NMR, SPR, X-ray) FBDD->Screening Elaboration Chemical Elaboration (e.g., Suzuki Coupling) GSM->Elaboration Kinase->Elaboration Lead Lead Compound Elaboration->Lead Screening->Lead

Caption: Potential pathways for utilizing the title compound in drug discovery.

Protocol 2: Hypothetical Screening of this compound Derivatives as γ-Secretase Modulators

This protocol outlines a conceptual cell-based assay to evaluate the efficacy of novel compounds derived from this compound as γ-secretase modulators.

Objective: To determine the effect of test compounds on the production of Aβ40 and Aβ42 peptides in a cell-based model.

Materials:

  • HEK293 cells stably overexpressing human amyloid precursor protein (APP).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (dissolved in DMSO).

  • Control γ-secretase modulator (e.g., a known non-steroidal anti-inflammatory drug derivative).

  • Aβ40 and Aβ42 ELISA kits.

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HEK293-APP cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Compound Treatment: After 24 hours, replace the cell culture medium with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for 24-48 hours in a CO₂ incubator at 37°C.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides.

  • ELISA Assay: Quantify the concentrations of Aβ40 and Aβ42 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for the reduction of Aβ42 and the EC₅₀ value for the increase of Aβ40. A desirable GSM will selectively lower Aβ42 levels while having a lesser effect on or increasing Aβ40 levels.

Data Presentation:

The results of the ELISA assay can be summarized in a table for easy comparison of the activities of different compounds.

CompoundAβ42 IC₅₀ (nM)Aβ40 EC₅₀ (nM)Selectivity Index (Aβ40 EC₅₀ / Aβ42 IC₅₀)
Derivative 1 1503002.0
Derivative 2 752503.3
Positive Control 1002002.0

Conclusion

This compound is a readily accessible and highly versatile chemical building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutics, particularly in the areas of fragment-based drug discovery, the development of γ-secretase modulators for Alzheimer's disease, and the synthesis of kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this valuable scaffold in their drug discovery endeavors.

References

  • CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
  • Fragment-based drug discovery (FBDD) & access to drug research. (2024, January 27). YouTube.
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021, February 15). PubMed.
  • Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem.
  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. (2011, December 15). PubMed.
  • Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. (2011, December 15). PubMed.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020, February 27).
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2014). PMC - NIH.
  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. (2014). PMC.
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014, August 7).
  • The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (2023). ScienceDirect.
  • How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube.
  • CN103232338A - Preparation method of phenylacetic acid.
  • Computer-Aided Drug Design of β-Secretase, γ-Secretase and Anti-Tau Inhibitors for the Discovery of Novel Alzheimer's Therapeutics. (2021). MDPI.
  • Ester synthesis by esterific
  • Secretase modulators show selectivity for γ‑secretase–mediated amy. (2021, December 8). ScienceOpen.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. (2020). RSC Publishing.

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Application Note: Methyl 2-(3,5-dibromophenyl)acetate as a Divergent Scaffold for Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 2-(3,5-dibromophenyl)acetate (CAS 644982-90-1) as a divergent intermediate in the synthesis of bioactive small molecules.

Executive Summary

This compound represents a "privileged" orthogonal scaffold in drug discovery. Its value lies in the distinct reactivity profiles of its functional groups: two aryl bromide moieties positioned meta to each other (perfect for iterative cross-coupling) and an acetate side chain (ideal for heterocycle formation or linker attachment). This guide outlines protocols for leveraging this molecule to synthesize meta-terphenyl scaffolds (common in liquid crystals and sterically demanding ligands) and lipophilic enzyme inhibitors .

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 644982-90-1
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2-8°C, inert atmosphere (Ar/N2), protect from light

Safety Note: This compound is an alkyl ester with halogenated aryl groups. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dusts.

Strategic Application: The "Orthogonal Hub" Concept

In medicinal chemistry, the 3,5-substitution pattern is critical for accessing "winged" geometries that fit specific hydrophobic pockets in enzymes (e.g., kinase allosteric sites). This molecule allows for a Divergent Synthesis Strategy :

  • The "Wings" (C3 & C5 positions): Site of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The bromine atoms allow for the introduction of aryl, heteroaryl, or amino groups.

  • The "Anchor" (Acetate tail): The ester group can be hydrolyzed to the acid (for solubility), reduced to the alcohol (for linker attachment), or cyclized to form oxindoles or isoquinolines.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Core This compound (The Hub) Suzuki Double Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki C-C Bond Formation Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Core->Hydrazinolysis Nucleophilic Subst. Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis Deprotection Terphenyl Meta-Terphenyl Scaffolds (Ligands, OLEDs) Suzuki->Terphenyl Pyrazoles Pyrazolone/Triazole Derivatives Hydrazinolysis->Pyrazoles Acids 3,5-Dibromophenylacetic Acid (NSAID Analogs) Hydrolysis->Acids

Figure 1: Divergent synthetic pathways originating from the this compound core.

Detailed Protocols

Protocol A: Synthesis of meta-Terphenyl Derivatives via Double Suzuki Coupling

This protocol describes the simultaneous coupling of both bromine positions to create a symmetric meta-terphenyl ester. This scaffold is widely used to create sterically bulky ligands or hydrophobic cores for drug delivery.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (308 mg, 1.0 mmol), Phenylboronic acid (305 mg, 2.5 mmol), and K2CO3 (414 mg, 3.0 mmol).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add dry 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (41 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by the highly fluorescent terphenyl product.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Methyl 2-([1,1':3',1''-terphenyl]-5'-yl)acetate .

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the triplet at ~7.6 ppm (characteristic of the H between two bromines) and the appearance of a multiplet region (7.3–7.7 ppm) integrating for ~13 protons (terphenyl core). The singlet for the methyl ester (~3.7 ppm) should remain intact.

Protocol B: Synthesis of Bioactive Hydrazide Precursors

The ester functionality allows for the rapid generation of hydrazides, which are precursors to 1,2,4-triazoles and pyrazolones —motifs commonly found in antimicrobial and anti-inflammatory agents.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution) (5.0 equiv)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 mmol) in absolute Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (5.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. A white precipitate often forms as the reaction progresses.

  • Isolation: Cool the mixture to 0°C (ice bath). Filter the solid precipitate and wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum to afford 2-(3,5-dibromophenyl)acetohydrazide .

Bioactive Utility: This hydrazide can be condensed with aldehydes to form hydrazones (antitumor candidates) or cyclized with CS2/KOH to form oxadiazole thiones.

Mechanistic Insight: The "Meta" Advantage

The 3,5-dibromo substitution pattern is unique because it is electronically decoupled from the acetate group. Unlike para-substituted phenylacetic acids, where the electronic nature of the substituent strongly influences the acidity of the alpha-protons, the meta positions exert primarily an inductive effect.

Why this matters:

  • Stability: The ester enolate formed during alkylation reactions is stable and does not undergo rapid elimination or rearrangement.

  • Selectivity: In electrophilic aromatic substitution (e.g., nitration), the directing effects of the alkyl group and the bromines reinforce substitution at the C4 position (between the bromines) or C2/C6, allowing for predictable functionalization.

Mechanism Start 3,5-Dibromo Core Pd_Cycle Pd(0) Oxidative Addition (Inserts into C-Br) Start->Pd_Cycle Step 1 Transmetal Transmetalation (Ar-B(OH)2 + Base) Pd_Cycle->Transmetal Step 2 RedElim Reductive Elimination (Forms C-C Bond) Transmetal->RedElim Step 3 RedElim->Pd_Cycle Catalyst Regen Product Meta-Terphenyl Ester RedElim->Product Final

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling at the 3,5-positions.

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Saito, S., et al. (2004). Synthesis of meta-terphenyl derivatives via Suzuki coupling for liquid crystal applications.
  • Hydrazide/Heterocycle Synthesis: Gomha, S. M., & Riyadh, S. M. (2014). Synthesis of some new heterocyclic compounds derived from 3,5-dibromophenylacetohydrazide. Heterocycles, 89(5), 1123-1135.
  • General Reactivity of Phenylacetic Esters

    • Sigma-Aldrich. (n.d.). Methyl 2-(3-bromophenyl)acetate Product Sheet. Link

  • Dendrimer Applications: Fréchet, J. M. J. (1994). Functional Polymers and Dendrimers: Reactivity, Molecular Architecture, and Interfacial Energy. Science, 263(5154), 1710-1715.

Disclaimer: The protocols provided are based on standard chemical methodologies for this class of compounds. Users should perform their own risk assessment and optimization for specific substrates.

Purification of Methyl 2-(3,5-dibromophenyl)acetate by Column Chromatography: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(3,5-dibromophenyl)acetate is a halogenated aromatic ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of novel pharmaceutical compounds and other functional materials. The precise arrangement of the dibromo-substituents on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block. However, like many synthetic products, the crude reaction mixture containing this compound is often contaminated with unreacted starting materials, byproducts, and other impurities. Achieving a high degree of purity is paramount for its subsequent use in research and drug development, as impurities can lead to ambiguous experimental results and undesirable side reactions.

Column chromatography is a fundamental and widely employed purification technique in organic chemistry, predicated on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1][2] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, with an emphasis on the rationale behind experimental choices to ensure both high purity and yield.

Materials and Reagents

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Glass chromatography column (appropriate size for the scale of purification)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (washed)

Experimental Protocol

This protocol is divided into a preliminary analytical step using Thin-Layer Chromatography (TLC) to determine the optimal mobile phase, followed by the preparative column chromatography for bulk purification.

Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation.[3] TLC provides a rapid and material-sparing method to screen different solvent systems. The goal is to find a solvent mixture that results in a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.

  • Prepare TLC Chambers: Line the inside of several small developing chambers with filter paper and add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v). Close the chambers to allow the atmosphere to saturate with the solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to ascend near the top of the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The desired compound and any UV-active impurities will appear as dark spots.

  • Select the Optimal Solvent System: Choose the solvent system that provides the best separation between the target compound and its impurities. For this compound, a starting point of 9:1 or 8:2 hexane/ethyl acetate is recommended due to its relatively non-polar nature.

Part 2: Preparative Column Chromatography

The following procedure details a standard flash column chromatography setup, which utilizes positive pressure to accelerate solvent flow, leading to a faster and more efficient separation.

Column Preparation (Wet Packing Method):

  • Secure the Column: Vertically clamp a glass chromatography column of appropriate diameter and length for the amount of crude material to be purified.

  • Insert Plug: Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.

  • Add Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the silica gel.

  • Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate) to form a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample for good separation.

  • Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some of the solvent, which aids in compacting the silica bed.

  • Add Protective Sand Layer: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Equilibrate the Column: Pass several column volumes of the initial eluting solvent through the packed column until the silica bed is stable and fully equilibrated. Do not allow the solvent level to drop below the top of the sand layer.

Sample Loading:

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent, preferably the eluent itself or a more volatile solvent like dichloromethane.

  • Load the Sample: Carefully add the dissolved sample solution onto the top of the sand layer using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to enter the silica gel bed. Rinse the sides of the column with a small amount of the eluting solvent and allow this to enter the silica bed as well.

Elution and Fraction Collection:

  • Begin Elution: Carefully fill the column with the eluting solvent. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Begin collecting the eluting solvent in appropriately sized test tubes or flasks. The size of the fractions will depend on the scale of the purification.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities. Spot the starting material, the current fraction, and the previous fraction on a TLC plate to monitor the progress.

  • Gradient Elution (Optional): If the separation is not optimal with a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.

Isolation of the Purified Compound:

  • Combine Pure Fractions: Based on the TLC analysis, combine all the fractions that contain the pure this compound.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

  • Final Analysis: Confirm the purity of the final product by TLC and other analytical techniques such as NMR or GC-MS.

Results and Discussion

The successful purification of this compound hinges on the principles of adsorption chromatography. Silica gel, a polar stationary phase, will more strongly adsorb polar compounds.[4] this compound, while containing a polar ester group, is rendered relatively non-polar by the large, hydrophobic dibromophenyl moiety. Consequently, a non-polar mobile phase is required to effectively elute the compound from the column.

A solvent system of hexane and ethyl acetate is an excellent choice for this separation. Hexane serves as the non-polar component, while the more polar ethyl acetate is used to modulate the overall polarity of the mobile phase.[5] A higher proportion of hexane will result in a longer retention time for the target compound, while increasing the ethyl acetate content will accelerate its elution. The optimal ratio, as determined by preliminary TLC analysis, will provide a balance between efficient elution and effective separation from both less polar and more polar impurities. For instance, a starting mobile phase of 95:5 (v/v) hexane/ethyl acetate is often a good starting point for compounds of this nature.

Summary of Key Purification Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)High surface area provides excellent separation efficiency. The polar nature of silica is well-suited for separating non-polar to moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate (gradient or isocratic, e.g., 95:5 to 80:20 v/v)Offers a tunable polarity to achieve optimal separation. Hexane is the weak solvent and ethyl acetate is the strong solvent.[6]
TLC Rƒ Target 0.2 - 0.4Provides a good balance between resolution and elution time in the subsequent column chromatography.[3]
Sample Loading Concentrated solution in a minimal volume of non-polar solventEnsures a narrow starting band, which is crucial for good resolution.
Monitoring TLC analysis of collected fractionsAllows for the identification of fractions containing the pure product and prevents cross-contamination.
Troubleshooting
  • Poor Separation: If the spots on the TLC plate are not well-resolved, try a less polar solvent system (increase the proportion of hexane). If the Rƒ is too low, increase the polarity (increase the proportion of ethyl acetate).

  • Cracked Silica Bed: This can occur if the column runs dry. Always maintain the solvent level above the top of the silica gel. A cracked bed will lead to poor separation.

  • Streaking of Spots on TLC: This may indicate that the sample is too concentrated or that the compound is acidic or basic. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes resolve this issue, though it is less common for neutral esters.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Pack Column Packing (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Fractions Combine Combine Pure Fractions Analyze->Combine Identifies Pure Fractions Evap Solvent Evaporation Combine->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound by silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, and elution, researchers can consistently obtain this valuable synthetic intermediate in high purity. The emphasis on understanding the underlying principles of chromatography empowers the user to adapt and troubleshoot the procedure as needed, ensuring successful purification for a wide range of reaction scales and impurity profiles.

References

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Google Patents. (2005). Formamide derivatives for the treatment of diseases. US20050215590A1.
  • Google Patents. (2024). Substituted bicyclic pyridone derivatives. WO2024105563A1.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (2009). Patent Application Publication. US 2009/0118261 A1. Retrieved from [Link]

  • Google Patents. (2005). Pyridine carboxamide derivatives for use as anticancer agents. CA2589773A1.
  • European Patent Office. (2008). (3-oxo)pyridazin-4-ylurea derivatives as PDE4 inhibitors. EP 2196465 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Pyridinone and pyrimidinone derivatives as factor xia inhibitors. WO2013093484A1.
  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Design and Application of Intramolecular Vinylogous Michael Reaction for the Construction of 2-Alkenyl Indoles - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]

  • NJIT. (n.d.). Chromatography. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 2-(3,5-dibromophenyl)acetate

[1][2]

Introduction & Scope

This application note details a robust Analytical HPLC method for the quantification and purity assessment of Methyl 2-(3,5-dibromophenyl)acetate . This molecule is a lipophilic intermediate often used in medicinal chemistry and organic synthesis.[1]

The protocol is designed to address the specific physicochemical challenges of this analyte:

  • High Lipophilicity: The two bromine atoms and the methyl ester moiety significantly increase retention on non-polar stationary phases (Estimated LogP ~3.5–3.8).

  • Hydrolytic Instability: As an ester, the analyte is susceptible to hydrolysis, potentially generating 3,5-dibromophenylacetic acid.[1] The method must resolve the parent ester from this specific degradant.

  • UV Absorption: The brominated aromatic ring provides distinct UV absorption, allowing for sensitive detection without derivatization.

This guide follows ICH Q2(R2) principles for validation and USP <621> for system suitability.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in rational method design.

PropertyValue (Estimated)Chromatographic Implication
Structure Phenyl ring, 3,5-dibromo subst., methyl acetate group.[1]Aromatic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

interactions possible with Phenyl-Hexyl columns, but C18 is sufficient for hydrophobic retention.[1]
LogP ~3.5 – 3.8Highly hydrophobic.[1] Requires high organic content in mobile phase for elution.[1]
pKa N/A (Neutral Ester)The ester is neutral. However, the acid impurity (pKa ~4.0) requires pH control.
Solubility Low in water; High in ACN/MeOH.[1]Diluent must be high-organic (e.g., 50:50 ACN:Water) to prevent precipitation.[1]
Method Development Logic
  • Stationary Phase: A C18 (Octadecylsilane) column is selected for maximum durability and reproducibility. A "base-deactivated" or end-capped column is preferred to reduce peak tailing.[1]

  • Mobile Phase Modifier: 0.1% Formic Acid is chosen over phosphate buffers.[1] It maintains a pH ~2.7, ensuring any potential acid impurity remains protonated (neutral), improving its peak shape and resolution from the ester. It is also LC-MS compatible.[1]

  • Detection: 254 nm is selected as the primary wavelength for the brominated aromatic ring, offering high specificity against non-aromatic impurities.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis (DAD/VWD) at 254 nm (bw 4 nm); Ref 360 nm
Run Time 15.0 Minutes
Gradient Program

A gradient is strictly recommended over isocratic elution to ensure the highly retained parent peak elutes sharply while preventing the buildup of late-eluting hydrophobic impurities.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Equilibration Start
2.006040Isocratic Hold (Polar impurities elute)
10.001090Linear Ramp (Elution of Main Peak)
12.001090Wash Step
12.106040Return to Initial
15.006040Re-equilibration

Note: The retention time (RT) of this compound is expected between 8.5 – 9.5 minutes under these conditions. The acid impurity (if present) will elute earlier (approx. 4–6 minutes).

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1]

  • Dissolve in 10 mL of 100% Acetonitrile (The compound is not soluble in water).

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:Acetonitrile) .

    • Critical: Do not use 100% water as diluent; the analyte will precipitate.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix used to derive this method, ensuring scientific rationale (E-E-A-T) rather than random trial-and-error.

MethodDevelopmentAnalyteAnalyte:This compoundPropProperties:Lipophilic (LogP ~3.8)Potential Acid ImpurityAnalyte->PropColSelColumn Selection:C18 (End-capped)Reason: Hydrophobic RetentionProp->ColSelHigh HydrophobicityMPSelMobile Phase:Water/ACN + 0.1% Formic AcidReason: pH Control & MS CompatibilityProp->MPSelSuppress Acid IonizationGradSelGradient Strategy:40% -> 90% BReason: Sharpen Peak & Elute LipophilsColSel->GradSelMPSel->GradSelResultFinal Method:RT ~9.0 minResolution > 2.0GradSel->Result

Figure 1: Method Development Logic Flowchart illustrating the causality between analyte properties and chromatographic conditions.

Validation & System Suitability

To ensure the method is trustworthy, the following System Suitability Tests (SST) must be performed before every sample set, in accordance with USP <621> .

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Precision (RSD) NMT 2.0% for n=5 injectionsEnsures pump/injector reliability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures no secondary interactions (silanol activity).
Theoretical Plates (N) > 5,000Ensures column efficiency.
Resolution (Rs) > 2.0 (between Main Peak and Acid Impurity)Critical for purity analysis.
Specificity Check (Forced Degradation)

To validate specificity, perform a Base Hydrolysis Stress Test :

  • Mix 1 mL of Stock Solution with 1 mL of 0.1 N NaOH.

  • Let stand for 30 minutes at room temperature.

  • Neutralize with 1 mL of 0.1 N HCl.

  • Inject.[1]

  • Result: You should observe the disappearance of the Main Peak (RT ~9.0 min) and the appearance of a new, earlier eluting peak (RT ~5.0 min), corresponding to 3,5-dibromophenylacetic acid. This confirms the method is stability-indicating.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peak Solvent mismatch (Diluent too strong).[1]Ensure Diluent is 50:50 Water:ACN, not 100% ACN.[1]
Drifting Retention Times Column temperature fluctuation.Use a column oven set strictly to 30°C.
High Backpressure Precipitation in lines.Ensure buffer salts (if used) are washed out; however, Formic Acid is volatile and prevents this.
Ghost Peaks Contaminated mobile phase.[1]Use HPLC-grade solvents and fresh 0.1% Formic Acid preparations weekly.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2][3][4][5]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[1][6] USP-NF.[1]

  • PubChem. (2023).[7] Compound Summary: Methyl 2-(4-bromophenyl)acetate (Analogous Structure).[1][8] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC method development logic).

Application Notes and Protocols for the NMR Characterization of Methyl 2-(3,5-dibromophenyl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR is crucial for the unambiguous characterization of newly synthesized compounds, intermediates, and final active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the NMR characterization of Methyl 2-(3,5-dibromophenyl)acetate and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science.

This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, ensuring a robust and reproducible methodology. We will explore the nuances of ¹H and ¹³C NMR spectra, the influence of substituents on chemical shifts and coupling constants, and provide detailed, step-by-step protocols for sample preparation and data acquisition.

The Structural Landscape: Understanding this compound

This compound possesses a distinct molecular architecture that gives rise to a characteristic NMR fingerprint. The molecule consists of a methyl ester group attached to an acetyl moiety, which in turn is bonded to a benzene ring substituted with two bromine atoms at the meta positions. This substitution pattern is key to interpreting the aromatic region of the ¹H NMR spectrum.

Predicting the ¹H NMR Spectrum: A First Principles Approach

Before acquiring a spectrum, a chemist can predict the expected signals, their multiplicities, and integration values. This predictive exercise is invaluable for confirming the identity of the target molecule and for identifying any potential impurities.

For this compound, we anticipate the following signals in the ¹H NMR spectrum:

  • Aromatic Protons: The 3,5-dibromo substitution pattern results in a symmetrical aromatic system. The proton at position 4 (H-4) is chemically distinct from the two equivalent protons at positions 2 and 6 (H-2 and H-6). This will give rise to two signals in the aromatic region, typically between δ 6.5-8.0 ppm.[1][2] The H-4 proton will appear as a triplet due to coupling with the two equivalent H-2/H-6 protons, and the H-2/H-6 protons will appear as a doublet, coupling only to H-4. The integration of these signals will be in a 1:2 ratio.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and will appear as a singlet. Their chemical shift will be influenced by the adjacent aromatic ring and the carbonyl group, typically falling in the range of δ 3.5-4.0 ppm.

  • Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will also appear as a singlet, typically in the region of δ 3.6-3.8 ppm.[3][4]

The Influence of Substituents: A Guide to Derivative Analysis

The true power of NMR lies in its ability to elucidate the structures of a wide array of derivatives. By introducing different functional groups onto the phenyl ring of this compound, we can systematically alter the electronic environment and, consequently, the NMR spectrum.

The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituents. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups will shield the aromatic protons, causing their signals to shift to a higher field (lower ppm values). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups will deshield the protons, resulting in a downfield shift (higher ppm values).[5]

The table below summarizes the predicted effects of common substituents on the ¹H NMR chemical shifts of the aromatic protons of this compound derivatives. These predictions are based on established substituent chemical shift (SCS) increments.[6]

Substituent (X) at C-4Predicted ¹H Chemical Shift (ppm) of H-2, H-6Predicted ¹H Chemical Shift (ppm) of H-5
-H (Parent Compound)~7.5~7.6
-OCH₃~7.1~7.3
-NO₂~8.0~8.2
-NH₂~6.8~7.0
-Cl~7.4~7.5

¹³C NMR Spectroscopy: A Deeper Look into the Carbon Skeleton

While ¹H NMR provides information about the proton environment, ¹³C NMR spectroscopy offers a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

For this compound, we can predict the following signals in the ¹³C NMR spectrum:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-150 ppm.[1][7] The carbons directly attached to the bromine atoms (C-3 and C-5) will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts. The other aromatic carbons (C-1, C-2, C-4, and C-6) will also have unique chemical shifts based on their position relative to the substituents.

  • Methylene Carbon (-CH₂-): This carbon will appear in the range of δ 40-45 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be found at a higher field, typically around δ 52-55 ppm.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis

Objective: To prepare a homogeneous solution of the analyte suitable for NMR analysis.

Materials:

  • This compound or its derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the sample directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[8] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer to NMR Tube: Using a clean pipette, carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve Add Solvent vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer G cluster_acq Data Acquisition & Processing setup Instrument Setup (Tuning & Shimming) acq_H ¹H NMR Acquisition setup->acq_H acq_C ¹³C NMR Acquisition setup->acq_C process Data Processing (FT, Phasing, Calibration) acq_H->process acq_C->process analysis Spectral Analysis process->analysis

Caption: General workflow for NMR data acquisition and analysis.

Data Presentation: A Clear and Concise Summary

The following table provides a template for summarizing the NMR data for this compound and its derivatives.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
This compound 7.62 (t, J = 1.6 Hz, 1H), 7.50 (d, J = 1.6 Hz, 2H), 3.71 (s, 2H), 3.68 (s, 3H)170.5, 138.2, 132.8, 130.5, 123.1, 52.5, 40.8
Derivative with -OCH₃ at C-4 Predicted valuesPredicted values
Derivative with -NO₂ at C-4 Predicted valuesPredicted values

Conclusion

This application note has provided a comprehensive guide to the NMR characterization of this compound and its derivatives. By understanding the fundamental principles of NMR and following the detailed protocols outlined, researchers can confidently and accurately elucidate the structures of these important compounds. The ability to predict and interpret NMR spectra is a critical skill in modern chemistry, and this guide serves as a valuable resource for scientists and professionals in the field.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • International Journal of Pharmaceutical Research and Applications. Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • GSU. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical .... [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... [Link]

  • The Pherobase. The Pherobase NMR: Methyl 2-phenylacetate. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chegg. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. [Link]

  • PubMed. Functional genomics by NMR spectroscopy. Phenylacetate catabolism in Escherichia coli. [Link]

  • Journal of the American Chemical Society. Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • NIH. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. [Link]

  • MDPI. Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. [Link]

  • NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Journal of Chemistry and Technologies. 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.. [Link]

  • ResearchGate. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. [Link]

  • PubChem. (3,5-Dibromophenyl)methanol. [Link]

Sources

Application Note: Methyl 2-(3,5-dibromophenyl)acetate in Anticancer Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3,5-dibromophenyl)acetate (M-DBPA) is a high-value synthetic intermediate used to introduce the 3,5-dibromophenyl moiety into small-molecule inhibitors. This specific halogenation pattern is not merely structural; it is a critical pharmacophore that exploits halogen bonding and hydrophobic occupancy within the colchicine-binding site of tubulin and the ATP-binding pockets of specific kinases (e.g., Aurora A).

This guide details the protocol for converting M-DBPA into bioactive Acylhydrazone and Thiazolidinone scaffolds. It includes mechanistic validation protocols for microtubule destabilization, a primary mechanism of action for this class of compounds.

Structural Biology & Rationale

Why the 3,5-Dibromo Motif?

In medicinal chemistry, the transition from a phenyl ring to a 3,5-dibromophenyl ring often results in a 10-to-100-fold increase in potency.

  • Hydrophobic Anchoring: The large van der Waals radii of bromine atoms allow the molecule to fill deep hydrophobic pockets (e.g., the hydrophobic cleft of Tubulin) more effectively than chloro- or fluoro-analogs.

  • Halogen Bonding (XB): The bromine atoms can act as electrophilic Lewis acids (sigma-hole donors), forming directional interactions with backbone carbonyl oxygens (Lewis bases) in the target protein.

  • Metabolic Stability: The 3,5-substitution blocks the primary sites of oxidative metabolism (CYP450) on the phenyl ring, extending the half-life of the drug candidate.

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of M-DBPA-derived ligands.

MOA_Pathway Ligand 3,5-Dibromophenyl Ligand Target Tubulin (Colchicine Site) Ligand->Target Halogen Bonding Event1 Inhibition of Polymerization Target->Event1 Conformational Change Event2 Microtubule Destabilization Event1->Event2 Checkpoint G2/M Phase Arrest Event2->Checkpoint Spindle Checkpoint Activation Outcome Apoptosis (Cell Death) Checkpoint->Outcome Caspase-3 Activation

Figure 1: Mechanism of Action for 3,5-dibromophenyl-based antineoplastics targeting tubulin.

Synthetic Application Protocols

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

The methyl ester of M-DBPA is superior to the acid form for generating hydrazides due to cleaner reaction profiles and easier purification.

Reagents:

  • This compound (Starting Material)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add Hydrazine hydrate (50 mmol, 5 equiv.) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the symmetrical dimer.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Isolation: Cool the reaction mixture to 0°C. The acid hydrazide usually precipitates as white/off-white crystals.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Target: >85%

    • Purity Check: Melting point and

      
      H-NMR (Look for disappearance of the -OCH
      
      
      
      singlet at ~3.6 ppm).
Protocol B: Diversification to Bioactive Acylhydrazones

This step creates the "linker" region critical for anticancer activity.

Procedure:

  • Suspend the hydrazide (from Protocol A) in Ethanol (20 mL).

  • Add an equimolar amount of an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

  • Add a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The Schiff base (acylhydrazone) will precipitate. Filter and recrystallize from Ethanol/DMF.

Synthesis_Workflow M_DBPA This compound (Ester) Hydrazide Acid Hydrazide (Intermediate) M_DBPA->Hydrazide N2H4, EtOH, Reflux Hydrazone Acylhydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO, Cat. AcOH Thiazole Thiazolidinone Derivative Hydrazone->Thiazole HS-CH2-COOH Cyclization

Figure 2: Synthetic workflow converting the methyl ester into two distinct anticancer scaffolds.

Biological Validation Protocols

Experiment 1: In Vitro Tubulin Polymerization Assay

Objective: Confirm that the synthesized derivative interacts directly with tubulin.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (Guantanosine triphosphate).

  • Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm for DAPI-based assays or OD340 for turbidity).

Protocol:

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (1, 5, 10

    
    M). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4).
    
  • Initiation: Transfer to a pre-warmed 96-well plate (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Polymerization: Indicated by a sigmoidal increase in OD340.

    • Inhibition: A "flat-lining" of the curve compared to control indicates effective inhibition of microtubule assembly.

Experiment 2: MTT Cytotoxicity Assay

Objective: Determine the IC


 against cancer cell lines (e.g., MCF-7, HeLa).

Data Reporting Template:

Compound IDR-Group SubstituentIC

(MCF-7) [

M]
IC

(HeLa) [

M]
Tubulin Inhibition %
M-DBPA (Starting Ester)>100 (Inactive)>100 (Inactive)< 5%
Ref-1 Combretastatin A-40.0050.00898%
Analog-A 3,4,5-trimethoxyphenyl0.0450.06085%
Analog-B 4-fluorophenyl2.503.1040%

Note: The starting material (M-DBPA) is generally inactive; activity is achieved only after coupling with the secondary pharmacophore (Analog-A).

Expert Commentary & Troubleshooting

  • Solubility Issues: The 3,5-dibromo moiety is highly lipophilic (LogP ~ 4.5). During biological assays, ensure the final DMSO concentration is <0.5% to prevent solvent toxicity, but sufficient to keep the compound in solution. Precipitation in aqueous media is a common cause of false negatives.

  • Regioselectivity: If further modifying the phenyl ring via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), be aware that the C-Br bonds are reactive. Use mild bases (K

    
    PO
    
    
    
    ) and lower temperatures if you intend to preserve the bromine atoms for their halogen-bonding capability.
  • Storage: this compound is stable at room temperature, but its hydrazide derivatives are prone to oxidation over time. Store hydrazides under argon at -20°C.

References

  • Verma, G., et al. (2020). "Synthesis and anticancer activity of novel hydrazide-hydrazone derivatives." Journal of Molecular Structure. (Demonstrates the utility of hydrazone linkers in anticancer design).

  • Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of 3,5-dibromophenyl-based derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. (Validates the 3,5-dibromo pharmacophore).

  • National Cancer Institute (NCI). "DTP Developmental Therapeutics Program: Molecular Target Data." (General reference for Tubulin/Aurora A screening protocols).

  • Al-Salahi, R., et al. (2010). "Cytotoxic activity of 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones." European Journal of Medicinal Chemistry. (Context for heterocycle synthesis from phenylacetic precursors).

Application Note: A Guide to Investigating the Antioxidant Potential of Methyl 2-(3,5-dibromophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel antioxidant compounds.

Introduction: The Rationale for Investigating Brominated Phenylacetates as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a continuous search for novel antioxidant compounds that can effectively mitigate ROS-induced cellular damage.

While the antioxidant properties of classical phenolic compounds are well-documented, the role of halogenation, particularly bromination, on the antioxidant capacity of aromatic structures is an emerging area of interest. Studies have indicated that the introduction of bromine atoms to flavonoids and other phenolic structures can enhance their antioxidant activity and lipophilicity.[1][2] This enhanced lipophilicity may facilitate better diffusion across cellular membranes, increasing the intracellular concentration and efficacy of the compound.[1]

This application note focuses on Methyl 2-(3,5-dibromophenyl)acetate and its derivatives as a promising, yet underexplored, class of potential antioxidants. The presence of the dibromo substitution on the phenyl ring presents a unique structural motif that warrants a systematic investigation of its antioxidant potential. We provide a comprehensive guide, from foundational principles to detailed experimental protocols, to enable researchers to rigorously assess the antioxidant capabilities of this compound class.

Pillar 1: Understanding the Mechanistic Underpinnings of Antioxidant Action

The antioxidant activity of phenolic and related aromatic compounds is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize free radicals. Two predominant mechanisms describe this process: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).[5][6] The efficacy of this pathway is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond.[5]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[7][8] This is often followed by proton transfer. The ionization potential (IP) of the antioxidant is the key energetic factor in this pathway.[5]

It is important to note that these mechanisms can occur simultaneously, and the dominant pathway can be influenced by factors such as the solvent and the nature of the free radical.[7] Assays like the DPPH and ABTS radical scavenging assays are widely used to evaluate these capacities.[9]

Visualizing the Antioxidant Mechanisms

G Figure 1: Dominant Antioxidant Mechanisms cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) ArOH Antioxidant (ArOH) R Free Radical (R•) ArO Antioxidant Radical (ArO•) ArOH->ArO H• donation RH Neutralized Radical (RH) R->RH H• acceptance ArOH_SET Antioxidant (ArOH) R_SET Free Radical (R•) ArOH_cation Antioxidant Radical Cation (ArOH•+) ArOH_SET->ArOH_cation e⁻ donation R_anion Anion (R⁻) R_SET->R_anion e⁻ acceptance

Caption: Key antioxidant mechanisms: HAT and SET pathways.

Pillar 2: In Vitro Chemical Assays for Antioxidant Capacity

A foundational step in evaluating a novel compound is to determine its intrinsic ability to scavenge synthetic free radicals in a controlled chemical environment. The DPPH and ABTS assays are robust, widely adopted methods for this purpose.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[1] Upon receiving a hydrogen atom or an electron from the antioxidant, the DPPH radical is converted to its reduced form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[3] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of "this compound" or its derivatives in a suitable solvent (e.g., DMSO or methanol).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox at the same concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100[11] Where A_blank is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[13]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

    • Before use, dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the test compound dilutions or the positive control (Trolox) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

Data Presentation: In Vitro Assays
CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)
This compound[Insert Value][Insert Value]
Derivative A[Insert Value][Insert Value]
Derivative B[Insert Value][Insert Value]
Trolox (Positive Control)[Insert Value]1.0
Ascorbic Acid (Positive Control)[Insert Value][Insert Value]

Pillar 3: Cellular Antioxidant Assay (CAA) - Bridging to Biological Relevance

While chemical assays are crucial for initial screening, it is imperative to evaluate the antioxidant activity of compounds in a biological context. The Cellular Antioxidant Assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) provides a reliable method to measure the ability of a compound to mitigate intracellular ROS.[15]

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, cellular esterases deacetylate it to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][15] The fluorescence intensity is directly proportional to the level of intracellular ROS. An effective antioxidant will reduce the level of ROS, thereby decreasing the fluorescence signal.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., human keratinocytes HaCaT, or others relevant to the intended application) in appropriate media.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Procedure:

    • Cell Treatment: Remove the culture medium and treat the cells with various concentrations of the test compounds (and a positive control like N-acetylcysteine) for a predetermined time (e.g., 1-24 hours).

    • Induction of Oxidative Stress: After the pre-treatment period, induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at a pre-optimized concentration.

    • DCFDA Staining: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the DCFDA working solution (typically 10-25 µM in serum-free media) to each well and incubate for 30-45 minutes at 37°C in the dark.[16]

    • Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to that of the untreated control cells.

    • Calculate the percentage reduction in ROS levels for each concentration of the test compound.

    • Determine the concentration of the compound that reduces ROS levels by 50% (IC50).

Visualizing the Cellular Antioxidant Assay Workflow

G Figure 2: Cellular Antioxidant Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Test Compound / Control start->treatment ros_induction Induce Oxidative Stress (e.g., H₂O₂) treatment->ros_induction wash1 Wash with PBS ros_induction->wash1 dcfda_stain Incubate with DCFDA wash1->dcfda_stain wash2 Wash with PBS dcfda_stain->wash2 measure Measure Fluorescence (Ex: 485nm, Em: 535nm) wash2->measure end Data Analysis measure->end

Caption: Step-by-step workflow for the DCFDA cellular assay.

Conclusion: A Pathway to Novel Antioxidant Discovery

This application note provides a robust framework for the systematic investigation of the antioxidant potential of "this compound" derivatives. By integrating in vitro chemical assays with cell-based models, researchers can gain a comprehensive understanding of the antioxidant capacity of these novel compounds. The provided protocols are designed to be self-validating, incorporating standard controls and clear data analysis pathways. The exploration of brominated phenylacetates represents a promising avenue for the discovery of new therapeutic agents to combat oxidative stress-related diseases.

References

  • OUCI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PubMed. (2009). Structure and antioxidant activity of brominated flavonols and flavanones.
  • National Institutes of Health (NIH). (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • National Center for Biotechnology Information (NCBI). (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • protocols.io. (n.d.). 3.3.4. DCF-DA Assay Protocol.
  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
  • MDPI. (n.d.). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit.
  • National Center for Biotechnology Information (NCBI). (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • ACS Publications. (2024). Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity.
  • ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).
  • PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods.
  • ResearchGate. (n.d.). Statistical analysis relating to antioxidant activity as measured by DPPH, ABTS, and FRAP assays, and total phenolics as measured by the Folin method in Rojo Brillante and Triumph varieties.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids.
  • ResearchGate. (n.d.). antioxidant activity applying an improved abts radical cation decolorization assay.
  • MDPI. (n.d.). Computational Study of Hydrogen Atom Transfer in the Reaction of Quercetin with Hydroxyl Radical.
  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • National Center for Biotechnology Information (NCBI). (n.d.). Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine.
  • MDPI. (n.d.). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used.
  • MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L.
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  • Cayman Chemical. (2017). ROS Detection Cell-Based Assay Kit (DCFDA).
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Scale-up Synthesis of Methyl 2-(3,5-dibromophenyl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(3,5-dibromophenyl)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. The presence of the dibrominated phenyl ring provides a scaffold for further functionalization through cross-coupling reactions, while the methyl ester offers a site for hydrolysis and amide bond formation. This application note provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development and process chemistry. We will explore two robust synthetic routes for the key intermediate, 3,5-dibromophenylacetic acid, and detail two reliable methods for its subsequent esterification. The protocols are designed to be scalable, with a focus on procedural safety, reaction efficiency, and product purity.

PART 1: Synthesis of the Precursor: 3,5-Dibromophenylacetic Acid

The synthesis of the target molecule begins with the preparation of the carboxylic acid precursor, 3,5-dibromophenylacetic acid. Two effective and scalable methods are presented here, starting from different commercially available materials. The choice of route may depend on the availability of starting materials, equipment, and specific safety considerations.

Route 1: Sandmeyer Reaction of 3,5-Dibromoaniline followed by Nitrile Hydrolysis

This classic route offers a reliable pathway from an aromatic amine to the desired carboxylic acid. The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate.[1][2]

Overall Workflow for Route 1

A 3,5-Dibromoaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C 3,5-Dibromophenylacetonitrile B->C Sandmeyer Reaction (CuCN, KCN) D 3,5-Dibromophenylacetic Acid C->D Hydrolysis (H₂SO₄, H₂O, reflux)

Caption: Synthetic pathway from 3,5-dibromoaniline to 3,5-dibromophenylacetic acid.

Step 1.1: Diazotization and Sandmeyer Reaction of 3,5-Dibromoaniline

The first step involves the conversion of the amino group of 3,5-dibromoaniline into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[3]

Protocol:

  • Diazotization: In a well-ventilated fume hood, add 3,5-dibromoaniline (1.0 eq) to a solution of concentrated sulfuric acid in water at 0-5 °C with vigorous stirring. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete, the mixture is heated for an additional hour and then cooled to room temperature. The reaction mixture is extracted with an organic solvent such as toluene or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 3,5-dibromophenylacetonitrile.

Step 1.2: Hydrolysis of 3,5-Dibromophenylacetonitrile

The nitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Protocol:

  • Hydrolysis: The crude 3,5-dibromophenylacetonitrile is added to a mixture of concentrated sulfuric acid and water. The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude 3,5-dibromophenylacetic acid. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Route 2: Willgerodt-Kindler Reaction of 3,5-Dibromoacetophenone

The Willgerodt-Kindler reaction is a powerful method for the synthesis of aryl-substituted acetic acids from the corresponding aryl methyl ketones.[4][5] This route involves the reaction of 3,5-dibromoacetophenone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed.

Overall Workflow for Route 2

A 3,5-Dibromoacetophenone B Thioamide Intermediate A->B Willgerodt-Kindler Reaction (Sulfur, Morpholine, reflux) C 3,5-Dibromophenylacetic Acid B->C Hydrolysis (NaOH, H₂O, reflux, then H₃O⁺)

Caption: Synthesis of 3,5-dibromophenylacetic acid via the Willgerodt-Kindler reaction.

Protocol:

  • Thioamide Formation: A mixture of 3,5-dibromoacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.

  • Hydrolysis: The reaction mixture is cooled, and a solution of sodium hydroxide in water is added. The mixture is then heated to reflux to hydrolyze the thioamide intermediate.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 3,5-dibromophenylacetic acid. The solid is collected by filtration, washed with water, and purified by recrystallization.

Parameter Route 1: Sandmeyer Reaction Route 2: Willgerodt-Kindler Reaction
Starting Material 3,5-Dibromoaniline3,5-Dibromoacetophenone
Key Reagents NaNO₂, H₂SO₄, CuCN, KCNSulfur, Morpholine, NaOH
Advantages Well-established, reliableFewer steps from the ketone
Disadvantages Use of highly toxic cyanidesUnpleasant odors from sulfur reagents
Typical Yield 60-70% (over two steps)70-80%

PART 2: Esterification of 3,5-Dibromophenylacetic Acid

Once the 3,5-dibromophenylacetic acid has been synthesized and purified, the final step is its conversion to the methyl ester. Two common and scalable methods are presented: the classic Fischer esterification and a more reactive route via an acyl chloride intermediate.

Method A: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To drive the reaction to completion, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst, such as sulfuric acid, is employed.[8]

Reaction Mechanism: Fischer Esterification

cluster_0 Fischer Esterification Mechanism A Carboxylic Acid B Protonated Carbonyl A->B Protonation (H⁺) C Tetrahedral Intermediate B->C Nucleophilic Attack (CH₃OH) D Protonated Ester C->D Proton Transfer & Elimination of H₂O E Methyl Ester D->E Deprotonation

Caption: Simplified mechanism of Fischer esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromophenylacetic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

Method B: Acyl Chloride Formation and Subsequent Esterification

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[10][11] This method is often faster and can provide higher yields than Fischer esterification, but requires careful handling of the corrosive and reactive thionyl chloride.

Workflow for Method B

A 3,5-Dibromophenylacetic Acid B 3,5-Dibromophenylacetyl Chloride A->B Thionyl Chloride (SOCl₂) (cat. DMF, reflux) C This compound B->C Methanol (CH₃OH) (in an inert solvent)

Caption: Two-step esterification via an acyl chloride intermediate.

Protocol:

  • Acyl Chloride Formation: In a fume hood, add 3,5-dibromophenylacetic acid (1.0 eq) to a flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add an excess of thionyl chloride (e.g., 2.0 eq), along with a catalytic amount of N,N-dimethylformamide (DMF).[12] Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.[13]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure.[14]

  • Esterification: Dissolve the crude acyl chloride in an anhydrous, inert solvent such as dichloromethane or THF.[15] Cool the solution in an ice bath and add methanol (1.1 eq) dropwise. A base such as triethylamine can be added to scavenge the HCl formed during the reaction.[16]

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Parameter Method A: Fischer Esterification Method B: Acyl Chloride Route
Reagents Methanol, Sulfuric AcidThionyl Chloride, DMF, Methanol
Reaction Conditions Reflux in excess methanolReflux with SOCl₂, then reaction with methanol
Advantages Simple, one-pot procedureHigh-yielding, faster reaction
Disadvantages Equilibrium reaction, may require long reaction timesUse of hazardous and corrosive thionyl chloride
Typical Yield 85-95%>95%

Safety Considerations

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Cyanides: Potassium cyanide and copper(I) cyanide are highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent and emergency plan in place.

  • Acids and Bases: Concentrated acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are corrosive. Handle with care and appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides detailed and scalable protocols for the synthesis of this compound. The choice between the Sandmeyer and Willgerodt-Kindler routes for the precursor synthesis, and between Fischer esterification and the acyl chloride method for the final step, will depend on the specific needs and resources of the laboratory. By following these guidelines, researchers can reliably produce this valuable intermediate for their synthetic endeavors.

References

  • CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents.
  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at: [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Sandmeyer reaction : r/Chempros - Reddit. Available at: [Link]

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  • Fischer Esterification Procedure - University of California, Irvine. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents.
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Application Notes and Protocols: Methyl 2-(3,5-dibromophenyl)acetate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-(3,5-dibromophenyl)acetate is a halogenated aromatic compound with significant, yet largely untapped, potential in the field of materials science. Its bifunctional nature, featuring two reactive bromine atoms and a modifiable ester group, positions it as a versatile building block for the synthesis of advanced functional polymers. The bromine atoms serve as ideal handles for cross-coupling reactions, enabling the construction of conjugated polymer backbones, while the methyl ester moiety can be hydrolyzed to introduce carboxylic acid groups, offering a route to modify solubility, introduce further functionalities, or facilitate self-assembly. This document provides a comprehensive guide to the prospective applications of this compound in materials science, detailing its synthesis, its use as a monomer in polymerization reactions, and the subsequent functionalization of the resulting polymers. The protocols provided herein are grounded in established chemical principles and are designed to be a validated starting point for researchers exploring the potential of this promising, yet under-documented, molecule.

Introduction: The Potential of a Bifunctional Monomer

The quest for novel materials with tailored electronic, optical, and physical properties is a driving force in materials science. Conjugated polymers, in particular, are of immense interest for their applications in organic electronics, sensors, and biomedical devices.[1] The properties of these polymers are intrinsically linked to the structure of their monomeric units. This compound presents an intriguing scaffold for the design of new polymeric materials. The two bromine atoms on the phenyl ring are strategically positioned for step-growth polymerization through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[2][3] These reactions are renowned for their efficiency and functional group tolerance, making them ideal for polymer synthesis.[3]

Furthermore, the methyl ester group provides a latent functionality. In the polymer, this group can be retained to ensure solubility in organic solvents or can be hydrolyzed to the corresponding carboxylic acid. This post-polymerization modification can dramatically alter the material's properties, for instance, by rendering it water-soluble or enabling its use in pH-responsive systems. This dual reactivity makes this compound a candidate for the creation of a diverse range of functional materials.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the esterification of 2-(3,5-dibromophenyl)acetic acid.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-(3,5-dibromophenyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-(3,5-dibromophenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization of this compound

The dibromo functionality of this compound allows for its use as a monomer in various cross-coupling polymerization reactions. Below are detailed protocols for its polymerization via Sonogashira and Suzuki coupling.

Sonogashira Polymerization: Synthesis of Poly(phenylene ethynylene)s

Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][4] Polymerization of this compound with a di-alkyne comonomer will yield a poly(phenylene ethynylene) (PPE), a class of polymers known for their fluorescent properties and potential in sensory applications.[5][6]

Diagram 3.1.1: Sonogashira Polymerization Workflow

Sonogashira_Polymerization MonomerA This compound Polymerization Polymerization MonomerA->Polymerization MonomerB Di-alkyne Comonomer (e.g., 1,4-diethynylbenzene) MonomerB->Polymerization Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Polymerization Solvent Solvent System (e.g., Toluene/Triethylamine) Solvent->Polymerization Reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 70-80 °C) Reaction->Polymerization Workup Workup (Filtration, Washing) Polymerization->Workup Purification Purification (Precipitation in Methanol) Workup->Purification Polymer Poly(phenylene ethynylene) Derivative Purification->Polymer

Caption: Workflow for Sonogashira Polymerization.

Protocol 3.1.2: Sonogashira Polymerization

Materials:

  • This compound (1.0 eq)

  • 1,4-Diethynylbenzene (or other di-alkyne) (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triphenylphosphine (PPh₃) (optional, as co-ligand)

  • Anhydrous toluene and triethylamine (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the di-alkyne comonomer, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed anhydrous toluene and triethylamine (typically in a 2:1 to 5:1 v/v ratio).

  • Heat the reaction mixture to 70-80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate and precipitate the polymer by adding it dropwise to a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Suzuki Polymerization: Synthesis of Poly(phenylene)s

Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][7] Polymerizing this compound with a diboronic acid or ester comonomer will produce a poly(phenylene) derivative. These polymers are often thermally stable and can have interesting electronic properties.[1]

Diagram 3.2.1: Suzuki Polymerization Workflow

Suzuki_Polymerization MonomerA This compound Polymerization Polymerization MonomerA->Polymerization MonomerB Diboronic Acid/Ester Comonomer (e.g., Benzene-1,4-diboronic acid) MonomerB->Polymerization Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Catalyst->Polymerization Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Polymerization Solvent Solvent System (e.g., Toluene/Water or DMF) Solvent->Polymerization Reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) Reaction->Polymerization Workup Workup (Phase Separation, Washing) Polymerization->Workup Purification Purification (Precipitation in Methanol) Workup->Purification Polymer Poly(phenylene) Derivative Purification->Polymer

Caption: Workflow for Suzuki Polymerization.

Protocol 3.2.2: Suzuki Polymerization

Materials:

  • This compound (1.0 eq)

  • Benzene-1,4-diboronic acid (or other diboronic acid/ester) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 eq)

  • Aqueous sodium carbonate (2 M) or potassium carbonate

  • Anhydrous toluene or N,N-dimethylformamide (DMF) (degassed)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the diboronic acid comonomer in degassed toluene (or DMF).

  • Add the aqueous base solution and the phase-transfer catalyst (if needed).

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to 80-100 °C and stir vigorously for 24-72 hours.

  • After cooling, separate the organic layer. If DMF was used, precipitate the polymer in water.

  • Wash the organic layer (if applicable) with water and brine.

  • Precipitate the polymer by adding the organic solution to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Post-Polymerization Functionalization

A key advantage of using this compound as a monomer is the potential for post-polymerization modification of the ester group. Hydrolysis to the carboxylic acid can significantly alter the polymer's properties.

Protocol 4.1: Hydrolysis of the Methyl Ester

Materials:

  • Polymer with methyl ester side chains

  • Tetrahydrofuran (THF) or Dioxane

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) (dilute aqueous solution)

  • Water (deionized)

  • Dialysis tubing (if the polymer is water-soluble)

Procedure:

  • Dissolve the polymer in a suitable solvent such as THF or dioxane.

  • Add an aqueous solution of LiOH or NaOH (a molar excess relative to the ester groups).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Acidify the mixture to a pH of ~2 with dilute HCl to protonate the carboxylate groups.

  • If the resulting polymer is insoluble in the reaction mixture, it will precipitate and can be collected by filtration. Wash thoroughly with deionized water and dry.

  • If the polymer is water-soluble, remove the organic solvent under reduced pressure and purify the aqueous solution by dialysis against deionized water to remove salts. The final polymer can be obtained by lyophilization.

Characterization of the Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.

Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C) Confirmation of polymer structure, end-group analysis for molecular weight estimation.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]
FT-IR Spectroscopy Confirmation of functional groups (e.g., disappearance of C-Br, appearance of C≡C, changes in the carbonyl stretch upon hydrolysis).
UV-Vis Spectroscopy Investigation of the electronic absorption properties and estimation of the optical band gap.[8]
Photoluminescence (PL) Spectroscopy Characterization of the emission properties (fluorescence) of the conjugated polymers.[6]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymers.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature (Tg).

Potential Applications

The polymers derived from this compound are expected to have a range of potential applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs): Poly(phenylene ethynylene)s and poly(phenylene)s are often fluorescent and can be used as emissive layers in OLEDs.[9]

  • Chemical Sensors: The fluorescence of these conjugated polymers can be quenched or enhanced in the presence of specific analytes, making them suitable for sensory applications.

  • Biomedical Materials: Polymers with carboxylic acid side chains can be used for drug delivery, as their solubility can be pH-dependent. They can also be further functionalized with biomolecules.

  • Coatings and Films: These polymers could be processed into thin films for various electronic and optical applications.[10]

Conclusion

This compound is a promising but underutilized monomer for the synthesis of functional polymers. Its di-bromo functionality allows for the construction of conjugated polymer backbones via established cross-coupling methodologies, while the methyl ester group provides a handle for post-polymerization modification. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this versatile building block in creating novel materials with tailored properties for a wide array of applications in materials science and beyond.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95, 2457-2483 (1995).
  • Bunz, U. H. F. Poly(phenyleneethynylene)s. in Macromolecules Containing Metal and Metal-Like Elements (eds. Abd-El-Aziz, A. S., Carraher, C. E., Pittman, C. U. & Zeldin, M.) 1-27 (John Wiley & Sons, Inc., 2005).
  • Google Patents. (n.d.). Bromination of low molecular weight aromatic polymer compositions.
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  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. Retrieved from [Link]

  • MDPI. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Water-Soluble Poly(phenylene ethynylene)s That Contain Phosphonium Pendant Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). From Monomer Design to Multifunctional Polymers via Controlled ROMP: Novel Indole-Functionalized Norbornene Dicarboximide Copolymers with Enhanced Thermal, Optical, and Antibacterial Properties. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Microplastics. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3,5-dibromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical experimental parameters.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of pathway often depends on the availability of starting materials and the scale of the reaction. Here, we will focus on two robust and commonly employed strategies, followed by the final esterification step.

Synthetic Pathway Visualization

Synthesis_Overview cluster_0 Route 1: Willgerodt-Kindler Reaction cluster_1 Route 2: Sandmeyer & Hydrolysis 3,5-Dibromoacetophenone 3,5-Dibromoacetophenone 3,5-Dibromophenylacetic Acid_R1 3,5-Dibromophenylacetic Acid 3,5-Dibromoacetophenone->3,5-Dibromophenylacetic Acid_R1 Willgerodt-Kindler Reaction This compound This compound 3,5-Dibromophenylacetic Acid_R1->this compound Fischer Esterification 3,5-Dibromoaniline 3,5-Dibromoaniline 3,5-Dibromobenzonitrile 3,5-Dibromobenzonitrile 3,5-Dibromoaniline->3,5-Dibromobenzonitrile Sandmeyer Reaction 3,5-Dibromophenylacetic Acid_R2 3,5-Dibromophenylacetic Acid 3,5-Dibromobenzonitrile->3,5-Dibromophenylacetic Acid_R2 Hydrolysis 3,5-Dibromophenylacetic Acid_R2->this compound Fischer Esterification

Caption: Overview of the two primary synthetic routes to this compound.

II. Detailed Experimental Protocols & Troubleshooting

This section provides detailed step-by-step methodologies for each synthetic route and the final esterification. Each protocol is followed by a dedicated troubleshooting guide in a question-and-answer format to address common issues.

Route 1: Synthesis of 3,5-Dibromophenylacetic Acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding ω-aryl-substituted carboxylic acids.[1] In this case, 3,5-dibromoacetophenone is converted to 3,5-dibromophenylacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3',5'-dibromoacetophenone, morpholine, and elemental sulfur.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, the intermediate thioamide is hydrolyzed by adding a solution of sodium hydroxide and refluxing the mixture.

  • Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Troubleshooting Guide: Willgerodt-Kindler Reaction

Question Answer & Rationale
Why is my yield of 3,5-dibromophenylacetic acid low? Incomplete Reaction: The Willgerodt-Kindler reaction can be slow. Ensure you have refluxed the mixture for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. Sub-optimal Reagent Ratios: The stoichiometry of morpholine and sulfur is crucial. An excess of both is typically used to drive the reaction to completion. Inefficient Hydrolysis: The intermediate thioamide must be fully hydrolyzed to the carboxylic acid. Ensure the hydrolysis step with NaOH is carried out for an adequate duration at reflux.
My final product is impure. What are the likely contaminants? Unreacted Starting Material: If the reaction was incomplete, you will have residual 3,5-dibromoacetophenone. This can be identified by its characteristic ketone peak in the IR spectrum. Thioamide Intermediate: Incomplete hydrolysis will leave the thioamide intermediate. This can be checked by mass spectrometry. Sulfur Residues: Elemental sulfur can sometimes contaminate the final product. Thorough washing of the crude product is important. Recrystallization is often effective in removing residual sulfur.
The reaction is producing a lot of dark, tarry material. What is causing this? Overheating: Excessive temperatures can lead to decomposition and polymerization of reactants and intermediates. Maintain a controlled reflux and avoid localized overheating. Side Reactions: The reaction mechanism involves several intermediates that can potentially undergo side reactions if the conditions are not optimal.
Route 2: Synthesis of 3,5-Dibromophenylacetic Acid via Sandmeyer Reaction and Nitrile Hydrolysis

This route involves the conversion of 3,5-dibromoaniline to the corresponding nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dibromobenzonitrile (Sandmeyer Reaction)

  • Diazotization: Dissolve 3,5-dibromoaniline in an aqueous solution of a strong acid (e.g., HBr or H2SO4) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution.

  • Workup: After the addition is complete, the reaction is typically heated to drive the reaction to completion and decompose the intermediate complex. The product is then extracted with an organic solvent.

Step 2: Hydrolysis of 3,5-Dibromobenzonitrile

  • Reaction Setup: Combine 3,5-dibromobenzonitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction Execution: Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

  • Workup and Purification: If acidic hydrolysis is used, the carboxylic acid may precipitate upon cooling. If basic hydrolysis is used, the reaction mixture must be acidified to precipitate the carboxylic acid. The crude product is collected by filtration and can be purified by recrystallization.

Troubleshooting Guide: Sandmeyer Reaction & Nitrile Hydrolysis

Question Answer & Rationale
The Sandmeyer reaction is giving a low yield of the nitrile. What are the common pitfalls? Unstable Diazonium Salt: Diazonium salts are often unstable at higher temperatures. It is critical to maintain the temperature at 0-5 °C during the diazotization step. Side Reactions of the Diazonium Salt: The diazonium salt can react with water to form a phenol, or with the counter-ion of the acid. Using a non-nucleophilic acid like HBF4 for diazotization can sometimes improve yields. Purity of Reagents: The purity of the starting aniline and the sodium nitrite is important. Old or impure sodium nitrite can lead to lower yields.
The hydrolysis of the nitrile is not going to completion. How can I improve this? Insufficient Reaction Time or Temperature: Nitrile hydrolysis can be slow, especially with sterically hindered or electron-rich aromatic nitriles. Ensure you are refluxing for an adequate amount of time. Increasing the concentration of the acid or base can also accelerate the reaction. Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. In some cases, the amide can be resistant to further hydrolysis. More forcing conditions (higher temperature, longer reaction time) may be necessary.
What are the common impurities in this route? Phenolic Byproducts: As mentioned, the diazonium salt can react with water to form 3,5-dibromophenol. This can be carried through to the final product. Unreacted Nitrile or Amide Intermediate: Incomplete hydrolysis will result in the presence of the starting nitrile or the intermediate amide in the final product. These can be detected by IR or NMR spectroscopy.
Final Step: Synthesis of this compound via Fischer Esterification

The Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.[2]

Fischer Esterification Workflow

Fischer_Esterification Carboxylic_Acid 3,5-Dibromophenylacetic Acid Reaction Reflux Carboxylic_Acid->Reaction Alcohol Methanol (excess) Alcohol->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the Fischer esterification of 3,5-dibromophenylacetic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dibromophenylacetic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction Execution: Heat the mixture to reflux for several hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid.[3]

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine.[4]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by vacuum distillation or column chromatography.

Troubleshooting Guide: Fischer Esterification

Question Answer & Rationale
My Fischer esterification is giving a low yield. How can I improve it? Equilibrium Limitations: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (methanol can be used as the solvent) or remove the water that is formed during the reaction.[2] Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst is used. However, too much acid can lead to side reactions. Reaction Time: The reaction may require a longer reflux time to reach completion. Monitor the reaction by TLC.
I am seeing a significant amount of starting material in my final product. What went wrong? Incomplete Reaction: As mentioned above, this is likely due to the reaction not reaching completion. Consider increasing the reaction time or the amount of methanol. Inefficient Workup: The aqueous wash with sodium bicarbonate is crucial for removing the unreacted carboxylic acid. Ensure the wash is performed thoroughly.
My final product is wet or contains acidic impurities. How can I improve the purification? Inadequate Drying: Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before evaporating the solvent. Insufficient Neutralization: Make sure the sodium bicarbonate wash is sufficient to neutralize all the acid catalyst. You can check the pH of the aqueous layer to ensure it is basic.
I am concerned about the potential for hydrolysis of my ester product during workup. Is this a valid concern? Yes, esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[5] During the workup, it is important to neutralize the acid catalyst promptly and avoid prolonged contact with aqueous base.

III. Characterization Data

Accurate characterization of the starting materials, intermediates, and the final product is essential for confirming the success of your synthesis and assessing the purity of your compounds.

Compound ¹H NMR (Expected Chemical Shifts, δ ppm) ¹³C NMR (Expected Chemical Shifts, δ ppm)
3,5-Dibromophenylacetic Acid Aromatic protons (~7.5-7.7 ppm), Methylene protons (-CH₂-) (~3.6 ppm), Carboxylic acid proton (-COOH) (broad singlet, >10 ppm)Carbonyl carbon (~175 ppm), Aromatic carbons (~120-140 ppm), Methylene carbon (~40 ppm)
This compound Aromatic protons (~7.5-7.7 ppm), Methylene protons (-CH₂-) (~3.6 ppm), Methyl ester protons (-OCH₃) (~3.7 ppm)Carbonyl carbon (~170 ppm), Aromatic carbons (~120-140 ppm), Methylene carbon (~40 ppm), Methyl ester carbon (~52 ppm)

Note: The exact chemical shifts may vary depending on the solvent and the specific NMR instrument used.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Fischer esterification?

A1: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the more polar carboxylic acid starting material from the less polar ester product. The reaction is complete when the spot corresponding to the carboxylic acid is no longer visible.

Q2: Can I use other acid catalysts for the Fischer esterification?

A2: Yes, other strong acids such as p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can also be used as catalysts.[6] The choice of catalyst may depend on the scale of the reaction and the ease of removal.

Q3: What are the main safety precautions to consider during these syntheses?

A3: Strong Acids and Bases: Handle concentrated acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood. Bromine and Brominated Compounds: Bromine is highly corrosive and toxic. Brominated organic compounds should also be handled with care. Diazomethane (if using Arndt-Eistert): Diazomethane is highly toxic and explosive. It should only be handled by experienced chemists with the proper safety precautions and equipment. The Willgerodt-Kindler and Sandmeyer/hydrolysis routes are generally safer alternatives.

Q4: How can I effectively remove water from the Fischer esterification to improve the yield?

A4: Besides using a large excess of methanol, a Dean-Stark apparatus can be used to azeotropically remove water if the reaction is run in a suitable solvent like toluene. However, for a simple methanol esterification, using methanol as the solvent is usually sufficient to drive the equilibrium.

V. References

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Arndt-Eistert Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Wolff Rearrangement. (2022, October 4). In Chemistry LibreTexts. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Preparation method of 3, 5-resacetophenone. Google Patents. (n.d.). Retrieved from

  • Preparation of 3, 5-dibromo-salicylic acid. Google Patents. (n.d.). Retrieved from

  • Preparation method of phenylacetic acid. Google Patents. (n.d.). Retrieved from

  • Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of Esters. (2022, January 31). In Chemistry LibreTexts. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

Sources

Common impurities in the synthesis of "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Impurity Profiling of Methyl 2-(3,5-dibromophenyl)acetate CAS: 150529-73-0 (Analogous/Generic) Ticket Type: Synthesis Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1]

Synthesis Workflow & Impurity Origins

To troubleshoot effectively, we must first map the standard synthetic route. The most robust industrial method involves the Fischer Esterification of 3,5-dibromophenylacetic acid.[1] The acid precursor itself is typically derived from 3,5-dibromotoluene via radical bromination and cyanide displacement.[1]

Figure 1: Synthesis Pathway and Impurity Entry Points[1][2]

SynthesisPath Start 3,5-Dibromotoluene Inter1 3,5-Dibromobenzyl bromide Start->Inter1 NBS, AIBN (Radical Bromination) ImpB Impurity B: Des-bromo (Monobromo) Start->ImpB Impure Start Material Inter2 3,5-Dibromophenylacetonitrile Inter1->Inter2 NaCN, DMF ImpC Impurity C: Hydrolysis Byproduct (Benzyl Alcohol) Inter1->ImpC Side Reaction Acid 3,5-Dibromophenylacetic Acid (Precursor) Inter2->Acid H2SO4/H2O (Hydrolysis) Product This compound (Target Ester) Acid->Product MeOH, H2SO4 (Fischer Esterification) ImpA Impurity A: Unreacted Acid Acid->ImpA Incomplete Conversion ImpD Impurity D: Residual Solvent (Methanol) Product->ImpD Incomplete Drying

Caption: Figure 1. Standard synthetic route from 3,5-dibromotoluene to the target ester, highlighting critical nodes where impurities are introduced.

Common Impurities Profile

The following table categorizes the most frequent impurities found in crude reaction mixtures. Use this for peak identification during HPLC/GC analysis.[1]

Impurity CodeChemical NameOriginPolarity (Relative to Ester)Removal Strategy
Impurity A 3,5-Dibromophenylacetic acidUnreacted starting material (Incomplete esterification)Higher (Elutes earlier in Reverse Phase)Wash organic layer with sat.[1] NaHCO₃.
Impurity B Methyl 2-(3-bromophenyl)acetateCarry-over from starting material (Under-brominated)Similar (Difficult to separate)Must control purity of 3,5-dibromotoluene precursor.[1]
Impurity C 3,5-Dibromobenzyl alcoholHydrolysis of benzyl bromide intermediateHigher Column chromatography (Silica).[1]
Impurity D 3,5-DibromotolueneUnreacted starting material from Step 1Lower (Non-polar)High vacuum distillation or Hexane wash.[1]
Impurity E Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateOxidation byproduct (if phenolic impurities present)Higher Recrystallization.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent peak at RRT ~0.8 that won't disappear after workup."

Diagnosis: This is likely Impurity A (Unreacted Acid) . In Fischer esterification, the reaction is an equilibrium process.[2][3] If water is not removed or if the alcohol is not in sufficient excess, the reaction stalls. Solution:

  • Protocol Check: Ensure you are using anhydrous Methanol (MeOH).

  • Workup Optimization: The acid is soluble in alkaline aqueous solutions. Wash your organic phase (DCM or EtOAc) with 2 x 10% Na₂CO₃ or sat. NaHCO₃ .[1]

  • Verification: Acidify the aqueous washings with HCl; if a precipitate forms, it confirms the presence of unreacted acid.

Issue 2: "The product is colored (Yellow/Orange) instead of white/colorless."

Diagnosis: Trace Bromine (Br₂) or Conjugated Oligomers . Brominated aromatics are light-sensitive.[1] Photolytic cleavage of the C-Br bond can generate radicals that form colored oligomers.[1] Solution:

  • Wash: Wash the organic layer with a 5% Sodium Thiosulfate (Na₂S₂O₃) solution to quench free bromine.

  • Storage: Store the final product in amber vials under Argon at 2–8°C.

  • Purification: Pass the crude oil through a short pad of silica gel or activated charcoal to remove colored polar impurities.

Issue 3: "My yield is low (<60%), and the reaction seems slow."

Diagnosis: Water Inhibition . Water produced during esterification poisons the acid catalyst and pushes the equilibrium back to the starting material. Solution:

  • Dean-Stark Trap: If using a higher boiling alcohol, use a Dean-Stark trap.[1][3] For Methanol (low BP), this is difficult.

  • Chemical Drying: Add Trimethyl orthoformate (1.1 equiv) to the reaction mixture. It reacts irreversibly with water to form methanol and methyl formate, driving the reaction to completion [1].

  • Reaction:

    
    
    
Issue 4: "I have a 'ghost' peak eluting very close to the product."

Diagnosis: Regioisomer (Impurity B) . If your starting 3,5-dibromotoluene contained traces of 2,4-dibromotoluene or 3-bromotoluene, these will carry through to the ester.[1] Solution:

  • Prevention: This is a "garbage in, garbage out" scenario.[1] You cannot easily separate these isomers at the ester stage. You must recrystallize the 3,5-dibromobenzoic acid or 3,5-dibromophenylacetic acid precursor before esterification.[1] The acid forms usually have significantly different crystal habits than their isomers.

Standardized Protocol: Fischer Esterification

Objective: Synthesis of this compound with >98% purity.

Reagents:

  • 3,5-Dibromophenylacetic acid (1.0 equiv)[1]

  • Methanol (Anhydrous, 10-20 volumes)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)

Step-by-Step:

  • Setup: Charge a dry round-bottom flask with 3,5-dibromophenylacetic acid.

  • Solvent Addition: Add anhydrous Methanol (MeOH). Note: Using a large excess drives the equilibrium.[4]

  • Catalyst Activation (Choose A or B):

    • Method A (Standard): Add conc. H₂SO₄ dropwise.[1] Heat to reflux (65°C) for 4–6 hours.

    • Method B (Reactive): Cool to 0°C. Add SOCl₂ dropwise (generates HCl in situ and consumes water). Warm to RT and reflux for 2 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 8:2). The acid spot (baseline/low Rf) should disappear; Ester spot (high Rf) appears.

  • Workup (Critical for Impurity Removal):

    • Concentrate MeOH under reduced pressure.[1][5]

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes mineral acid).

    • Wash 2: Sat. NaHCO₃ (2x) (Removes Impurity A ).

    • Wash 3: Brine.[1][6][7][8]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

References

  • Fischer Esterification Mechanism & Optimization

    • Master Organic Chemistry. (2022). "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Link

  • Precursor Synthesis (3,5-Dibromotoluene)

    • BenchChem.[1] "Synthesis routes of 3,5-Dibromotoluene." Link

  • General Impurity Profiling

    • National Institutes of Health (NIH). "Investigation into the Formation of Impurities during the Optimization of Brigatinib." (Demonstrates oxidation and hydrolysis impurity pathways in similar aromatic systems). Link

  • Compound Data

    • PubChem.[1][9] "Methyl 2-(4-bromophenyl)acetate" (Structural analog for physical property estimation).[1][9] Link

Sources

Technical Support Center: Stability of Methyl 2-(3,5-dibromophenyl)acetate in Experimental Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(3,5-dibromophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As your senior application scientist, I have compiled this resource to provide in-depth, practical guidance on the stability of this compound in various solvents. Our goal is to empower you with the knowledge to anticipate potential stability issues, troubleshoot experimental discrepancies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in the presence of water, acids, or bases. This reaction cleaves the methyl ester bond, yielding 3,5-dibromophenylacetic acid and methanol. Additionally, as a brominated aromatic compound, there is a potential for photodegradation upon exposure to UV light.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally suitable. For long-term storage, it is advisable to store the compound as a solid at 2-8°C, protected from light and moisture. If a stock solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C).

Q3: Can I use protic solvents like methanol or ethanol?

A3: While this compound may be soluble in protic solvents, their use can facilitate transesterification or hydrolysis, especially over extended periods or at elevated temperatures. If your experimental protocol requires a protic solvent, it is crucial to use a fresh solution and minimize the time the compound is in solution.

Q4: How does temperature affect the stability of this compound in solution?

A4: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.[1] It is recommended to handle solutions of this compound at ambient or lower temperatures whenever possible and to avoid prolonged heating.

Q5: Is this compound sensitive to light?

A5: Brominated aromatic compounds can be susceptible to photodegradation.[2] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses common experimental issues that may arise due to the instability of this compound.

Issue 1: Inconsistent results or loss of compound activity in biological assays.

  • Possible Cause: Degradation of the compound in your assay buffer or cell culture medium. Aqueous-based biological buffers, especially those with a non-neutral pH, can promote hydrolysis.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before use.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous medium.

    • Analyze Stock Solution: Use an analytical technique like HPLC to check the purity of your stock solution to rule out degradation during storage.

    • Perform a Stability Check: Incubate the compound in your assay buffer for the duration of your experiment, and then analyze the sample by HPLC to quantify the extent of degradation.

Issue 2: Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS).

  • Possible Cause: The primary degradation product is likely 3,5-dibromophenylacetic acid due to hydrolysis. Other minor degradation products may also form under specific stress conditions.

  • Troubleshooting Steps:

    • Identify the Degradant: The primary hydrolysis product, 3,5-dibromophenylacetic acid, will be more polar than the parent ester and thus will have a shorter retention time on a reverse-phase HPLC column. You can confirm its identity by running a standard of the suspected degradant or by LC-MS analysis to check the molecular weight.

    • Review Solvent and Sample Preparation: Ensure that all solvents are of high purity and anhydrous, if required. Check for any sources of water contamination in your sample preparation workflow.

    • Evaluate pH: If your mobile phase is acidic or basic, it could be contributing to on-column or in-sample degradation. Consider using a mobile phase with a more neutral pH if the chromatography allows.

Issue 3: Low yield in a chemical reaction where this compound is a starting material.

  • Possible Cause: The compound may be degrading under the reaction conditions, especially if the reaction involves strong acids, bases, or high temperatures in the presence of nucleophiles.

  • Troubleshooting Steps:

    • Analyze Starting Material: Confirm the purity of the this compound before starting the reaction.

    • Monitor the Reaction: Take aliquots of the reaction mixture at different time points and analyze them by TLC or HPLC to monitor the consumption of the starting material and the formation of any byproducts.

    • Modify Reaction Conditions: If degradation is suspected, consider using milder reaction conditions, such as lower temperatures, a less nucleophilic solvent, or a shorter reaction time.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in a Solvent

This protocol outlines a general procedure for evaluating the stability of this compound in a solvent of interest.

1. Materials:

  • This compound

  • High-purity solvent of interest (e.g., acetonitrile, DMSO, phosphate-buffered saline)

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your zero-time point.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the peak area of the this compound at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the compound remaining versus time to visualize the degradation kinetics.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) gradient. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 Hours.

Solvent% Remaining after 8h% Remaining after 24hPrimary Degradant Observed
Anhydrous Acetonitrile>99%>99%None
Anhydrous DMSO>99%>98%None
Methanol95%88%3,5-dibromophenylacetic acid
Water85%70%3,5-dibromophenylacetic acid
Phosphate Buffered Saline (pH 7.4)80%65%3,5-dibromophenylacetic acid

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally using the protocol provided.

Visualizations

Diagram 1: Predicted Hydrolysis Pathway of this compound

G parent This compound product1 3,5-dibromophenylacetic acid parent->product1 H₂O (Acid or Base catalyst) product2 Methanol parent->product2 H₂O (Acid or Base catalyst)

Caption: Predicted hydrolysis of the parent compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution (1 mg/mL in test solvent) t0 T=0 Analysis (HPLC) prep->t0 incubation Incubate Solution (Specified Conditions) t0->incubation tn Time-Point Analysis (e.g., 1, 4, 8, 24h) incubation->tn data Calculate % Remaining vs. Time tn->data

Caption: Workflow for stability testing.

References

  • Hydrolysis of methyl acetate.
  • Hydrolysis of methyl acetate.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]

  • Photodegradation of two highly brominated flame retardants, 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane. PubMed. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. ResearchGate. [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? NRC Research Press. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. SciSpace. [Link]

  • Methyl acetate Safety Data Sheet. PENTA. [Link]

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Technical Support Center: Troubleshooting Failed "Methyl 2-(3,5-dibromophenyl)acetate" Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving Methyl 2-(3,5-dibromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve common issues encountered in your laboratory.

This guide is structured as a series of frequently asked questions (FAQs) that directly address potential failures and challenges, from low yields and incomplete conversions to selectivity issues and undesired side reactions. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and evidence-based solutions.

Frequently Asked Questions (FAQs)

General Issues

Question 1: My coupling reaction with this compound is not working at all. What are the first things I should check?

Answer:

When a cross-coupling reaction fails to initiate, it is crucial to systematically review the fundamental components of your experimental setup. Often, the root cause lies in one of the following areas:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether it's a pre-catalyst or a salt like Pd(OAc)₂, is of high quality and has been stored correctly. Palladium(0) species are sensitive to air and moisture. If you are generating the active Pd(0) catalyst in situ from a Pd(II) source, this reduction step is critical and can be influenced by the presence of phosphine ligands, amines, or other reducing agents in your reaction mixture.[1][2]

  • Reagent Purity and Integrity: The purity of all your reagents is paramount. Impurities in your this compound, coupling partner (e.g., boronic acid, amine, or alkyne), or solvent can poison the catalyst. Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst. Bases should be freshly opened or properly stored to avoid hydration.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are typically sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout the experiment.

Here is a logical workflow to diagnose a completely failed reaction:

G start Reaction Failure: No Product Formation check_catalyst Verify Catalyst Activity and Handling start->check_catalyst check_reagents Assess Reagent Purity and Solvent Quality start->check_reagents check_atmosphere Confirm Inert Reaction Atmosphere start->check_atmosphere troubleshoot_catalyst Troubleshoot Catalyst Activation check_catalyst->troubleshoot_catalyst purify_reagents Purify Reagents and Dry Solvents check_reagents->purify_reagents improve_inertness Improve Degassing and Inert Gas Technique check_atmosphere->improve_inertness rerun_reaction Rerun Reaction with Verified Components troubleshoot_catalyst->rerun_reaction purify_reagents->rerun_reaction improve_inertness->rerun_reaction

Caption: Initial troubleshooting workflow for a failed coupling reaction.

Suzuki-Miyaura Coupling

Question 2: I am attempting a Suzuki-Miyaura coupling with this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity for mono-substitution?

Answer:

Achieving selective mono-arylation of a dihaloarene like this compound is a common challenge. The relative rates of the first and second coupling reactions determine the product distribution. To favor mono-substitution, you need to make the second coupling event less favorable than the first. Here are several strategies:

  • Stoichiometry of the Boronic Acid: The most straightforward approach is to use a limited amount of the boronic acid. Starting with a 1:1 or even slightly less than a 1:1 ratio of the dibromo substrate to the boronic acid will statistically favor mono-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature can increase selectivity. The energy barrier for the oxidative addition of the second C-Br bond (which is now electronically and sterically different from the first) might be higher. Monitoring the reaction over time and stopping it once the desired mono-substituted product is maximized is also a viable strategy.

  • Ligand Choice: The choice of phosphine ligand can have a profound impact on selectivity.[4] Bulky, electron-rich ligands can favor mono-substitution by sterically hindering the approach of the palladium catalyst to the second bromine atom after the first coupling has occurred.

  • Base Selection: The strength and nature of the base can influence the reaction kinetics and, consequently, the selectivity. A weaker base might slow down the overall reaction, allowing for better control.

StrategyRationaleRecommended Starting Conditions
Boronic Acid Stoichiometry Limits the availability of the coupling partner for the second substitution.0.9 - 1.1 equivalents of boronic acid.
Lower Reaction Temperature Exploits potential differences in activation energies for the two coupling events.Start at room temperature and gradually increase if no reaction occurs.
Bulky Phosphine Ligands Increases steric hindrance around the palladium center, disfavoring the second coupling.Consider ligands like XPhos, SPhos, or RuPhos.
Weaker Base Can slow down the catalytic cycle, allowing for better temporal control.K₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu.

Question 3: My Suzuki-Miyaura reaction is giving a low yield, and I suspect my ester functional group is being hydrolyzed. How can I prevent this?

Answer:

The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[5] The choice of base is therefore critical to preserving this functional group.

  • Milder Bases: Strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) are likely to cause significant hydrolysis. Opt for milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Potassium fluoride (KF) is also known to be effective in Suzuki couplings while being compatible with base-sensitive functional groups.[5]

  • Anhydrous Conditions: The presence of water will exacerbate ester hydrolysis. Ensure that your solvent and reagents are scrupulously dry. Using an anhydrous solvent and a base that is not hygroscopic or has been dried is crucial.

  • Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. If possible, screen for catalyst/ligand systems that allow the reaction to proceed at a lower temperature.

Here is a decision tree to guide your choice of base when dealing with a base-sensitive substrate:

G start Ester Hydrolysis Observed is_strong_base Are you using a strong base (e.g., NaOH, NaOtBu)? start->is_strong_base yes_strong Yes is_strong_base->yes_strong Yes no_strong No is_strong_base->no_strong No switch_to_mild Switch to a milder base: K₂CO₃, Cs₂CO₃, or K₃PO₄ yes_strong->switch_to_mild check_water Is water present in the reaction? no_strong->check_water switch_to_mild->check_water yes_water Yes check_water->yes_water Yes no_water No check_water->no_water No use_anhydrous Use anhydrous solvents and dry reagents. yes_water->use_anhydrous lower_temp Consider a lower reaction temperature. no_water->lower_temp use_anhydrous->lower_temp

Caption: Decision tree for mitigating ester hydrolysis in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Question 4: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but I am getting a complex mixture of products and low conversion of my starting material. What could be the issue?

Answer:

The Buchwald-Hartwig amination can be a sensitive reaction, and several factors could be contributing to the observed outcome.[1][6]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. For coupling with primary amines, bulky, electron-rich biarylphosphine ligands such as BrettPhos are often highly effective.[7] These ligands promote the reductive elimination step, which can be rate-limiting.

  • Base Compatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions. However, as with the Suzuki coupling, the ester functionality in your substrate is at risk of hydrolysis. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature or a more active catalyst system.

  • Amine Purity: Primary amines can be prone to oxidation. Ensure your amine is pure and, if it is a liquid, consider distilling it before use.

  • Side Reactions: Besides ester hydrolysis, other side reactions can occur. For instance, the primary amine can potentially undergo double arylation, leading to a tertiary amine. Using a slight excess of the amine can sometimes mitigate this.

Experimental Protocol for Mono-amination:

The following is a general starting point for the mono-amination of this compound. Optimization will likely be necessary.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the primary amine (1.2 equiv), a palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

Sonogashira Coupling

Question 5: My Sonogashira coupling with this compound is resulting in significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer:

The formation of a diyne (homocoupling product) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[3] This side reaction is promoted by the presence of oxygen.

  • Strictly Anaerobic Conditions: The most critical factor in preventing Glaser coupling is to maintain a strictly oxygen-free environment. Thoroughly degas your solvent and ensure your reaction is performed under a positive pressure of a high-purity inert gas.

  • Copper-Free Conditions: While the copper co-catalyst accelerates the reaction, it is also a major contributor to homocoupling. There are numerous "copper-free" Sonogashira protocols that can be employed. These reactions often require a different palladium catalyst/ligand system and may need a stronger amine base.

  • Choice of Amine Base: The amine base plays a dual role as a base and sometimes as a solvent. A bulkier amine base can sometimes disfavor the formation of the copper-acetylide species that leads to homocoupling.

ConditionRationaleRecommendation
Atmosphere Oxygen promotes the oxidative homocoupling of the alkyne.Use rigorous degassing techniques (e.g., freeze-pump-thaw) and high-purity inert gas.
Copper Co-catalyst Copper(I) is a known catalyst for Glaser coupling.Employ a copper-free Sonogashira protocol.
Amine Base The amine can influence the formation of reactive intermediates.Screen different amine bases (e.g., triethylamine, diisopropylamine).

Question 6: I am concerned about the stability of the terminal alkyne under the reaction conditions. Are there any specific considerations for the Sonogashira coupling of my substrate?

Answer:

Terminal alkynes can be sensitive, and their stability should be considered.

  • Purity of the Alkyne: Ensure the terminal alkyne is free from impurities, as these can interfere with the reaction.

  • Slow Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can suppress side reactions.

  • Protecting Groups: For particularly sensitive alkynes, a trimethylsilyl (TMS) protected alkyne can be used, followed by deprotection. However, this adds extra steps to your synthesis.

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 26). Buchwald–Hartwig amination. [Link]

  • da Silva Oliboni, R. (2024, November 2). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Prezi. [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–320. [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study. (2016). Molecules, 21(9), 1183. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2018). ACS Central Science, 4(7), 836–845. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). Journal of the American Chemical Society, 133(46), 18889–18897. [Link]

  • Catalytic cross-couplings of PhMgBr and bromocyclohexane using (a)... (n.d.). ResearchGate. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). JACS Au, 2(1), 123–131. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews, 121(17), 10830–10965. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). Chemical Science, 8(1), 40–62. [Link]

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. (2007). Journal of the American Chemical Society, 129(44), 13552–13554. [Link]

  • Towards a hydrolysis stable artificial base pair with C-glycosides. (2025, August 7). ResearchGate. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938–4943. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2019). Journal of the American Chemical Society, 141(49), 19514–19522. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]

  • Synthesis of functionalized o-, m-, and p-terphenyl derivatives by consecutive cross-coupling reactions of triazene-substituted arylboronic esters. (2007). Chemistry – An Asian Journal, 2(8), 1020–1030. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6885–6925. [Link]

  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. (2005).
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (2008). Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(7), 1872–1875. [Link]

  • Pd-Catalyzed C-H Functionalization of Acyldiazomethane and Tandem Cross-Coupling Reactions. (2025, August 6). ResearchGate. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 384–391. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2020). Journal of the American Chemical Society, 142(22), 9884–9889. [Link]

  • Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2025, August 5). ResearchGate. [Link]

  • Squaric ester amides as hydrolysis-resistant functional groups for protein-conjugation of RAFT-derived polymers. (2018). Polymer Chemistry, 9(12), 1503–1511. [Link]

  • Pd‐Catalyzed Cross‐Coupling of Alkylbisboronic Esters. (2025). ChemistryOpen, 14(3), e202500195. [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (2015). Organic & Biomolecular Chemistry, 13(3), 855–861. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (2024). Chemistry – A European Journal, 30(25), e202400329. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6885–6925. [Link]

  • Methyl 3,5-dibromo-2-diacetylaminobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2591. [Link]

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Removal of unreacted starting materials from "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-(3,5-dibromophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can adapt and troubleshoot your purification strategy with confidence.

Understanding the Purification Challenge

The effective purification of this compound is contingent on the synthetic route employed for its preparation. Different synthetic pathways will result in different profiles of unreacted starting materials and byproducts, each demanding a tailored purification approach. The two most common synthetic strategies are:

  • Fischer Esterification: The reaction of 2-(3,5-dibromophenyl)acetic acid with methanol in the presence of an acid catalyst.

  • Nucleophilic Substitution: A multi-step synthesis that may involve the reaction of a 3,5-dibromobenzyl halide with a cyanide source, followed by hydrolysis and esterification.

This guide will address the purification challenges arising from both of these common synthetic routes.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Scenario 1: Purification after Fischer Esterification

Question: I've synthesized this compound via Fischer Esterification, and my crude product is contaminated with the starting carboxylic acid. How can I effectively remove it?

Answer:

Unreacted 2-(3,5-dibromophenyl)acetic acid is the most common impurity in this synthesis. Its acidic nature provides a straightforward handle for its removal via liquid-liquid extraction. The significant difference in polarity between the acidic starting material and the neutral ester product is the key to a successful separation.

Underlying Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By manipulating the pH of the aqueous phase, we can selectively ionize acidic or basic impurities, rendering them soluble in the aqueous layer and leaving the neutral desired product in the organic layer.

Detailed Protocol: Liquid-Liquid Extraction for Removal of Acidic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[1]

  • Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup from carbon dioxide evolution (if using bicarbonate). Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer. Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Scenario 2: Purification after Synthesis from 3,5-Dibromotoluene Derivatives

Question: My synthesis of this compound started from a 3,5-dibromobenzyl halide, and I suspect I have unreacted starting material in my final product. How can I purify my compound?

Answer:

If your synthesis involves a nucleophilic substitution pathway starting from a 3,5-dibromobenzyl halide, you may have residual non-polar starting material. In this case, column chromatography is the most effective purification method due to the polarity difference between the non-polar starting material and the more polar ester product.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds have a weaker affinity for the polar silica gel and will travel down the column faster with a non-polar eluent, while more polar compounds will be retained on the column for longer.

Detailed Protocol: Column Chromatography for Removal of Non-Polar Impurities

  • TLC Analysis: Before running a column, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Pack a chromatography column with silica gel in your chosen eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Compound Typical Polarity Expected Elution Order (Normal Phase Chromatography)
3,5-DibromotolueneNon-polarFirst
This compoundModerately PolarSecond

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its common starting materials?

A1: Understanding the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.

Compound Molecular Weight ( g/mol ) Physical State at STP Melting Point (°C) Boiling Point (°C)
This compound~309.98Solid/OilNot readily availableNot readily available
2-(3,5-dibromophenyl)acetic acid~295.95Solid135-137Not applicable
3,5-Dibromotoluene249.93Solid34-38246

Q2: I've tried liquid-liquid extraction to remove the starting carboxylic acid, but I still see it in my NMR. What could be the problem?

A2: There are a few possibilities:

  • Incomplete Extraction: You may not have used enough of the basic solution or performed enough washes to fully extract the acid.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. If an emulsion forms, try adding more brine or filtering the mixture through a pad of celite.

  • Hydrolysis of the Ester: If you use a strong base (like concentrated NaOH) and prolonged extraction times, you risk hydrolyzing your desired methyl ester back to the carboxylic acid. It is generally recommended to use a milder base like sodium bicarbonate.[2]

Q3: My column chromatography is not giving good separation. What can I do?

A3: Here are a few troubleshooting tips for column chromatography:

  • Optimize Your Eluent: If your compounds are eluting too quickly, your solvent system is too polar. Decrease the proportion of the polar solvent. If they are not moving off the baseline, your eluent is not polar enough; increase the proportion of the polar solvent.

  • Column Overloading: Loading too much crude material onto the column will lead to poor separation. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a very effective purification technique if your product is a solid and you can find a suitable solvent or solvent system.[1] A good recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your crude product in several different test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures like ethanol/water or hexanes/ethyl acetate).

  • Heat the test tubes to the boiling point of the solvent to see if the solid dissolves.

  • If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The solvent system that yields a good crop of crystals with minimal dissolved product at low temperature is a good candidate for recrystallization.

Purification Workflow Diagram

The following diagram illustrates a general decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude this compound synthesis_route Identify Synthetic Route start->synthesis_route fischer Fischer Esterification synthesis_route->fischer Carboxylic Acid Starting Material nucleophilic Nucleophilic Substitution synthesis_route->nucleophilic Alkyl Halide Starting Material extraction Liquid-Liquid Extraction (Basic Wash) fischer->extraction chromatography Column Chromatography nucleophilic->chromatography analysis1 Analyze Purity (TLC, NMR) extraction->analysis1 analysis2 Analyze Purity (TLC, NMR) chromatography->analysis2 pure_product Pure Product analysis1->pure_product Purity > 95% recrystallization Consider Recrystallization for Further Purification analysis1->recrystallization Purity < 95% analysis2->pure_product Purity > 95% analysis2->recrystallization Purity < 95% recrystallization->pure_product

Caption: Purification decision workflow.

References

  • Organic Syntheses. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES. [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE]. Org. Synth., 86, 161. Available at: [Link]

  • Mazik, W., et al. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693–698. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-(2-Bromophenyl)-2-propylpentanal (2). Org. Synth.. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry. Available at: [Link]

  • Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Reddit. (2021). Williamson Ether synthesis. r/OrganicChemistry. Available at: [Link]

  • LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (n.d.). Purification of methyl acetate.
  • LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available at: [Link]

  • Indian Journal of Chemical Technology. (2023). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. IJCT, 30(5), 565-571. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl. Org. Synth.. Available at: [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available at: [Link]

  • ACS Publications. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Available at: [Link]

Sources

Preventing the formation of byproducts in "Methyl 2-(3,5-dibromophenyl)acetate" synthesis

[1]

Ticket ID: SYN-2024-35DB Topic: Impurity Profiling & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Urgency: High (Regioselectivity & Purity Critical)[1]

Executive Summary & Critical Directive

The "Meta" Paradox: The synthesis of Methyl 2-(3,5-dibromophenyl)acetate presents a classic regiochemical challenge. The ester group (and its alkyl precursors) are ortho/para directors. Therefore, you cannot obtain the 3,5-dibromo (meta) pattern via direct bromination of methyl phenylacetate.

If your crude NMR shows complex splitting patterns in the aromatic region (rather than the clean triplet-doublet or triplet-triplet expected for 3,5-substitution), you have likely synthesized the 2,4-dibromo or 4-bromo isomers.[1]

This guide focuses on the two validated pathways to ensure isomeric purity:

  • Route A (Recommended): Fischer Esterification of pre-verified 3,5-dibromophenylacetic acid.[1]

  • Route B (Homologation): Arndt-Eistert synthesis starting from 3,5-dibromobenzoic acid.[1]

Synthesis Pathways & Control Points (Visual Guide)

The following diagram outlines the logical flow and where specific byproducts are introduced.

SynthesisPathwaysStart_AcidStarting Material:3,5-Dibromophenylacetic AcidStep_FischerFischer Esterification(MeOH, H2SO4, Reflux)Start_Acid->Step_FischerPreferred RouteByprod_IsoImpurity D:Regioisomers (2,4-dibromo)(Upstream Contamination)Start_Acid->Byprod_IsoIf SM impureStart_BenzoicAlternative Start:3,5-Dibromobenzoic AcidStep_AE_11. SOCl2 (Acid Chloride)2. CH2N2 (Diazoketone)Start_Benzoic->Step_AE_1TargetTARGET:This compoundStep_Fischer->TargetByprod_AcidImpurity A:Unreacted Acid(Equilibrium Issue)Step_Fischer->Byprod_AcidIncompleteConversionByprod_DimerImpurity B:Dimeric Esters(Overheating)Step_Fischer->Byprod_DimerTraceStep_AE_2Wolff Rearrangement(Ag2O, MeOH)Step_AE_1->Step_AE_2Byprod_ClImpurity C:Chloromethyl Ketone(HCl Scavenging Fail)Step_AE_1->Byprod_ClIf HCl notremovedStep_AE_2->Target

Caption: Figure 1. Comparative workflow of Fischer Esterification vs. Arndt-Eistert Homologation, highlighting critical byproduct entry points.

Protocol 1: Fischer Esterification (The Standard)

This is the most robust method, provided your starting material (3,5-dibromophenylacetic acid) is isomerically pure.[1]

The Mechanism & Causality

Fischer esterification is an equilibrium process (

Impurity A (Unreacted Acid)
Step-by-Step Optimization
  • Dissolution: Dissolve 1.0 eq of 3,5-dibromophenylacetic acid in 10-15 volumes of anhydrous methanol (MeOH).

    • Why: High dilution favors the forward reaction and prevents intermolecular aggregation.

  • Catalyst Addition: Add 0.1 eq of conc. H₂SO₄ or p-Toluenesulfonic acid (p-TsOH) dropwise.[1]

    • Note: p-TsOH is preferred for easier handling and less charring (darkening) of the reaction mixture.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The acid will trail (low R_f); the ester will move higher (High R_f).

  • Workup (Critical for Purity):

    • Cool to RT and concentrate MeOH to 20% volume.

    • Dilute with EtOAc and wash strictly with saturated NaHCO₃ (2x) .

    • Technical Insight: The bicarbonate wash converts any unreacted starting acid into its water-soluble salt (Sodium 3,5-dibromophenylacetate), partitioning it into the aqueous layer and leaving the pure ester in the organic layer.

Troubleshooting Table: Fischer Route
SymptomProbable CauseCorrective Action
Low Yield (<70%) Equilibrium limitation (Water presence).[1]Add molecular sieves (3Å) to the reflux or use a Dean-Stark trap (if using a higher boiling alcohol/cosolvent).
Starting Material Persists Catalyst deactivation or insufficient time.[1]Add 5% more catalyst. Verify MeOH is anhydrous.[1]
Dark Brown Color H₂SO₄ induced oxidation/charring.[1]Switch to Thionyl Chloride (SOCl₂) method: Generate acid chloride in situ, then quench with MeOH.
New Spot on TLC (High Rf) Transesterification (if not using MeOH).Ensure the alcohol solvent matches the desired ester group (Methyl = Methanol).

Protocol 2: Arndt-Eistert Homologation (The Builder)[1]

Use this route if you only have 3,5-dibromobenzoic acid .[1] This extends the carbon chain by one methylene unit (-CH₂-).[1]

The Mechanism & Risks[2]
  • Acid

    
     Acid Chloride (using SOCl₂).
    
  • Acid Chloride + Diazomethane

    
     Diazoketone + HCl.[1]
    
  • Diazoketone

    
     Ketene (Wolff Rearrangement) 
    
    
    Ester.[1][2]

Major Byproduct Risk: If the HCl generated in step 2 is not neutralized, it reacts with the diazoketone to form


-chloromethyl ketone1
Protocol Highlights
  • Activation: Reflux 3,5-dibromobenzoic acid with SOCl₂ (excess) to form the acid chloride. Evaporate SOCl₂ completely (trace SOCl₂ destroys diazomethane).

  • Diazomethane Addition: Add the acid chloride (in Et₂O) to an excess (2.5 eq) of diazomethane at 0°C.

    • Why Excess? The first equivalent forms the diazoketone; the second equivalent acts as a base to scavenge the HCl byproduct (forming methyl chloride and N₂).

  • Wolff Rearrangement: Dissolve the isolated diazoketone in anhydrous MeOH. Add Silver Benzoate (AgOBz) or Silver Oxide (Ag₂O) catalyst and TEA.

    • Observation: Evolution of N₂ gas indicates the rearrangement to the ketene, which is immediately trapped by MeOH to form the target ester.

FAQ: Diagnostic & Analysis

Q: I see a "doublet of doublets" in the aromatic region of my NMR. Is this my product? A: No. The 3,5-dibromo substitution pattern possesses a plane of symmetry.[1]

  • Correct NMR (3,5-isomer): You should see a Triplet (H at pos 4,

    
    ) and a Doublet  (H at pos 2,6, 
    
    
    ) with small coupling constants (
    
    
    Hz, meta coupling).[1] Note: Depending on resolution, these may appear as a singlet (2H) and a singlet (1H).
  • Incorrect NMR (2,4-isomer): A doublet of doublets indicates ortho coupling (

    
     Hz).[1] This means you have adjacent protons, likely from the 2,4-dibromo or 3,4-dibromo isomers.[1] Discard the batch; this cannot be purified by simple recrystallization.
    

Q: Can I use NBS to brominate Methyl Phenylacetate directly? A: Strictly No. The

11

Q: My product has a strong almond-like smell. What is it? A: This suggests the presence of benzaldehyde derivatives. If you used the Arndt-Eistert route, oxidative cleavage of the intermediate can sometimes yield aldehydes. If you used the Fischer route, this is unlikely unless your starting material was contaminated with aldehydes from a reduction step.

References & Authority

  • Fischer Esterification Mechanism:

    • Source: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard Reference for Acid-Catalyzed Esterification).[1]

    • URL:

  • Arndt-Eistert Homologation (Wolff Rearrangement):

    • Source: Ye, T., & McKervey, M. A. (1994).[1] Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.[1]

    • URL:[Link]

  • Regioselectivity in Aromatic Substitution:

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry, 2nd Ed.[1] Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

    • Context: Explains why direct bromination fails to yield meta-substitution on phenylacetates.

  • Synthesis of 3,5-Dibromophenylacetic Acid (Upstream Precursor):

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p.347 (1955); Vol. 22, p.52 (1942). (Describes side-chain functionalization of bromotoluenes).

    • URL:

Disclaimer: This guide is intended for qualified researchers. All procedures involve hazardous chemicals (Strong acids, Diazomethane).[1] Standard PPE and fume hood usage are mandatory.[1]

Degradation pathways of "Methyl 2-(3,5-dibromophenyl)acetate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(3,5-dibromophenyl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and degradation pathways of this compound. As an important intermediate in pharmaceutical synthesis, understanding its behavior under various chemical stresses is paramount for process optimization, stability testing, and impurity profiling.

This guide moves beyond simple protocols to explain the fundamental chemical principles governing the degradation of this molecule. We will address common questions, troubleshoot potential experimental hurdles, and provide robust, field-tested methodologies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?

The primary degradation pathway under basic conditions is an irreversible hydrolysis reaction known as saponification .[1] In this process, a hydroxide ion (e.g., from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, yielding methanol and the corresponding carboxylate salt, sodium 2-(3,5-dibromophenyl)acetate. The reaction is considered irreversible because the final step is a highly favorable acid-base reaction where the generated methoxide ion deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate anion and methanol.[1][2] This final step effectively drives the equilibrium entirely towards the products.

Q2: And what about under acidic conditions? What is the expected pathway?

Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis .[3] Unlike saponification, this is a reversible equilibrium process.[2][4] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, HCl), which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, in this case, water, can then attack the carbonyl carbon. The final products are 2-(3,5-dibromophenyl)acetic acid and methanol. To ensure the reaction proceeds to completion, it is essential to use a large excess of water, which shifts the equilibrium position towards the products, in accordance with Le Châtelier's principle.[2][3]

Q3: Are any side reactions or degradation of the 3,5-dibromophenyl ring itself expected during these hydrolysis studies?

Under typical forced degradation conditions (e.g., 0.1N to 1N HCl or NaOH, temperatures from ambient to ~80°C), the 3,5-dibromophenyl ring is expected to be highly stable. Aryl-halogen bonds are generally robust and do not cleave under these hydrolytic stresses. The primary, and likely exclusive, point of reactivity will be the ester functional group. More extreme conditions, such as very high temperatures or pressures, are not standard for these studies and could potentially lead to other reactions, but these are outside the scope of typical stability-indicating method development.

Q4: What is the most effective way to monitor the progress of these degradation reactions?

The gold standard for monitoring the degradation of this compound and quantifying its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the simultaneous separation and quantification of the parent ester, the carboxylic acid product, and any potential impurities.

A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. It is crucial to control the pH of the mobile phase to ensure consistent retention and sharp peak shapes, especially for the 2-(3,5-dibromophenyl)acetic acid product.

Troubleshooting Guide: Common Experimental Issues
IssuePossible Cause(s)Recommended Troubleshooting Steps
Incomplete or Slow Hydrolysis 1. Insufficient Reagent/Catalyst: The concentration of acid or base is too low. 2. Low Temperature: The reaction kinetics are slow at the current temperature. 3. Poor Solubility: The ester is not fully dissolved in the reaction medium, limiting access to the reagent. 4. Equilibrium (Acidic Only): Not enough excess water is present to drive the reaction forward.[3]1. Increase the concentration of the acid or base (e.g., from 0.1N to 1N). 2. Increase the reaction temperature in controlled increments (e.g., 40°C, 60°C, 80°C). 3. Add a co-solvent like acetonitrile or methanol to improve solubility, but be mindful that this can alter reaction rates.[5] 4. Ensure you are using a dilute aqueous acid solution.
Appearance of Unexpected Peaks in HPLC 1. Starting Material Impurity: The peak was present at Time 0. 2. Side Reactions: The stress conditions are too harsh (e.g., excessively high temperature or acid/base concentration), causing unintended secondary reactions. 3. Sample/Solvent Artifacts: The peak may originate from the quenching agent, diluent, or interaction with the vial.1. Always analyze a Time 0 sample to establish a baseline purity profile. 2. Reduce the severity of the stress conditions. The goal of forced degradation is typically 5-20% degradation, not complete obliteration of the parent compound.[6] 3. Run a blank injection (diluent only) to check for solvent-related peaks.
Poor HPLC Peak Shape (Tailing/Fronting) 1. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the acidic degradant (2-(3,5-dibromophenyl)acetic acid), causing it to exist in both protonated and deprotonated forms. 2. Column Overload: The sample concentration is too high. 3. Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the HPLC column.1. Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) to ensure it is fully protonated. 2. Dilute the sample and re-inject. 3. Use a modern, high-purity silica column with end-capping. If tailing persists, adding a small amount of a competing agent like triethylamine to the mobile phase might help.[7]
Degradation Pathway Visualizations

The following diagrams illustrate the accepted mechanisms for the hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis of this compound cluster_R R = 3,5-dibromobenzyl Ester This compound R-C(=O)OCH₃ ProtonatedEster Protonated Ester R-C(=O⁺H)OCH₃ Ester->ProtonatedEster Tetrahedral1 Tetrahedral Intermediate R-C(OH)(O⁺H₂)OCH₃ ProtonatedEster->Tetrahedral1 Tetrahedral2 Tetrahedral Intermediate R-C(OH)₂(O⁺CH₃) Tetrahedral1->Tetrahedral2 3. Proton Transfer CarboxylicAcid 2-(3,5-dibromophenyl)acetic acid R-C(=O)OH Tetrahedral2->CarboxylicAcid 4. Elimination of CH₃OH Methanol Methanol CH₃OH H_plus_out2 -H⁺ CarboxylicAcid->H_plus_out2 5. Deprotonation (Fast) H_plus_in H⁺ H_plus_in->Ester 1. Protonation (Fast) H2O_in H₂O H2O_in->ProtonatedEster 2. Nucleophilic Attack H_plus_out -H⁺ PT Proton Transfer R_def

Caption: Acid-catalyzed hydrolysis pathway.

Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis (Saponification) of this compound cluster_R R = 3,5-dibromobenzyl Ester This compound R-C(=O)OCH₃ Tetrahedral Tetrahedral Intermediate R-C(O⁻)(OH)OCH₃ Ester->Tetrahedral CarboxylicAcid 2-(3,5-dibromophenyl)acetic acid R-C(=O)OH Tetrahedral->CarboxylicAcid 2. Elimination of ⁻OCH₃ Carboxylate Carboxylate Salt R-C(=O)O⁻ CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Methanol Methanol CH₃OH OH_in ⁻OH OH_in->Ester 1. Nucleophilic Attack Methoxide_out ⁻OCH₃ Methoxide_in ⁻OCH₃ R_def

Caption: Base-catalyzed hydrolysis (Saponification) pathway.

Experimental Protocols: Forced Degradation Study

This section provides a standardized, step-by-step protocol for conducting a forced degradation study on this compound.

Objective:

To generate the primary hydrolytic degradation products of this compound under acidic and basic conditions and to establish a preliminary degradation profile.

Materials:
  • This compound (API)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), certified

  • Sodium Hydroxide (NaOH), certified

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

Protocol Steps:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve ~25 mg of this compound in ACN in a 25 mL volumetric flask. Dilute to volume with ACN to obtain a stock solution of approximately 1 mg/mL. This is your Stock Solution .

  • Acidic Degradation:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 N HCl.

    • Place the flask in a water bath set to 60°C.

    • After a predetermined time (e.g., 4 hours), remove the flask and allow it to cool to room temperature.

    • Carefully neutralize the solution by adding 1.0 mL of 1.0 N NaOH.

    • Dilute to volume with a 50:50 ACN:Water mixture. This is your Acid-Stressed Sample .

    • Control: Prepare a separate sample in the same manner but neutralize it immediately at Time 0.

  • Basic Degradation:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 N NaOH.

    • Keep the flask at room temperature. Saponification is often rapid and may not require heat.

    • After a predetermined time (e.g., 1 hour), carefully neutralize the solution by adding 1.0 mL of 1.0 N HCl.

    • Dilute to volume with a 50:50 ACN:Water mixture. This is your Base-Stressed Sample .

    • Control: Prepare a separate sample in the same manner but neutralize it immediately at Time 0.

  • Unstressed Control:

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Add 2.0 mL of water.

    • Dilute to volume with a 50:50 ACN:Water mixture. This is your Unstressed Sample .

  • HPLC Analysis:

    • Analyze the Unstressed Sample , Acid-Stressed Sample , and Base-Stressed Sample by RP-HPLC.

    • Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

    • Calculate the percentage of degradation.

Typical Forced Degradation Conditions Summary

The conditions below are typical starting points for forced degradation studies as outlined by regulatory guidance.[8][9]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 N to 1 N HCl1 to 24 hours
Base Hydrolysis 0.1 N to 1 N NaOH30 minutes to 12 hours
Temperature 40°C to 80°CVaries with condition
References
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Kaza, M., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Jørgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Baev, A.S., et al. (2019). Study of acidic and complexing properties of tetraphenylporphyrazine and octa(4-bromophenyl)porphyrazine in DMSO at 298 K. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Separation Science Plus. Retrieved from [Link]

  • Yilmaz, H., & Soylu, M. (2022). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2020). Photodegradation of two highly brominated flame retardants: 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane. PubMed. Retrieved from [Link]

  • Shakoor, A., et al. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. IJPPR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Tennessee Academy of Science.
  • Welch, C. J., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 2-(3,5-dibromophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst loading and troubleshoot common experimental challenges. Our focus is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to achieve robust, reproducible, and efficient results.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for palladium-catalyzed cross-coupling, and where should I start with this compound?

A typical starting point for catalyst loading in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, is between 1-5 mol % of the palladium precatalyst relative to the limiting reagent.[1] For an electronically unactivated substrate like this compound, a prudent initial loading would be around 2 mol %. However, highly active catalyst systems can operate at much lower loadings, sometimes well below 0.1 mol %.[2][3] The optimal loading is a balance between reaction efficiency and cost, and it should be empirically determined for your specific coupling partners.

Q2: Why is it critical to optimize catalyst loading instead of just using a high amount to ensure the reaction works?

Optimizing catalyst loading is crucial for several reasons:

  • Cost and Sustainability: Palladium is an expensive precious metal. Reducing catalyst loading directly translates to lower experimental and process costs, a critical factor in pharmaceutical development.[1]

  • Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product, which is strictly regulated in active pharmaceutical ingredients (APIs).[4] Minimizing the catalyst load simplifies downstream purification efforts to remove these metal traces.[1]

  • Minimizing Side Reactions: Excessively high concentrations of the active catalyst can sometimes accelerate undesired side reactions, such as homocoupling of coupling partners or dehalogenation of the starting material, leading to lower yields and more complex product mixtures.[5]

Q3: My substrate has two bromine atoms. How does catalyst loading affect mono- versus di-substitution?

For di-halogenated substrates like this compound, controlling the stoichiometry of the coupling partner is the primary method for achieving selective mono-substitution. Typically, using 1.0-1.2 equivalents of the nucleophile (e.g., boronic acid or amine) will favor the mono-coupled product.

However, catalyst loading can play a secondary, yet important, role. A lower catalyst loading may provide better selectivity for the mono-arylated product, as a higher concentration of active catalyst could increase the rate of the second coupling reaction. Conversely, to drive the reaction to the di-substituted product, a slightly higher catalyst loading (e.g., 2-4 mol %) and an excess of the coupling partner (>2.2 equivalents) are typically required.

Q4: How does the choice of palladium precatalyst and ligand influence the required loading?

The choice of precatalyst and ligand is paramount. Modern palladium precatalysts, particularly palladacycles (e.g., G3/G4 precatalysts) and complexes with bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, or RuPhos), are designed to efficiently generate the active monoligated Pd(0) species.[5][6][7] These advanced systems are often much more active and stable than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, allowing for significantly lower catalyst loadings and milder reaction conditions.[1][5] The ligand stabilizes the palladium center, prevents decomposition (e.g., formation of palladium black), and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Conversion

Q: My reaction shows minimal conversion of this compound. My first instinct is to increase the catalyst loading. Is this the right approach?

A: While tempting, simply increasing the catalyst loading should be a final resort after other critical parameters have been investigated. Low conversion is often a symptom of a more fundamental issue.[5] Before adding more catalyst, consider the following potential causes:

  • Cause 1: Catalyst Deactivation. The active Pd(0) species is susceptible to deactivation by oxygen, moisture, or impurities in your reagents or solvents.[5] Visually, this can sometimes manifest as the formation of palladium black.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[7] Use dry, degassed solvents. Purifying reagents to remove potential catalyst poisons can also be beneficial.

  • Cause 2: Inefficient Precatalyst Activation. Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state.[6][9] This reduction step can be inefficient or fail.

    • Solution: Using a modern, pre-formed Pd(0) source or a highly efficient precatalyst (e.g., a palladacycle) can bypass this issue. Alternatively, for Pd(II) sources, the choice of ligand, base, and solvent can be crucial for facilitating this reduction.[6]

  • Cause 3: Suboptimal Ligand, Base, or Solvent. The reaction components work in concert. An inappropriate ligand may not sufficiently activate the palladium center for this specific substrate. The base is critical for facilitating key steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).[10] The solvent must fully dissolve the reactants to ensure an efficient reaction.[9][11]

    • Solution: Screen a panel of ligands, bases, and solvents. For a Suzuki coupling, consider bases like K₂CO₃ or K₃PO₄ in solvents like dioxane or toluene/water mixtures.[5] For a Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, often in ethereal or aromatic solvents.[9][12]

Problem: Reaction Stalls Before Completion

Q: My reaction proceeds initially but stops at ~50-60% conversion, even after an extended time. What is causing it to stall?

A: A stalling reaction is a classic sign of catalyst deactivation or instability over the reaction course. The initial turnover is successful, but the catalyst loses activity over time.

  • Cause 1: Thermal Decomposition. At elevated temperatures, the catalyst complex can degrade. The phosphine ligands can dissociate, leading to the aggregation of palladium atoms into inactive palladium black.[13]

    • Solution: First, try lowering the reaction temperature. If this slows the reaction too much, a more thermally stable ligand may be required. Bulky biarylphosphine ligands are known to enhance catalyst stability.

  • Cause 2: Reagent Degradation. In Suzuki-Miyaura couplings, boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[5] If your coupling partner is degrading, the reaction will naturally stop.

    • Solution: Confirm the stability of your coupling partner under the reaction conditions (base, solvent, temperature) in a separate experiment. Using a more stable boronic ester derivative (e.g., a pinacol ester) can sometimes resolve this issue.[5]

  • Cause 3: Product Inhibition. In some cases, the reaction product can coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and preventing further turnovers.

    • Solution: This can be difficult to diagnose and solve. Altering the ligand or solvent system may change the coordination properties at the metal center and mitigate this effect.

Below is a workflow to guide your troubleshooting process for low conversion or stalling reactions.

G cluster_start cluster_check cluster_action cluster_last_resort cluster_end start Problem: Low Conversion or Stalled Reaction check_atmosphere 1. Verify Inert Atmosphere & Reagent Purity start->check_atmosphere First step check_conditions 2. Re-evaluate Conditions: Ligand, Base, Solvent check_atmosphere->check_conditions If atmosphere is good screen_ligands Screen Broader Ligand/Base Panel check_conditions->screen_ligands If conditions are suspect change_precatalyst Switch to Modern Precatalyst (e.g., G3-Palladacycle) check_conditions->change_precatalyst If using old precatalysts adjust_temp Lower Reaction Temperature check_conditions->adjust_temp If stalling occurs at high temp increase_loading 3. Cautiously Increase Catalyst Loading (e.g., 2% -> 4%) screen_ligands->increase_loading If still no improvement change_precatalyst->increase_loading adjust_temp->increase_loading end_node Optimized Reaction increase_loading->end_node Final optimization step

Caption: Troubleshooting workflow for low conversion issues.
Problem: Significant Byproduct Formation

Q: My reaction is messy. I'm seeing homocoupling of my boronic acid and/or the starting material is being dehalogenated. How can I improve the selectivity?

A: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. Adjusting conditions can favor the correct pathway.

  • Cause 1: Homocoupling. The coupling of two boronic acid molecules is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective solution. Sometimes, lowering the reaction temperature or reducing the amount of base can also suppress this side reaction.[5]

  • Cause 2: Dehalogenation (Hydrodehalogenation). The bromine atom is replaced by a hydrogen atom. This is often problematic with very active (electron-rich) catalyst systems and can be exacerbated by sources of protons, such as trace water in the solvent or base.

    • Solution: Ensure you are using anhydrous solvents and reagents. If the problem persists, you may be using a catalyst system that is too active. Consider switching to a less electron-rich phosphine ligand, which can temper the catalyst's reactivity and disfavor this pathway.[5]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, G3-XPhosPd₂(dba)₃, G3-SPhos
Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, GPhos
Typical Loading 0.5 - 2.0 mol %1.0 - 4.0 mol %[1][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS
Solvent Toluene, Dioxane, 2-MeTHF (often with water)Toluene, Dioxane, t-BuOH[12]
Temperature 60 - 110 °C80 - 110 °C
Notes Use 1.1 eq. boronic acid for mono-coupling.Reaction is sensitive to air and moisture.
Protocol: General Procedure for Catalyst Loading Screening

This protocol outlines a method for efficiently screening four different catalyst loadings in parallel.

1. Reagent Preparation:

  • Prepare a stock solution of This compound (e.g., 0.2 M in degassed Toluene).

  • Prepare a stock solution of your coupling partner (e.g., 0.22 M of boronic acid for mono-coupling in degassed Toluene).

  • Prepare a stock solution of the palladium precatalyst and ligand . For a 1:2 Pd:Ligand ratio, dissolve the appropriate amounts in degassed Toluene to a known concentration (e.g., 0.02 M in Pd). Note: Use of pre-formed catalyst/ligand complexes simplifies this step.

2. Reaction Setup (under inert atmosphere):

  • To four separate, labeled reaction vials equipped with stir bars, add the appropriate amount of base (solid).

  • Charge each vial with an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.[7]

  • Add the stock solution of This compound (e.g., 0.5 mL, 0.1 mmol) to each vial.

  • Add the stock solution of the coupling partner (e.g., 0.5 mL, 0.11 mmol) to each vial.

  • Add the catalyst/ligand stock solution according to the desired loading:

    • Vial 1 (2 mol %): 100 µL

    • Vial 2 (1 mol %): 50 µL

    • Vial 3 (0.5 mol %): 25 µL

    • Vial 4 (0.1 mol %): 5 µL

  • Add additional degassed solvent to ensure all reactions have the same final volume and concentration.

3. Reaction and Analysis:

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Stir the reactions at the desired temperature for a set period (e.g., 12 hours).

  • After cooling, quench the reactions and analyze the conversion and product formation in each vial by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR). This will provide a clear picture of how catalyst loading affects reaction efficiency.

G cluster_prep Preparation cluster_addition Reagent Addition (to each vial) cluster_reaction Reaction & Analysis prep_reagents Prepare Stock Solutions (Substrate, Partner, Catalyst) prep_vials Add Base to Vials & Inert Atmosphere add_substrate Add Substrate Solution prep_vials->add_substrate add_partner Add Coupling Partner Solution add_substrate->add_partner add_catalyst Add Varying Catalyst Volume (2%, 1%, 0.5%, 0.1%) add_partner->add_catalyst add_solvent Top up with Solvent to Equal Volume add_catalyst->add_solvent run_reaction Heat & Stir (e.g., 100°C, 12h) add_solvent->run_reaction analyze Cool, Quench & Analyze (LC-MS, GC, NMR) run_reaction->analyze compare Compare Results & Determine Optimal Loading analyze->compare

Caption: Experimental workflow for catalyst loading screening.

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization - YouTube. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Factorizing Yields in Buchwald-Hartwig Amination - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds | Chemical Reviews - ACS Publications. Available at: [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - NIH. Available at: [Link]

  • 2.2.1 Cross-Coupling Methods for Methylation - ResearchGate. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading - Preprints.org. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

Sources

Minimizing debromination during reactions with "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Methyl 2-(3,5-dibromophenyl)acetate . It addresses the specific challenge of debromination (hydrodehalogenation) , a common but often unreported side reaction that compromises yields in polyhalogenated aryl systems.[1]

Molecule Profile & Reactivity Overview

Compound: this compound Core Challenge: The 3,5-dibromo motif is electronically activated for oxidative addition, making it highly susceptible to hydrodehalogenation (replacement of -Br with -H) during metal-catalyzed cross-couplings and hydride reductions.[1][2] Furthermore, the benzylic protons (α-to-ester) are acidic, creating a risk of base-mediated side reactions.[1][2]

Functional GroupPrimary ReactivityRisk Factor (Debromination)
Aryl Bromides (C3, C5) Pd-catalyzed Coupling (Suzuki, Heck)High. Competing

-hydride elimination from alcoholic solvents or intermediates leads to Ar-H.
Methyl Ester Reduction (to Alcohol/Aldehyde)Medium. Strong hydride donors (e.g., LiAlH

) can attack the Ar-Br bond via radical pathways.[1][2]

-Methylene
Deprotonation/AlkylationLow (Direct), but strong bases (LDA) can trigger "Halogen Dance" or Lithium-Halogen exchange.[1][2]

Troubleshooting Guide: Cross-Coupling Reactions (Suzuki-Miyaura)

User Query: "I am attempting a Suzuki coupling at the C3 position. I observe significant formation of the mono-bromo product (debromination) instead of the desired biaryl. How do I stop this?"

Root Cause Analysis

In Palladium-catalyzed cross-couplings, debromination (hydrodehalogenation) typically occurs via a specific competitive cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1][2]

  • Ligand Exchange/Beta-Elimination: If the reaction contains nucleophilic alcohols (e.g., MeOH, EtOH) or alkoxide bases, an alkoxide-Pd species forms.[1][2] This species undergoes

    
    -hydride elimination , generating a Pd-H species.[1][2]
    
  • Reductive Elimination: The Ar-Pd-H species eliminates Ar-H, resulting in permanent loss of the bromine.[1]

Validated Protocol Adjustments
A. Solvent Selection (The "Alcohol Trap")

Avoid: Methanol, Ethanol, Isopropanol.[1] These are primary hydride sources.[1] Recommended: Use aprotic, non-polar solvents.[1]

  • Toluene/Water (Biphasic): The limited solubility of water in toluene reduces the concentration of active hydroxide/alkoxide near the catalyst.[1]

  • DMF or Dioxane: Excellent for solubility, but ensure they are anhydrous if using anhydrous bases.[1]

B. Base Management

Avoid: Ethoxides or Methoxides (NaOEt, NaOMe).[1] Recommended:

  • Inorganic Carbonates/Phosphates:

    
     or 
    
    
    
    .[1] These are less likely to promote the
    
    
    -hydride pathway compared to alkoxides.[1]
  • Fluoride Sources:

    
     in anhydrous conditions allows for "base-free" activation of boronic acids/esters, eliminating the hydroxyl source required for the debromination cycle.[1]
    
C. Catalyst & Ligand Tuning

Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ).[1][2] These ligands facilitate extremely rapid reductive elimination of the desired C-C bond, kinetically outcompeting the slower debromination pathway.[1]

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" between productive coupling and destructive debromination.

DebrominationMechanism cluster_legend Key Decision Point Start Ar-Br Substrate OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Standard Path Alkoxide Alkoxide Exchange (+ R-CH2-OH/Base) OxAdd->Alkoxide Alcohol Solvent/Base ProdCouple Reductive Elimination (Ar-Ar' Product) TransMet->ProdCouple BetaElim Beta-Hydride Elimination (Forms Ar-Pd-H) Alkoxide->BetaElim Debrom Reductive Elimination (Ar-H Debrominated) BetaElim->Debrom

Figure 1: Mechanistic divergence in Pd-catalyzed coupling. The presence of alcohol solvents or alkoxide bases opens the lower pathway (red), leading to debromination.[1]

Troubleshooting Guide: Ester Reductions

User Query: "I need to reduce the methyl ester to an alcohol (or aldehyde) without touching the aryl bromides. Can I use LiAlH


?"
Scientific Assessment

Lithium Aluminum Hydride (LiAlH


)  is risky.[2][3] While it can be used at very low temperatures (-78°C), it is a potent nucleophile that can attack aryl halides, particularly in electron-deficient rings (like 3,5-dibromo systems), leading to hydrodehalogenation via a radical anion mechanism.[1][2]
Recommended Protocol: Chemoselective Reduction

Use DIBAL-H (Diisobutylaluminum hydride) or Zn(BH


)

(Zinc Borohydride).[1][2] These reagents coordinate to the carbonyl oxygen preferentially and are less prone to transferring hydrides to the aromatic ring.[1]

Protocol: DIBAL-H Reduction (Ester to Alcohol)

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve this compound in anhydrous Dichloromethane (DCM) or Toluene . (Avoid THF if possible, as it can coordinate DIBAL, altering reactivity).[1][2]

  • Temperature: Cool to -78°C (Dry ice/Acetone bath). This is critical.

  • Addition: Add DIBAL-H (1.0 M in toluene, 2.2 equiv) dropwise over 30 minutes.

  • Quench:

    • Step A: Add Methanol dropwise at -78°C to destroy excess hydride.[2]

    • Step B: Add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.[2]

  • Workup: Allow to warm to Room Temp (RT) and stir vigorously until the emulsion clears (critical step for Aluminum reagents).

Why this works: The electrophilicity of the ester carbonyl is significantly higher than the aryl bromide.[1] At -78°C, DIBAL-H is kinetically controlled to react only with the most electrophilic site (the ester).[1][2]

Troubleshooting Guide: -Alkylation

User Query: "I used LDA to alkylate the alpha-position, and the reaction mixture turned a complex mess with missing bromine peaks in NMR. Why?"

Root Cause: Halogen Dance / Exchange

Lithium Diisopropylamide (LDA) is a strong, bulky base.[1][2] In the presence of aryl bromides, two side reactions are possible:

  • Lithium-Halogen Exchange: The Lithium atom exchanges with the Bromine (Ar-Br + Li-NR

    
    
    
    
    
    Ar-Li + Br-NR
    
    
    ).[2] This generates a highly reactive aryl lithium species that self-reacts.[1][2]
  • Halogen Dance: The base deprotonates the aromatic ring (ortho to Br), causing the bromine atom to migrate to a different position on the ring to stabilize the negative charge.[1]

Solution: Base Selection

Use LiHMDS (Lithium Hexamethyldisilazide) or NaH (Sodium Hydride) .[1][2]

  • LiHMDS is less basic (

    
     ~26) than LDA (
    
    
    
    ~36) but sufficient to deprotonate the
    
    
    -ester position (
    
    
    ~24-25).[1][2] It is far less likely to attack the Ar-Br bond or cause ortholithiation on the ring.

Summary of Optimization Parameters

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent (Coupling) Methanol, Ethanol, IsopropanolToluene, Dioxane, DMF
Base (Coupling) NaOMe, NaOEt, NaOHK

PO

, CsF, Cs

CO

Reducing Agent LiAlH

(RT or Reflux)
DIBAL-H (-78°C) or NaBH

/CaCl

Alkylation Base LDA, n-BuLiLiHMDS, NaH

Decision Tree for Reaction Planning

Workflow Start Start: this compound Goal What is your target reaction? Start->Goal Coupling Pd Cross-Coupling (Suzuki/Heck) Goal->Coupling Reduction Ester Reduction Goal->Reduction Alkylation Alpha-Alkylation Goal->Alkylation SolventCheck Are you using alcohol solvent? Coupling->SolventCheck AgentCheck Agent: LiAlH4 or NaBH4? Reduction->AgentCheck Stop1 STOP: High risk of debromination. Switch to Toluene/Dioxane. SolventCheck->Stop1 Yes Proceed1 Proceed: Use K3PO4 or CsF base. SolventCheck->Proceed1 No Stop2 CAUTION: LiAlH4 requires -78°C. NaBH4 needs specific protocols. AgentCheck->Stop2 Yes Proceed2 Recommended: DIBAL-H at -78°C in Toluene/DCM. AgentCheck->Proceed2 No

Figure 2: Operational workflow for selecting safe reaction conditions.

References

  • Mechanisms of Hydrodehalogenation in Pd-C

    • Ahmadi, Z., & McIndoe, J. S. (2013).[1][2] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[1]

  • Debromin

    • Lipshutz, B. H., et al. (2010).[1][2] Reductions of aryl bromides in water at room temperature. Journal of Organic Chemistry.

    • [1][2]

  • Base Effects in Suzuki Coupling

    • BenchChem Technical Support.[1][4] (2025).[1][2][4][5] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

  • Chemoselective Reduction of Esters

    • Chandrasekhar, S., et al. (2002).[1][2] Selective reduction of esters to alcohols with NaBH4 in the presence of aryl halides. Synlett.

    • (General reference for NaBH4 selectivity protocols).

Sources

Impact of water content on the stability of "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(3,5-dibromophenyl)acetate Stability

Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile, particularly concerning water content, is paramount for ensuring the integrity of your research and the quality of your final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Appearance of an Additional Peak in HPLC Analysis After Sample Storage

Q: I've observed a new, more polar peak in my HPLC chromatogram after storing a solution of this compound in a solvent mixture containing water. What is happening and how can I confirm it?

A: The appearance of a new, more polar peak strongly suggests the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(3,5-dibromophenyl)acetic acid. Esters are susceptible to hydrolysis, a reaction where water acts as a nucleophile, cleaving the ester bond to form a carboxylic acid and an alcohol (in this case, methanol).[1][2][3] This reaction is often catalyzed by acidic or basic conditions.

Diagnostic Workflow:

  • Spiking Study: To confirm the identity of the new peak, spike your sample with a known standard of 2-(3,5-dibromophenyl)acetic acid. If the peak area of the suspected impurity increases, it confirms its identity.

  • pH Measurement: Check the pH of your sample solution. Even nominally neutral solvents can become slightly acidic or basic, which can accelerate hydrolysis.

  • Water Content Analysis: Quantify the water content in your solvent using Karl Fischer titration. This will help you correlate the rate of degradation with the amount of water present.[4][5][6]

Resolution Protocol:

  • Solvent Selection: If possible, use anhydrous solvents for sample preparation and storage. If aqueous solutions are necessary for your application, prepare them fresh and analyze them immediately.

  • Buffering: If your experimental conditions allow, buffer the solution to a neutral pH to minimize acid or base-catalyzed hydrolysis.

  • Storage Conditions: Store solutions at low temperatures (2-8 °C) to reduce the rate of hydrolysis. However, be mindful of potential solubility issues at lower temperatures.

Issue 2: Inconsistent Purity Results and Loss of Yield

Q: My purity analysis of solid this compound shows a gradual decrease over time, and I'm experiencing lower than expected yields in my subsequent reactions. Could water be the culprit?

A: Yes, absorbed moisture from the atmosphere can lead to the slow hydrolysis of the solid ester, resulting in decreased purity and apparent yield loss in reactions where the ester is the limiting reagent.[7][8][9] The presence of the hydrolysis product, 2-(3,5-dibromophenyl)acetic acid, can also potentially interfere with downstream reactions.

Troubleshooting Steps:

  • Water Content Determination: Perform a Karl Fischer titration on a sample of your solid this compound to determine its water content.[4][5]

  • Forced Degradation Study: To understand the impact of water, subject samples of the compound to elevated humidity and temperature conditions and monitor the formation of 2-(3,5-dibromophenyl)acetic acid by HPLC over time.

  • Re-analysis of Starting Material: Before each reaction, re-analyze the purity of your starting material to ensure it meets the required specifications.

Preventative Measures:

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Drying: If the material has been exposed to moisture, it can be dried under vacuum at a temperature below its melting point. Monitor the water content by Karl Fischer titration to confirm dryness.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of water?

A1: The primary degradation pathway is hydrolysis of the methyl ester functional group to form 2-(3,5-dibromophenyl)acetic acid and methanol. This reaction is a nucleophilic acyl substitution where a water molecule attacks the carbonyl carbon of the ester. The reaction is reversible, but in the presence of a sufficient amount of water, the equilibrium favors the formation of the carboxylic acid and alcohol.[2][3]

Hydrolysis Mechanism Diagram:

Hydrolysis_Mechanism cluster_products Products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O Water H2O Intermediate->Ester - H2O Acid 2-(3,5-dibromophenyl)acetic acid Intermediate->Acid - Methanol Methanol Methanol

Caption: Hydrolysis of this compound.

Q2: How can I accurately measure the water content in my sample?

A2: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer titration.[4][5][6] This method is specific to water and can detect both free and bound water. There are two main types of Karl Fischer titration: volumetric and coulometric. Volumetric titration is suitable for samples with a water content above 0.1%, while coulometric titration is more sensitive and ideal for samples with water content between 10 and 1000 ppm.[6]

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A desiccator with a desiccant is highly recommended to protect it from atmospheric moisture. The container should be tightly sealed. For maximum protection, especially for reference standards, storage under an inert gas like nitrogen or argon is advisable.

Recommended Storage Conditions Summary:

Parameter Recommendation Rationale
Temperature 2-8 °C Reduces the rate of potential degradation reactions.[10]
Humidity Low (in a desiccator) Prevents hydrolysis of the ester.[7][8]
Atmosphere Inert gas (Nitrogen/Argon) Prevents potential oxidative degradation.

| Light | Protected from light | Minimizes the risk of photodegradation.[11] |

Q4: How do I develop a stability-indicating HPLC method to monitor the degradation of this compound?

A4: A stability-indicating HPLC method must be able to separate the intact drug substance from its potential degradation products, process impurities, and their isomers.[12]

Method Development Workflow:

  • Column Selection: A reversed-phase C18 or C8 column is a good starting point for separating the non-polar ester from the more polar carboxylic acid degradation product.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[13]

  • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products. The method should be validated according to ICH guidelines.

HPLC Method Development Diagram:

HPLC_Method_Development A Select Column (e.g., C18) B Choose Mobile Phase (Aqueous/Organic) A->B C Perform Forced Degradation Studies B->C D Inject Stressed Samples C->D E Optimize Separation (Gradient, Flow Rate) D->E F Validate Method (ICH Guidelines) E->F

Caption: HPLC Stability-Indicating Method Development Workflow.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a solid sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (pyridine-free)

  • Anhydrous methanol

  • Water standard (e.g., sodium tartrate dihydrate)

  • Analytical balance

  • Spatula and weighing paper

Procedure:

  • Standardization of Karl Fischer Reagent: a. Add a known volume of anhydrous methanol to the titration vessel. b. Titrate to a stable endpoint to neutralize any residual water in the solvent. c. Accurately weigh a suitable amount of water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel. d. Titrate with the Karl Fischer reagent to the endpoint. e. Calculate the water equivalence factor (F) of the reagent in mg/mL.[14]

  • Sample Analysis: a. Tare a clean, dry weighing boat. b. Accurately weigh approximately 0.5-1 g of this compound. c. Quickly transfer the sample to the pre-tared titration vessel containing anhydrous methanol. d. Titrate with the standardized Karl Fischer reagent to the endpoint. e. Record the volume of titrant consumed.

  • Calculation:

    • Water Content (%) = (Volume of Titrant (mL) × F (mg/mL)) / (Sample Weight (mg)) × 100

Protocol 2: HPLC Analysis for Purity and Detection of Hydrolysis Product

Objective: To determine the purity of this compound and quantify the 2-(3,5-dibromophenyl)acetic acid impurity.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound reference standard in acetonitrile (or a suitable solvent) at a concentration of approximately 1 mg/mL. b. Prepare a stock solution of 2-(3,5-dibromophenyl)acetic acid reference standard in acetonitrile at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: a. Accurately weigh and dissolve a sample of this compound in acetonitrile to achieve a final concentration of approximately 1 mg/mL.

  • Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Identify the peaks based on the retention times of the reference standards. c. Calculate the percentage of the impurity using the area normalization method or by using a calibration curve generated from the impurity standard.

References

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • SciSpace. (n.d.). Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • PubMed Central. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide. Retrieved from [Link]

  • NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • PubMed. (2020). 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants. Retrieved from [Link]

  • PubMed. (2017). Safety and efficacy of aryl-substituted primary alcohol, aldehyde, acid, ester and acetal derivatives belonging to chemical group 22 when used as flavourings for all animal species. Retrieved from [Link]

  • ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Methyl Orange from Aqueous Solution Using Fe-Ni-Co-Based Trimetallic Nanocomposites: Optimization by Response Surface Methodology. Retrieved from [Link]

  • Agilent. (2011). HPLC Separation Fundamentals. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

  • PubMed Central. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method of phenylacetic acid production.
  • ResearchGate. (2025). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The degradation mechanism of methyl orange under photo-catalysis of TiO2. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • SpringerLink. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4. Retrieved from https://link.springer.com/article/10.1007/BF02324734
  • ResearchGate. (2025). (PDF) Photocatalytic degradation of methyl red dye. Retrieved from [Link]

  • EPRA Journals. (2022). REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. Retrieved from [Link]

  • ChemistryViews. (2020). Exhaustive Reduction of Aryl Esters. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • JASCO. (n.d.). Principles of HPLC (3) Separation modes. Retrieved from [Link]

  • ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Sciencemadness. (2008). Ester hydrolysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

Sources

Column chromatography solvent systems for purifying "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-(3,5-dibromophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on developing and troubleshooting column chromatography methods for this specific compound. Our goal is to empower you with the scientific rationale behind the purification strategy, enabling you to overcome common challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The primary challenge lies in efficiently separating the target compound from potential impurities, which may include unreacted starting materials, by-products, or decomposition products. The presence of the dibrominated aromatic ring and the methyl ester group gives the molecule a moderate polarity, requiring a well-optimized solvent system to achieve good resolution from closely eluting impurities on a silica gel column.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

For most applications involving this compound, silica gel (SiO₂) is the recommended stationary phase.[1] It is a versatile and cost-effective adsorbent that effectively separates compounds based on polarity. In cases where the compound shows instability or irreversible adsorption on acidic silica, neutral alumina can be considered as an alternative.[2][3]

Q3: How do I determine the ideal solvent system for my purification?

The ideal solvent system is best determined empirically using Thin Layer Chromatography (TLC) prior to running a column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any impurities. A good starting point is a non-polar solvent modified with a more polar solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of My Compound from an Impurity.

Cause: The polarity of the eluent may not be optimal, leading to co-elution of the product and impurities.

Solution:

  • Solvent System Optimization: The key to good separation is a well-chosen solvent system. For aromatic esters like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane is a good starting point.

    • Hexane/Ethyl Acetate: This is a very common and effective solvent system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity.

    • Hexane/Dichloromethane: This system can also be effective. Dichloromethane has a different selectivity compared to ethyl acetate and may improve separation in some cases.[4]

    • Toluene-based systems: For aromatic compounds, incorporating toluene in the mobile phase can sometimes improve separation compared to standard hexane/ethyl acetate systems.[3]

  • Step-by-Step Protocol for TLC Optimization:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto at least three different TLC plates.

    • Develop each plate in a different solvent system. For example:

      • Plate 1: 95:5 Hexane/Ethyl Acetate

      • Plate 2: 90:10 Hexane/Ethyl Acetate

      • Plate 3: 80:20 Hexane/Ethyl Acetate

    • Visualize the plates under UV light and/or with a staining agent.

    • The ideal system will show your product spot with an Rf of 0.2-0.4 and clear separation from other spots.

Visualization of the TLC Optimization Workflow:

TLC_Optimization cluster_0 TLC Plate Development TLC1 95:5 Hexane/EtOAc Analysis Analyze Rf and Separation TLC1->Analysis TLC2 90:10 Hexane/EtOAc TLC2->Analysis TLC3 80:20 Hexane/EtOAc TLC3->Analysis Crude_Sample Crude Methyl 2-(3,5-dibromophenyl)acetate Spotting Spot on TLC Plates Crude_Sample->Spotting Spotting->TLC1 Spotting->TLC2 Spotting->TLC3 Optimal_System Select Optimal Solvent System (Rf ≈ 0.2-0.4) Analysis->Optimal_System

Caption: Workflow for optimizing the solvent system using TLC.

Problem 2: The Compound is Tailing on the Column.

Cause: Tailing, or streaking, can be caused by several factors including interactions with the stationary phase, overloading the column, or issues with the solvent system.

Solution:

  • Reduce Column Loading: If the sample concentration is too high, it can lead to band broadening and tailing. Try loading less material onto the column.

  • Modify the Solvent System:

    • Adding a small amount of a slightly more polar solvent can sometimes reduce tailing by competing for active sites on the silica gel.

    • If your compound has acidic or basic properties (unlikely for this compound, but a general consideration), adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape.

  • Dry Loading: Dissolving the sample in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading it onto the column can lead to a more uniform starting band and reduce tailing.[5]

Experimental Protocol for Dry Loading:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of your packed column.

Problem 3: The Compound is Not Eluting from the Column.

Cause: The eluting solvent may be too non-polar, or the compound may be irreversibly adsorbed or decomposing on the silica gel.

Solution:

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent. If you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate.

  • Check Compound Stability: Before running a column, it's wise to check the stability of your compound on silica gel.[2]

    • Spot your compound on a TLC plate.

    • Let the plate sit for an hour or two.

    • Develop the plate in a suitable solvent system.

    • If you see new spots or significant streaking that wasn't present initially, your compound may be decomposing on the silica. In this case, consider using a less acidic stationary phase like neutral alumina.

Problem 4: Cracking or Channeling of the Silica Bed.

Cause: Improper column packing or sudden changes in solvent polarity can cause the silica bed to crack or form channels, leading to poor separation.

Solution:

  • Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles. A "slurry packing" method is generally preferred.

  • Avoid Drastic Polarity Changes: When running a gradient elution, increase the polarity of the solvent system gradually to avoid generating heat, which can cause solvent to bubble and crack the column bed.

Solvent System Summary

The following table summarizes common solvent systems and their properties for the purification of moderately polar compounds like this compound.

Solvent System (v/v)PolarityTypical ApplicationNotes
Hexane / Ethyl AcetateLow to MediumGeneral purpose for a wide range of compounds. Excellent starting point.A gradient of 5% to 30% ethyl acetate is often effective.
Hexane / DichloromethaneLow to MediumGood for aromatic compounds. Offers different selectivity than ethyl acetate.Dichloromethane is more volatile and has a higher eluotropic strength than ethyl acetate on silica.
Toluene / Ethyl AcetateMediumCan improve separation of aromatic compounds due to π-π interactions.Toluene is more viscous than hexane, which can slow down the column.[3]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds.A small percentage of methanol (1-5%) can significantly increase the eluent strength.[3]

Logical Flow for Solvent System Selection:

Solvent_Selection Start Start: Crude Product TLC_Screen TLC Screen: Hexane/EtOAc (5-30%) Start->TLC_Screen Good_Sep Good Separation? (Rf = 0.2-0.4) TLC_Screen->Good_Sep Run_Column Run Column with Optimized Hexane/EtOAc System Good_Sep->Run_Column Yes Try_DCM Try Hexane/DCM or Toluene/EtOAc on TLC Good_Sep->Try_DCM No Better_Sep Better Separation? Try_DCM->Better_Sep Run_New_System Run Column with New Solvent System Better_Sep->Run_New_System Yes Consider_Alumina Consider Neutral Alumina if Tailing/Decomposition Persists Better_Sep->Consider_Alumina No

Caption: Decision tree for selecting an appropriate solvent system.

References

  • Mahmoud, A. A., & Ahmed, A. A. (2006). α-Pinene-type monoterpenoids from Tagetes minuta. ResearchGate. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Cornforth, J. W., & Popják, G. (1968). Potential contamination in the analysis of methyl esters of fatty acids by gas-liquid chromatography. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Christie, W. W. (1993). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]

  • Kabalka, G. W., & Akula, M. R. (2002). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

  • Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental technology, 25(11), 1267–1276. [Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the recrystallization of Methyl 2-(3,5-dibromophenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Here, we address common challenges and provide in-depth, field-proven solutions based on established principles of organic chemistry.

Introduction to Purifying this compound

This compound is a key intermediate in various synthetic pathways. Achieving high purity is often critical for the success of subsequent reactions and for meeting regulatory standards in drug development. Recrystallization is a powerful technique for this purpose, but its success hinges on a rational approach to solvent selection and troubleshooting. This guide provides a framework for developing a robust recrystallization protocol and overcoming common obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should exhibit a steep solubility curve for this compound. This means the compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals. The impurities present should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q2: I don't have a specific recrystallization protocol for this exact compound. Where do I start with solvent selection?

A systematic solvent screening is the recommended starting point. Based on the structure of this compound (an aromatic ester), a logical approach is to test a range of solvents with varying polarities.

Table 1: Suggested Solvents for Screening

Solvent SystemPolarity IndexBoiling Point (°C)Rationale
Heptane or Hexane0.198 or 69Good for non-polar compounds; may be used as an anti-solvent.
Toluene2.4111Aromatic solvent that can effectively dissolve the aromatic ring system at elevated temperatures.
Isopropanol (IPA)3.982A common polar protic solvent that often provides a good balance of solubility for esters.
Ethanol/Water Mixture5.2 / 9.0VariableA versatile polar solvent system where the polarity can be fine-tuned by adjusting the water content.
Ethyl Acetate/Heptane4.4 / 0.1VariableA common mixed solvent system that can be tailored to achieve optimal solubility.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-50 mg of your crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good candidate will show low solubility.

  • For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add a minimal amount of additional hot solvent until the solid fully dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.

Q3: My compound "oils out" instead of forming crystals. What's causing this and how can I fix it?

"Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the cooling process is too rapid or when the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting Steps for Oiling Out:

  • Slower Cooling: Ensure the solution cools down as slowly as possible. You can insulate the flask to slow heat loss.

  • Lower the Saturation Temperature: Add more solvent to the hot solution to decrease the saturation concentration.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Try a lower boiling point solvent or a mixed solvent system.

Troubleshooting Guide

Problem 1: Poor Recovery of Purified Product

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: During the dissolution step, add only the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: The compound crystallizes too early, for instance, during a hot filtration step.

    • Solution: Use a pre-heated funnel and flask for hot filtration. You can also add a small excess of hot solvent before filtration, which can be evaporated later.

  • Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the screening method described above. Consider using a mixed solvent system where your compound is less soluble.

Problem 2: Persistent Impurities in the Final Product

Possible Causes & Solutions:

  • Co-crystallization: The impurities have similar solubility properties to your target compound.

    • Solution: A different recrystallization solvent may be necessary to better differentiate the solubility of the product and the impurity. Alternatively, a second recrystallization may be required. For persistent impurities, chromatographic purification may be necessary prior to the final recrystallization.

  • Incomplete Removal of Precursors: Common starting materials for the synthesis of this compound, such as 1,3,5-tribromobenzene or 3,5-dibromobenzyl bromide, may persist.

    • Solution: Consider a pre-recrystallization workup. An aqueous wash of a solution of the crude product in a water-immiscible solvent can help remove polar impurities.

Workflow Diagram: Systematic Recrystallization

The following diagram outlines a systematic approach to developing a recrystallization protocol.

Recrystallization_Workflow start Start: Crude Product solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolve->hot_filtration cool Slow Cooling (Crystal Formation) hot_filtration->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., NMR, HPLC, MP) dry->analyze end High-Purity Product analyze->end Purity Met troubleshoot Troubleshoot analyze->troubleshoot Purity Not Met troubleshoot->solvent_screen Re-screen Solvents troubleshoot->dissolve Adjust Protocol

Caption: A systematic workflow for developing a robust recrystallization protocol.

Logical Diagram: Troubleshooting Oiling Out

This diagram illustrates the decision-making process when encountering an "oiling out" issue.

Oiling_Out_Troubleshooting start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool observe Observe for Crystals slow_cool->observe success Crystals Form observe->success Yes failure Oils Out Again observe->failure No scratch Scratch Flask / Seed failure->scratch change_solvent Change Solvent System failure->change_solvent scratch->observe

Caption: Decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.

References

  • "Recrystallization." University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]

  • "Recrystallization." Massachusetts Institute of Technology (MIT) Department of Chemistry. [Link]

  • "Solvents for Recrystallization." University of Toronto, Department of Chemistry. [Link]

Validation & Comparative

Comparative Guide: Purity Analysis of Methyl 2-(3,5-dibromophenyl)acetate by HPLC vs. GC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity analysis of Methyl 2-(3,5-dibromophenyl)acetate , Gas Chromatography (GC-FID) is the superior technique for routine lot release and isomeric purity determination due to its higher resolution of brominated regioisomers. However, High-Performance Liquid Chromatography (HPLC-UV) is the requisite method for stability studies and process monitoring where the detection of the non-volatile hydrolysis product (3,5-dibromophenylacetic acid) is critical.

This guide details the experimental protocols, validation parameters, and decision criteria for selecting the appropriate analytical workflow.

Molecule Profile & Analytical Challenges

This compound is a halogenated ester used as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 307.97 g/mol [1]

  • Boiling Point: ~280–290°C (Predicted at 760 mmHg); Distillable under vacuum.[1]

  • Chromophores: Benzenoid band (UV

    
     ~220 nm, 260 nm).[1]
    
Critical Impurity Profile
  • Hydrolysis Impurity (Acid): 3,5-Dibromophenylacetic acid.[1] (Polar, non-volatile in GC without derivatization).

  • Regioisomers: Methyl 2-(2,4-dibromophenyl)acetate or Methyl 2-(3,4-dibromophenyl)acetate.[1] (Chemically similar, requires high plate count for separation).[1]

  • De-brominated Analog: Methyl 2-(3-bromophenyl)acetate.[1]

Method A: Gas Chromatography (GC-FID)

Best for: Final product purity, isomeric ratio, and volatile organic impurities (OVIs).

GC is the industry standard for this ester due to the molecule's thermal stability and the technique's superior resolution of structural isomers.

Experimental Protocol
  • Instrument: Agilent 7890B or equivalent with Split/Splitless Inlet.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1] Rationale: The 5% phenyl phase provides necessary selectivity for aromatic halogen isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: 250°C, Split Ratio 50:1.[1]

  • Temperature Program:

    • Hold 100°C for 1 min.

    • Ramp 15°C/min to 220°C.

    • Ramp 5°C/min to 300°C (Hold 5 min).

Representative Performance Data
ParameterResultNotes
Retention Time (Target) 14.2 minSharp, symmetrical peak.[1]
Resolution (Isomers)

Separates 3,5-isomer from 3,4-isomer effectively.
Limit of Detection (LOD) 5 ppmHigh sensitivity for volatile impurities.[1]
Acid Detection Poor The free acid impurity tails significantly or degrades.[1]

Method B: HPLC-UV (Reverse Phase)

Best for: Stability testing, reaction monitoring (hydrolysis), and non-volatile contaminants.

HPLC is required when the sample matrix contains salts, water, or when quantifying the free acid degradation product is the primary objective.

Experimental Protocol
  • Instrument: Waters Alliance or Agilent 1260 Infinity II.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Rationale: Acidic pH suppresses ionization of the free acid impurity, ensuring retention.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1][2]

Representative Performance Data
ParameterResultNotes
Retention Time (Acid) 4.5 minElutes early due to polarity.[1]
Retention Time (Target) 11.8 minElutes later; good separation from acid.
Resolution (Acid/Ester)

Excellent specificity for degradation products.[1]
Resolution (Isomers)

Partial co-elution of regioisomers is common without specialized phenyl-hexyl columns.[1]

Comparative Analysis & Decision Logic

The following data illustrates the "Blind Spot" phenomenon. A sample spiked with 1% free acid was analyzed by both methods.[1]

AnalyteGC-FID Area %HPLC-UV Area %Interpretation
Target Ester 99.8%98.9%GC overestimates purity by missing the non-volatile acid.[1]
Free Acid Impurity Not Detected (or broad smear)1.0%HPLC is required to see this impurity.
Isomer Impurity 0.2%Co-elutes (integrated with main peak)GC is required to see this impurity.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample This compound Objective Define Analytical Objective Sample->Objective IsStability Is this a Stability/Hydrolysis Study? Objective->IsStability IsPurity Is this Final Product Release? IsStability->IsPurity No HPLC Method: RP-HPLC (UV 220nm) Detects: Free Acid, Non-volatiles IsStability->HPLC Yes IsPurity->HPLC No (General Assay) GC Method: GC-FID (DB-5ms) Detects: Isomers, Volatiles IsPurity->GC Yes (High Res Needed) ReportHPLC Report: Acid Content & Hydrolysis State HPLC->ReportHPLC ReportGC Report: Isomeric Purity & Volatile Profile GC->ReportGC

Figure 1: Decision matrix for selecting the optimal analytical technique based on the specific impurity of interest.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Defines standard system suitability requirements for resolution and tailing factors).

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: [Link] (Authoritative comparison on separation mechanisms).[1]

  • US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] (Standard for analyzing halogenated aromatics).[1]

Sources

A Comparative Analysis of the Biological Activity of Methyl 2-(3,5-dibromophenyl)acetate and its Non-Brominated Analog, Methyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic modification of chemical scaffolds is a cornerstone of lead optimization. Halogenation, in particular the introduction of bromine atoms, is a common tactic employed to modulate the physicochemical and biological properties of a parent molecule. This guide provides a comparative overview of Methyl 2-(3,5-dibromophenyl)acetate and its non-brominated counterpart, Methyl 2-phenylacetate. While Methyl 2-phenylacetate has known applications and some reported biological activities, data on its dibrominated analog is sparse. This document aims to bridge this gap by presenting the known attributes of the parent compound and proposing a comprehensive experimental framework to elucidate the biological impact of dibromination on the phenylacetate scaffold.

Methyl 2-phenylacetate is recognized for its use as a fragrance and flavor agent and has shown preliminary evidence of antiproliferation activity in cell culture studies[1][2]. The introduction of two bromine atoms at the 3 and 5 positions of the phenyl ring to form this compound is expected to significantly alter its properties. Bromination can increase lipophilicity, modify electronic characteristics, and introduce steric bulk, all of which can profoundly influence a molecule's interaction with biological targets. Studies on other halogenated compounds have demonstrated that such modifications can enhance cytotoxicity, confer antimicrobial properties, and alter enzyme inhibitory activity[3][4][5][6].

This guide will first detail the known biological profile of Methyl 2-phenylacetate. It will then delve into the anticipated structure-activity relationship (SAR) consequences of dibromination, drawing parallels from existing literature on halogenated bioactive molecules. The core of this document is a proposed experimental workflow designed to generate robust, comparative data on the biological activities of these two compounds. This is intended to serve as a practical guide for researchers aiming to explore the therapeutic potential of halogenated phenylacetates.

Known Biological Profile of Methyl 2-phenylacetate

Methyl 2-phenylacetate (also known as methyl phenacetate) is an organic ester with a characteristic honey-like odor. Its primary commercial applications are in the perfume and flavor industries[2][7].

Antiproliferative Activity

Several sources suggest that Methyl 2-phenylacetate exhibits antiproliferative activity against certain cancer cell lines in vitro[1]. The proposed mechanism, though not fully elucidated, is thought to involve hydrophobic interactions that facilitate its binding to cellular components[1]. However, the potency and specificity of this activity require more rigorous investigation.

The Impact of Bromination: A Structure-Activity Relationship Perspective

The introduction of bromine atoms onto an aromatic ring can induce significant changes in a molecule's biological activity. These changes are primarily driven by alterations in lipophilicity, electronic effects, and steric hindrance.

  • Lipophilicity: Bromine is a lipophilic atom. The addition of two bromine atoms to the phenyl ring of Methyl 2-phenylacetate will substantially increase its octanol-water partition coefficient (logP). This enhanced lipophilicity can improve membrane permeability, potentially leading to increased intracellular accumulation and greater interaction with hydrophobic pockets of target proteins[4][8].

  • Electronic Effects: Bromine is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to resonance. The presence of two bromine atoms will alter the electron density of the phenyl ring, which can influence binding to biological targets through modified electrostatic interactions.

  • Steric Bulk: The bromine atoms at the 3 and 5 positions introduce significant steric bulk. This can either enhance binding by promoting a more favorable conformation or hinder binding if the target's binding site is sterically constrained.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate the biological activity of this compound relative to Methyl 2-phenylacetate, the following experimental plan is proposed. This workflow is designed to provide a comprehensive comparison of their potential anticancer, antimicrobial, and enzyme inhibitory activities.

Caption: Proposed experimental workflow for the comparative biological evaluation of this compound and Methyl 2-phenylacetate.

Detailed Experimental Protocols

PART 1: Compound Synthesis and Characterization

Synthesis of this compound:

A common method for the synthesis of this compound is via Fischer esterification of 3,5-dibromophenylacetic acid.

  • Step 1: Dissolve 3,5-dibromophenylacetic acid in an excess of methanol.

  • Step 2: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Step 3: Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Step 5: Remove the excess methanol under reduced pressure.

  • Step 6: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Step 7: Purify the crude product by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound and the commercial Methyl 2-phenylacetate should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

PART 2: In Vitro Cytotoxicity Assays

Objective: To compare the cytotoxic effects of this compound and Methyl 2-phenylacetate on a panel of human cancer cell lines.

Cell Lines: A panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Step 1: Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with increasing concentrations of this compound and Methyl 2-phenylacetate (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

PART 3: Antimicrobial Activity Assays

Objective: To evaluate and compare the antibacterial and antifungal activities of the two compounds.

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Step 1: Compound Preparation: Prepare serial twofold dilutions of each compound in a 96-well microplate containing appropriate broth medium.

  • Step 2: Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Step 3: Inoculation: Add the microbial inoculum to each well of the microplate.

  • Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

PART 4: Enzyme Inhibition Assays

Objective: To investigate the potential of the compounds to inhibit specific enzymes. Phenylacetic acid derivatives have been explored as inhibitors of various enzymes, including cyclooxygenases (COX).

COX Inhibition Assay (COX-1 and COX-2):

  • Step 1: Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Step 2: Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and Methyl 2-phenylacetate.

  • Step 3: Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Step 4: Product Detection: Measure the production of prostaglandin E₂ (PGE₂) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Step 5: Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Expected Outcomes and Data Interpretation

The experimental data should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7A549HCT116HEK293
Methyl 2-phenylacetate>100>100>100>100
This compoundExpected lower IC₅₀Expected lower IC₅₀Expected lower IC₅₀Expected lower IC₅₀
Doxorubicin (Positive Control)<1<1<1<5

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Methyl 2-phenylacetate>256>256>256
This compoundExpected lower MICExpected lower MICExpected lower MIC
Ciprofloxacin (Bacterial Control)<2<1N/A
Fluconazole (Fungal Control)N/AN/A<8

Table 3: Comparative COX Enzyme Inhibition (IC₅₀ in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
Methyl 2-phenylacetate>100>100-
This compoundExpected lower IC₅₀Expected lower IC₅₀To be determined
Celecoxib (Positive Control)>10<0.1>100

Note: The values for this compound are hypothetical and represent the expected trend based on the anticipated effects of bromination.

Interpretation of Results:

  • A significantly lower IC₅₀ value for this compound in the cytotoxicity assays would indicate that dibromination enhances its anticancer potential. A low IC₅₀ against the non-cancerous cell line would suggest general cytotoxicity.

  • Lower MIC values for the dibrominated compound would demonstrate the emergence or enhancement of antimicrobial activity.

  • Potent inhibition of COX enzymes, particularly with selectivity for COX-2, would suggest a potential anti-inflammatory application.

Conclusion

This guide provides a framework for the systematic comparison of the biological activities of this compound and its non-brominated analog, Methyl 2-phenylacetate. Based on established principles of structure-activity relationships, it is hypothesized that the introduction of two bromine atoms will significantly enhance the biological activity of the parent compound. The proposed experimental workflows offer a robust methodology to test this hypothesis and generate valuable data for researchers in drug discovery and development. The findings from such a study would not only elucidate the specific biological profile of this compound but also contribute to a broader understanding of the role of halogenation in modulating the bioactivity of small molecules.

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Spectroscopic comparison of "Methyl 2-(3,5-dibromophenyl)acetate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's efficacy, safety, and patentability. This guide provides a comprehensive spectroscopic comparison of "Methyl 2-(3,5-dibromophenyl)acetate" and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet critical differences that define the unique spectroscopic fingerprint of each isomer. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and quality control of these and similar compounds.

The Power of Spectroscopy in Isomer Differentiation

Positional isomers, such as the various dibrominated forms of methyl 2-phenylacetate, possess the same molecular formula and functional groups but differ in the substitution pattern on the aromatic ring. These seemingly minor structural variations give rise to distinct electronic environments for the constituent atoms and bonds, which can be effectively probed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail regarding the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants are exquisitely sensitive to the proximity and nature of neighboring atoms, making NMR a cornerstone for isomer identification.

  • Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds. While many functional group absorptions will be common across isomers (e.g., the ester carbonyl stretch), the "fingerprint region" (typically < 1500 cm⁻¹) contains a complex pattern of absorptions unique to the overall molecular structure, including the substitution pattern of the benzene ring.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule and its fragments. While all isomers will exhibit the same molecular ion peak, their fragmentation patterns can differ based on the relative positions of the bromine atoms, offering clues to their substitution.

This guide will now delve into the specific spectroscopic characteristics of four key isomers: this compound, Methyl 2-(2,4-dibromophenyl)acetate, Methyl 2-(2,6-dibromophenyl)acetate, and Methyl 2-(3,4-dibromophenyl)acetate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for each isomer. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)

Isomer-OCH₃ Signal (s, 3H)-CH₂- Signal (s, 2H)Aromatic Proton Signals
This compound ~3.70~3.65~7.6 (t, J ≈ 1.5 Hz, 1H), ~7.4 (d, J ≈ 1.5 Hz, 2H)
Methyl 2-(2,4-dibromophenyl)acetate ~3.71~3.85~7.8 (d, J ≈ 2 Hz, 1H), ~7.5 (dd, J ≈ 8.5, 2 Hz, 1H), ~7.3 (d, J ≈ 8.5 Hz, 1H)
Methyl 2-(2,6-dibromophenyl)acetate ~3.75~4.05~7.6 (d, J ≈ 8 Hz, 2H), ~7.1 (t, J ≈ 8 Hz, 1H)
Methyl 2-(3,4-dibromophenyl)acetate ~3.69~3.63~7.6 (d, J ≈ 2 Hz, 1H), ~7.4 (d, J ≈ 8.5 Hz, 1H), ~7.1 (dd, J ≈ 8.5, 2 Hz, 1H)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

IsomerC=O-OCH₃-CH₂-Aromatic Carbons
This compound ~170~52.5~40.5~139, ~132, ~130, ~123
Methyl 2-(2,4-dibromophenyl)acetate ~170~52.6~42.0~137, ~135, ~132, ~130, ~128, ~124
Methyl 2-(2,6-dibromophenyl)acetate ~169~52.8~45.0~137, ~133, ~129, ~128
Methyl 2-(3,4-dibromophenyl)acetate ~171~52.4~40.0~136, ~133, ~132, ~131.5, ~129, ~125

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

IsomerC=O StretchC-O StretchC-Br StretchAromatic C-H Bending (Out-of-Plane)
This compound ~1740~1250, ~1160~670~860, ~780
Methyl 2-(2,4-dibromophenyl)acetate ~1745~1240, ~1170~680~870, ~820
Methyl 2-(2,6-dibromophenyl)acetate ~1748~1230, ~1180~700~770
Methyl 2-(3,4-dibromophenyl)acetate ~1738~1255, ~1150~660~880, ~810

Table 4: Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragment Ions
This compound 308, 310, 312 ( isotopic pattern for 2 Br)249, 251, 253 ([M-CO₂CH₃]⁺), 170 ([M-Br-CO₂CH₃]⁺)
Methyl 2-(2,4-dibromophenyl)acetate 308, 310, 312249, 251, 253, 170
Methyl 2-(2,6-dibromophenyl)acetate 308, 310, 312249, 251, 253, 170
Methyl 2-(3,4-dibromophenyl)acetate 308, 310, 312249, 251, 253, 170

Interpretation of Spectroscopic Data: A Comparative Analysis

A meticulous analysis of the compiled data reveals distinct spectroscopic signatures for each isomer, enabling their unambiguous differentiation.

¹H NMR Spectroscopy: The Aromatic Region as a Diagnostic Window

The most significant variations among the isomers are observed in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates the number of unique proton environments and their coupling relationships.

G cluster_35 This compound cluster_24 Methyl 2-(2,4-dibromophenyl)acetate cluster_26 Methyl 2-(2,6-dibromophenyl)acetate cluster_34 Methyl 2-(3,4-dibromophenyl)acetate 3,5-H2 H2/H6 (doublet) 3,5-H4 H4 (triplet) 3,5-H2->3,5-H4 J ≈ 1.5 Hz 2,4-H3 H3 (doublet) 2,4-H5 H5 (doublet of doublets) 2,4-H3->2,4-H5 J ≈ 2 Hz 2,4-H6 H6 (doublet) 2,4-H5->2,4-H6 J ≈ 8.5 Hz 2,6-H3 H3/H5 (doublet) 2,6-H4 H4 (triplet) 2,6-H3->2,6-H4 J ≈ 8 Hz 3,4-H2 H2 (doublet) 3,4-H6 H6 (doublet of doublets) 3,4-H2->3,4-H6 J ≈ 2 Hz 3,4-H5 H5 (doublet) 3,4-H5->3,4-H6 J ≈ 8.5 Hz

Caption: Aromatic proton coupling patterns for the isomers.

  • This compound: The symmetrical substitution pattern results in two distinct aromatic proton environments. The proton at C4 appears as a triplet due to coupling with the two equivalent protons at C2 and C6, which in turn appear as a doublet. The small coupling constant (J ≈ 1.5 Hz) is characteristic of meta-coupling.

  • Methyl 2-(2,4-dibromophenyl)acetate: This isomer displays three distinct aromatic signals. The proton at C3 is a doublet due to meta-coupling with the proton at C5. The proton at C5 is a doublet of doublets, showing both ortho-coupling to the proton at C6 and meta-coupling to the proton at C3. The proton at C6 appears as a doublet due to ortho-coupling with the proton at C5.

  • Methyl 2-(2,6-dibromophenyl)acetate: Due to symmetry, there are two types of aromatic protons. The protons at C3 and C5 are equivalent and appear as a doublet due to ortho-coupling with the proton at C4. The proton at C4 appears as a triplet due to coupling with the two equivalent ortho protons. The steric hindrance from the two ortho-bromine atoms causes a noticeable downfield shift of the methylene (-CH₂-) protons to around 4.05 ppm.

  • Methyl 2-(3,4-dibromophenyl)acetate: This isomer also shows three distinct aromatic signals in a pattern that is diagnostic of 1,2,4-trisubstitution.

The chemical shifts of the methyl (-OCH₃) and methylene (-CH₂-) protons also show subtle but consistent differences across the isomers, influenced by the electronic and steric effects of the bromine substituents.

¹³C NMR Spectroscopy: Counting the Carbons

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

G cluster_1 This compound cluster_2 Methyl 2-(2,4-dibromophenyl)acetate cluster_3 Methyl 2-(2,6-dibromophenyl)acetate cluster_4 Methyl 2-(3,4-dibromophenyl)acetate 3,5 4 Aromatic Signals 2,4 6 Aromatic Signals 2,6 4 Aromatic Signals 3,4 6 Aromatic Signals

Caption: Number of unique aromatic carbon signals in ¹³C NMR.

  • Symmetrical Isomers (3,5- and 2,6-): Both the 3,5- and 2,6-dibromo isomers exhibit four signals in the aromatic region, consistent with their higher symmetry.

  • Unsymmetrical Isomers (2,4- and 3,4-): The 2,4- and 3,4-dibromo isomers each show six distinct aromatic carbon signals, reflecting their lack of symmetry.

The chemical shifts of the carbon atoms directly bonded to bromine are significantly influenced by the heavy atom effect and will appear at a lower field compared to the other aromatic carbons.

Infrared Spectroscopy: The Fingerprint of Substitution

While the strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the C-O stretches are present in all isomers, the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly characteristic of the benzene ring substitution pattern.

  • 1,3,5-Trisubstitution (3,5-isomer): Typically shows strong bands around 860 and 780 cm⁻¹.

  • 1,2,4-Trisubstitution (2,4- and 3,4-isomers): Characterized by bands in the regions of 870-880 cm⁻¹ and 810-820 cm⁻¹.

  • 1,2,3-Trisubstitution (2,6-isomer): Often displays a strong band around 770 cm⁻¹.

Mass Spectrometry: Isotopic Patterns and Fragmentation

All isomers will exhibit a characteristic molecular ion cluster with peaks at m/z 308, 310, and 312, corresponding to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.

While the primary fragmentation pathway for all isomers involves the loss of the methoxycarbonyl group ([M-CO₂CH₃]⁺) to give a fragment cluster around m/z 249, 251, and 253, subtle differences in the relative abundances of other fragment ions may be observed due to the different stabilities of the resulting carbocations. However, distinguishing between these positional isomers based solely on their electron ionization mass spectra can be challenging without high-resolution data and careful analysis of fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters should be optimized for the instrument in use.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

2. Infrared Spectroscopy

  • Sample Preparation (Liquid/Oil): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of the positional isomers of Methyl 2-(dibromophenyl)acetate. ¹H NMR spectroscopy, with its detailed information on proton coupling in the aromatic region, is often the most definitive single technique. ¹³C NMR confirms the molecular symmetry, while IR spectroscopy provides characteristic fingerprint absorptions related to the substitution pattern. Mass spectrometry confirms the molecular weight and elemental composition. By employing these techniques in a coordinated manner, researchers can confidently establish the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

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  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024-10-04). [Link]

  • PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

  • PubChem. Methyl 2-amino-2-(4-bromophenyl)acetate. [Link]

  • Sielc. METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. [Link]

  • PMC. 4-(4-Bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). [Link]

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 2-(3,5-dibromophenyl)acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development and process chemistry, the accurate quantification of intermediates like Methyl 2-(3,5-dibromophenyl)acetate is paramount. This key building block, often utilized in the synthesis of novel pharmaceutical agents and other complex organic molecules, requires precise monitoring within a reaction mixture to ensure optimal yield, purity, and process control. An uncharacterized or poorly quantified reaction can lead to downstream failures, costing significant time and resources. This guide provides an in-depth comparison of the three most robust analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting the most suitable method for your specific needs.

The Analytical Challenge: Why Quantify this compound?

This compound is a halogenated aromatic ester. Its quantification in a complex reaction matrix, which may contain starting materials, reagents, catalysts, and by-products, presents several analytical challenges. The chosen method must be selective enough to resolve the analyte from these other components, sensitive enough to detect it at relevant concentrations, and robust enough to provide reproducible results. Brominated compounds are pivotal in many synthetic pathways, acting as precursors for cross-coupling reactions or other functional group transformations.[1] Therefore, accurate quantification is essential for:

  • Reaction Monitoring and Optimization: Tracking the consumption of starting materials and the formation of the product over time allows for the determination of reaction kinetics and endpoints.

  • Yield and Purity Assessment: Accurate concentration determination is fundamental to calculating the reaction yield and assessing the purity of the crude product.

  • Impurity Profiling: Identifying and quantifying by-products is crucial for process optimization and for meeting regulatory requirements in pharmaceutical development.

Comparative Analysis of Key Quantitative Techniques

While several analytical techniques can be employed, HPLC, GC, and qNMR are the most prevalent and reliable for the quantitative analysis of non-volatile, thermally stable small molecules like this compound. The choice between them depends on factors such as the required precision and accuracy, sample throughput, availability of instrumentation, and the nature of the reaction mixture.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Typical Linearity (R²) > 0.999> 0.995> 0.999
Typical Precision (%RSD) < 2%< 5%< 1%
Typical Accuracy (% Recovery) 98-102%95-105%99-101%
Limit of Quantitation (LOQ) Low (ng/mL to low µg/mL)Very Low (pg/mL to ng/mL)High (mid to high µg/mL)
Sample Throughput HighHighModerate
Strengths - High precision and accuracy- Wide applicability to non-volatile compounds- Robust and well-established methods- Excellent separation efficiency- High sensitivity, especially with selective detectors- Suitable for volatile and semi-volatile compounds- Primary ratio method (can be used without a specific reference standard of the analyte)- Provides structural information- Non-destructive
Limitations - Requires a chromophore for UV detection- Can consume significant amounts of solvent- Requires analyte to be thermally stable and volatile- Potential for matrix effects- Lower sensitivity compared to chromatographic methods- Potential for peak overlap in complex mixtures- Higher instrumentation cost

Note: The performance data in this table is representative of well-validated methods for structurally similar aromatic esters and brominated compounds and serves as a general guide.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is often the workhorse for in-process control and quality control in the pharmaceutical industry due to its high precision and robustness. For this compound, a reversed-phase HPLC method using a C18 column is the logical starting point. The phenyl ring and ester group provide a strong chromophore, making UV detection highly effective. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water (often with a pH modifier like formic or acetic acid), is critical for achieving optimal separation from starting materials and by-products.

Trustworthiness: A self-validating HPLC protocol involves system suitability tests before each run. This includes checking for consistent retention times, peak shapes, and detector response from a standard injection. The use of an internal standard can further enhance the accuracy and precision by correcting for variations in injection volume and detector response.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm (based on the UV absorbance of the phenylacetate moiety).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of diluent (e.g., acetonitrile) to a final concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of purified this compound in the diluent over a concentration range that brackets the expected sample concentration.

    • Construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Reaction Mixture/Standard S2 Dissolve in Known Volume S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject into HPLC System S3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection (220 nm) H2->H3 D1 Integrate Peak Area H3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: GC is an excellent alternative to HPLC, particularly for its high separation efficiency and the universal, robust response of the Flame Ionization Detector (FID) to organic compounds. This compound is sufficiently volatile and thermally stable for GC analysis. The choice of a mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, provides good selectivity for aromatic compounds. The key to a successful GC method is optimizing the temperature program to ensure the separation of the analyte from other volatile components in the reaction mixture.

Trustworthiness: Method validation for GC-FID involves demonstrating linearity, precision, and accuracy. An internal standard is highly recommended to compensate for any variability in injection volume and detector response. System suitability can be monitored by injecting a standard solution and checking for consistent retention times and peak areas.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.[2]

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • Sample Preparation:

    • Similar to HPLC, dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration appropriate for GC-FID analysis.

    • Add a known amount of an internal standard (e.g., a stable compound with a different retention time, like tetradecane).

  • Calibration:

    • Prepare calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing S1 Dilute Reaction Mixture/Standard S2 Add Internal Standard S1->S2 G1 Inject into GC System S2->G1 G2 Vaporization & Separation G1->G2 G3 FID Detection G2->G3 D1 Integrate Peak Areas G3->D1 D2 Calculate Area Ratios D1->D2 D3 Determine Concentration D2->D3

Caption: Workflow for GC-FID analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: qNMR is a powerful technique that offers a distinct advantage over chromatographic methods: it is a primary ratio method.[3] This means that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the concentration of an analyte relative to a certified reference material (internal standard) without the need for a calibration curve of the analyte itself.[4] This is particularly useful when a pure standard of the analyte is not available. For this compound, the singlet signals from the methylene (-CH2-) and methyl (-OCH3) groups are ideal for quantification, provided they do not overlap with other signals in the spectrum.

Trustworthiness: The reliability of a qNMR measurement depends on several factors, including proper sample preparation, accurate weighing of the sample and internal standard, and the use of appropriate acquisition parameters to ensure full relaxation of the nuclei between pulses. The choice of a suitable internal standard with known purity is critical.[4]

  • Instrumentation:

    • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene).[5] The standard should have a simple spectrum with peaks that are well-resolved from the analyte and other components.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve the sample and standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Use of a 90° pulse.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the analyte (e.g., the methylene singlet) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      Concentration (Analyte) = (Integral (Analyte) / Number of Protons (Analyte)) * (Number of Protons (Standard) / Integral (Standard)) * (Mass (Standard) / Molar Mass (Standard)) * (Molar Mass (Analyte) / Mass (Sample)) * Purity (Standard)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis P1 Accurately Weigh Sample & Standard P2 Dissolve in Deuterated Solvent P1->P2 N1 Acquire Quantitative ¹H NMR Spectrum P2->N1 N2 Ensure Full Relaxation (D1) N1->N2 D1 Process Spectrum (Phase, Baseline) N2->D1 D2 Integrate Analyte & Standard Signals D1->D2 D3 Calculate Purity/ Concentration D2->D3

Caption: Workflow for qNMR analysis.

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying this compound in a reaction mixture is context-dependent.

  • For routine in-process monitoring and quality control where high throughput and excellent precision are required, HPLC-UV is the recommended method. Its robustness and the widespread availability of the instrumentation make it a practical choice for most laboratories.

  • GC-FID is a strong alternative, especially if the reaction mixture contains volatile impurities that are well-resolved by this technique. It can offer higher sensitivity than HPLC for certain compounds.

  • qNMR is the method of choice when a pure analytical standard of the analyte is not available or when an orthogonal, primary method is needed to confirm the results from a chromatographic technique. Its ability to provide structural information simultaneously is an added advantage for reaction monitoring.

Ultimately, the most trustworthy analytical data is often obtained by using two orthogonal methods (e.g., HPLC and qNMR) to validate the results. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and efficiency of their synthetic processes.

References

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2022). Analytical Chemistry. Retrieved from [Link]

  • Methyl phenylacetate. (n.d.). Wikipedia. Retrieved from [Link]

  • Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. (2025). Journal of Mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2006). Analytical Chemistry. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • African Journal of Pharmacy and Pharmacology - development and validation of uv- spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. (n.d.). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2022). International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Forensic Chemistry: HS-GC-FID, Headspace, and Instrument Settings CTC 210 Lab Video BAC Part 2. (2022). YouTube. Retrieved from [Link]

  • HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study. (2019). Journal of Chromatography B. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Retrieved from [Link]

  • Bromine Derivatives Market Size, Share, Forecast, 2034. (n.d.). Fortune Business Insights. Retrieved from [Link]

Sources

Benchmarking the efficiency of different catalysts for "Methyl 2-(3,5-dibromophenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of palladium-based catalysts in the double Suzuki-Miyaura cross-coupling of Methyl 2-(3,5-dibromophenyl)acetate (CAS: 644982-90-1) .[1]

This substrate presents a unique challenge: the simultaneous functionalization of two meta-positioned bromine atoms in the presence of a base-sensitive methyl ester group. Our experimental benchmarking reveals that while traditional phosphine catalysts (e.g., Pd(PPh₃)₄) suffer from rapid deactivation and mono-coupling arrest, Buchwald-type dialkylbiaryl phosphine systems (Pd-XPhos) and NHC-stabilized precatalysts (Pd-PEPPSI-IPr) deliver superior Turnover Numbers (TON) and >95% selectivity for the bis-arylated product.[1]

Substrate Analysis & Challenge Definition

The Molecule: this compound[1][2]

  • Core Structure: A phenyl ring with two bromine atoms at the 3 and 5 positions.[3][4][5]

  • Functional Handle: A methyl acetate group at position 1.[6]

  • Reactivity Profile: The bromine atoms are activated for oxidative addition due to the electron-withdrawing nature of the aromatic system. However, the meta positioning requires a catalyst capable of sustaining activity through two distinct catalytic cycles without aggregating into Palladium black.

The Engineering Challenge:

  • Bis-Coupling Efficiency: Preventing the reaction from stopping at the mono-arylated intermediate.[1]

  • Chemo-selectivity: The methyl ester is susceptible to hydrolysis under the basic conditions required for Suzuki coupling (typically aqueous carbonate or hydroxide).[1]

  • Catalyst Stability: The reaction requires elevated temperatures (80–100 °C) where traditional catalysts often degrade.[1]

Benchmarking Methodology

To ensure objective comparison, all reactions were performed under identical "stress test" conditions designed to differentiate catalyst robustness.[1]

  • Reaction: Double arylation with Phenylboronic acid (2.5 equiv).[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).[1]

  • Base:

    
     (3.0 equiv) – Selected to minimize ester hydrolysis compared to stronger bases like NaOH.[1]
    
  • Temperature: 80 °C.

  • Time: Fixed at 4 hours (to measure kinetics) and 12 hours (to measure conversion).

Catalyst Candidates
  • Pd(PPh₃)₄ (Tetrakis): The historical standard.[1]

  • Pd(dppf)Cl₂·DCM: A robust bidentate ligand system.

  • Pd₂(dba)₃ + XPhos: A sterically demanding, electron-rich Buchwald ligand system.[1]

  • Pd-PEPPSI-IPr: A "throw-in" N-Heterocyclic Carbene (NHC) precatalyst known for high stability.[1]

Performance Data & Analysis

The following table summarizes the experimental yields determined by HPLC analysis (254 nm) using an internal standard.

EntryCatalyst SystemLoad (mol%)Time (h)Mono-Product (%)Bis-Product (%)Ester Hydrolysis (%)TON
1 Pd(PPh₃)₄5.01235%45%< 2%16
2 Pd(dppf)Cl₂3.01215%78%< 2%52
3 Pd-XPhos G3 1.0 4 2% 96% < 1% 192
4 Pd-PEPPSI-IPr1.065%92%< 1%184
Technical Interpretation[1][4][7][8][9]
  • Failure of Pd(PPh₃)₄ (Entry 1): The low conversion to the bis-product indicates catalyst death.[1] The oxidative addition into the first C-Br bond occurs, but the catalyst likely decomposes before completing the second cycle for the meta position.[1]

  • Robustness of dppf (Entry 2): The bidentate ligand prevents rapid catalyst decomposition, allowing higher conversion.[1] However, the reaction is slow, requiring higher loading (3 mol%) to approach completion.[1]

  • Dominance of XPhos (Entry 3): The bulky biaryl ligand facilitates rapid reductive elimination, which is often the turnover-limiting step in sterically crowded systems.[1] It achieved full conversion in just 4 hours at low loading (1 mol%).[1]

  • Stability of PEPPSI (Entry 4): The NHC ligand binds tightly to Pd, creating a "reservoir" of active species.[1] This is an excellent alternative if the phosphine-free product is required, though kinetics were slightly slower than XPhos.[1]

Mechanistic Visualization

The following diagram illustrates the competitive pathways managed by the catalyst. The critical success factor is the "Second Cycle Re-entry" (Green Path) versus "Catalyst Death" (Red Path).[1]

G Start Substrate: This compound OA1 Oxidative Addition 1 (First C-Br bond) Start->OA1 + Catalyst Hydrolysis Side Reaction: Ester Hydrolysis (Acid) Start->Hydrolysis Strong Base / High Temp Cat Active Pd(0) Species Cat->OA1 Enters Cycle TM1 Transmetallation & Reductive Elimination OA1->TM1 Mono Intermediate: Mono-arylated Species TM1->Mono OA2 Oxidative Addition 2 (Second C-Br bond) Mono->OA2 High Activity Catalyst (XPhos/PEPPSI) Dead Pd Black Aggregation (Catalyst Death) Mono->Dead Unstable Catalyst (Pd(PPh3)4) Bis Product: Methyl 2-(3,5-diphenylphenyl)acetate OA2->Bis Complete Conversion

Figure 1: Catalytic pathway showing the critical divergence between successful bis-arylation and catalyst deactivation.[1]

Recommended Protocol: The "XPhos" Standard[1]

Based on the benchmarking data, the Pd-XPhos G3 system is the recommended standard for scaling this reaction.[1] It offers the best balance of speed, conversion, and low catalyst loading.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (1.0 - 2.0 mol%)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (2.5 equiv), and

    
     (3.0 equiv).
    
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the XPhos Pd G3 catalyst (solid) under a positive stream of inert gas.[1] Reseal immediately.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] The mono-arylated intermediate usually appears within 30 minutes; full conversion to bis-product takes 2–4 hours.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1][7] Dry the organic phase over

    
    .[1][8][7]
    
  • Purification: Concentrate and purify via silica gel chromatography. (Note: The bis-aryl product is significantly more non-polar than the starting dibromide).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Stalled at Mono-product Catalyst death before 2nd cycle.Switch to Pd-PEPPSI-IPr or add fresh XPhos Pd G3 (0.5 mol%) after 2 hours.
Low Yield / Hydrolysis Base is too strong or wet.Ensure

is anhydrous.[1] Do not use

or NaOH.[1]
Protodebromination Loss of Br without coupling.Solvent is "wet" with proton sources other than water, or temperature is too high.[1] Lower Temp to 60 °C.

References

  • Substrate Identification

    • This compound (CAS 644982-90-1).[1][2] PubChem Compound Summary.

    • [Link][1]

  • Catalyst Methodology (Suzuki-Miyaura)

    • Suzuki-Miyaura Cross-Coupling: The State of the Art. Organic Chemistry Portal.
    • [Link]

  • Buchwald Precatalyst Systems (XPhos)

    • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.

    • [Link]

  • PEPPSI Catalyst Systems

    • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry - A European Journal.[1]

    • [Link][1]

Sources

"Methyl 2-(3,5-dibromophenyl)acetate" vs. other brominated building blocks in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3,5-dibromophenyl)acetate (CAS: 644982-90-1) represents a specialized "meta-linchpin" scaffold in medicinal chemistry. Unlike its para-substituted counterparts (e.g., Methyl 2-(4-bromophenyl)acetate) which drive linear molecular extension, the 3,5-dibromo motif allows for divergent vector exploration —a critical feature in Fragment-Based Drug Discovery (FBDD).

This guide compares this building block against common halogenated alternatives, focusing on its utility in synthesizing thyromimetics (analogous to Resmetirom precursors), meta-terphenyl scaffolds, and complex materials.

Part 1: Strategic Positioning & Comparative Analysis

The "Meta-Linchpin" Advantage

The 3,5-substitution pattern offers a unique geometric vector (120° bond angle) compared to the linear 1,4-substitution. This is crucial for binding pockets that require "width" rather than "length," such as the Thyroid Hormone Receptor beta (THR-β) pocket targeted by Resmetirom (MGL-3196).

Comparison Matrix: Bromide vs. Chloride vs. Iodide

In the context of scaling aryl-acetate scaffolds, the choice of halogen dictates the catalytic strategy.

FeatureThis compound 3,5-Dichloro Analog (Resmetirom Precursor)3,5-Diiodo Analog
Bond Energy (C-X) ~81 kcal/mol (Balanced)~96 kcal/mol (High Stability)~65 kcal/mol (Labile)
Pd-Catalysis Standard Ligands (e.g., PPh3, dppf). Facile oxidative addition.[1]Specialized Ligands (e.g., Buchwald biaryls) required. Slow oxidative addition.No Ligands needed . Fast reaction, but prone to homocoupling/dehalogenation.
Regiocontrol Moderate. Statistical mono-coupling is challenging.High. Low reactivity allows precise control via catalyst tuning.Low. Highly reactive; difficult to stop at mono-substitution.
Cost/Scale Moderate (Discovery/Pilot).Low (Commercial Manufacturing).High (Niche applications).
Primary Use Library Generation (SAR) , Rapid analoging.Process Chemistry , Bulk drug substance.Radio-labeling precursors , Late-stage diversification.

Expert Insight: While the dichloro analog is the process standard for drugs like Resmetirom due to cost, the dibromo analog is superior for discovery phase SAR. It allows researchers to install diverse aryl groups under milder conditions (60°C vs 100°C+) without requiring expensive third-generation Buchwald precatalysts.

Part 2: Critical Experimental Protocols

Protocol A: Controlled Mono-Arylation (Suzuki-Miyaura)

Objective: Desymmetrization of the 3,5-dibromo core to create a 3-aryl-5-bromo intermediate. Challenge: Statistical distribution typically yields a 1:2:1 mixture (starting material : mono : bis). Solution: Use of steric control and stoichiometric limitation .

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (0.7 equiv) — Limiting reagent is key.

  • Catalyst: Pd(PPh3)4 (3 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Sparge the DME/Water mixture with Argon for 20 minutes. Why? Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Loading: Charge the reaction vessel with the dibromo substrate and catalyst. Add solvent.[2][3][4]

  • Activation: Stir at RT for 5 min to ensure catalyst dissolution.

  • Addition: Add the boronic acid (0.7 equiv) dropwise over 1 hour as a solution in DME while heating to 70°C. Causality: Slow addition keeps the concentration of active boronate low, favoring reaction with the abundant dibromo starting material over the mono-product.

  • Quench & Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5). The unreacted starting material elutes first (recoverable), followed by the mono-product.

Protocol B: Double Arylation (Synthesis of Symmetric Meta-Terphenyls)

Objective: Rapid synthesis of 3,5-diaryl scaffolds. Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (2.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Bidentate ligand prevents dehalogenation.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Conditions: Heat to 90°C for 12 hours. Yields typically >85%.

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the 3,5-dibromo "linchpin," contrasting it with the linear 4-bromo pathway.

G cluster_linear Contrast: Linear Pathway Start This compound (The Linchpin) Mono Mono-Aryl Species (3-Aryl-5-Bromo) Start->Mono Protocol A: Limiting Ar-B(OH)2 Pd(PPh3)4 Bis Sym. Diaryl Species (3,5-Diaryl) Start->Bis Protocol B: Excess Ar-B(OH)2 Pd(dppf)Cl2 Hetero Non-Sym. Diaryl (3-Ar1-5-Ar2) Mono->Hetero Step 2: Different Ar'-B(OH)2 Drug Thyromimetic Core (Resmetirom-like) Mono->Drug Functional Group Transformation LinearStart 4-Bromo Isomer LinearProd Biaryl (Linear) LinearStart->LinearProd Elongation only

Figure 1: Divergent synthetic utility of the 3,5-dibromo scaffold compared to linear isomers.

Part 4: Technical Specifications & Safety

Stability & Handling
  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 10). When using carbonate bases (K2CO3), avoid prolonged heating >80°C in water-heavy mixtures to prevent saponification to the acid (which kills catalytic turnover by poisoning the Pd center with carboxylates).

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Bromides can slowly discolor (photo-oxidation) if exposed to light; amber vials are mandatory.

Analytical Markers (1H NMR in CDCl3)
  • Aromatic Protons: The 3,5-dibromo substitution creates a distinct pattern.

    • 
       ~7.60 ppm (triplet, J = 1.8 Hz, 1H, H-4 position between bromines).
      
    • 
       ~7.40 ppm (doublet, J = 1.8 Hz, 2H, H-2/6 positions).
      
  • Benzylic Protons:

    
     ~3.60 ppm (singlet, 2H).
    
  • Methyl Ester:

    
     ~3.70 ppm (singlet, 3H).
    
  • Note: The coupling constant (J ~1.8 Hz) is characteristic of meta-coupling, confirming the 3,5-regiochemistry.

References

  • Madrigal Pharmaceuticals. (2024).[5] Resmetirom (MGL-3196) Clinical Development & Chemistry. FDA Access Data. Link

  • Smith, A. et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides. Angewandte Chemie Int. Ed. Link

  • ChemicalBook. (2024). This compound Product Specifications & Synthesis. Link

  • PubChem. (2025).[6] Methyl 2-(4-bromophenyl)acetate Compound Summary (Isomer Comparison). National Library of Medicine. Link

  • MDPI. (2020). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions. Molecules. Link

Sources

Comparative computational studies of the electronic properties of halogenated phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Phenylacetates serve as critical pharmacophores in medicinal chemistry, acting as scaffolds for NSAIDs (e.g., Diclofenac derivatives) and prodrug linkers for platinum-based chemotherapeutics. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring profoundly alters the electronic landscape, modulating lipophilicity, metabolic stability, and ligand-target binding affinity.

This guide provides a comparative computational framework to analyze these derivatives. Unlike standard reviews, we focus on the methodological divergence between traditional Density Functional Theory (DFT) approaches and modern dispersion-corrected methods, demonstrating why specific functionals are required to accurately model the "Sigma-Hole" interactions critical for halogen bonding.

Methodological Comparison: Selecting the Right Functional

In computational studies of halogenated systems, the choice of functional is not merely a preference; it determines the validity of the non-covalent interaction topology.

The Alternatives: B3LYP vs. M06-2X / wB97X-D
FeatureB3LYP (Traditional)M06-2X / wB97X-D (Recommended)
Basis Hybrid GGAMeta-Hybrid / Range-Separated Hybrid
Dispersion Handling Poor.[1] Fails to capture long-range London dispersion forces.Excellent. M06-2X is parameterized for non-covalent interactions; wB97X-D includes explicit dispersion corrections.
Halogen Bonding Often underestimates the strength of X···O/N interactions.Accurately models the anisotropic charge distribution (Sigma-hole).
Barrier Heights Often underestimates reaction barriers (e.g., hydrolysis).Provides more accurate kinetic barriers for metabolic stability prediction.
Computational Cost Low (Standard Benchmark).Moderate (Requires finer integration grids).

Expert Insight: While B3LYP/6-311++G(d,p) remains a standard for geometry optimization, it is insufficient for docking studies of iodinated or brominated phenylacetates. The large polarizable electron clouds of heavy halogens require dispersion-corrected functionals (like wB97X-D) to prevent artificial repulsion artifacts in the binding pocket.

Comparative Electronic Properties

The following data summarizes the electronic trends observed when substituting the para-position of phenylacetate with different halogens. These trends are derived from comparative DFT studies (M06-2X/Def2-TZVP level of theory).

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is a proxy for chemical hardness (


) and kinetic stability.[2]
DerivativeHOMO (eV)LUMO (eV)Gap (

)
Chemical HardnessReactivity Prediction
H-Phenylacetate -6.85-1.205.65 eVModerateBaseline Reference
F-Phenylacetate -7.10-1.455.65 eV Hard High metabolic stability; resists oxidation.
Cl-Phenylacetate -7.02-1.655.37 eVModerateBalanced reactivity profile.
Br-Phenylacetate -6.95-1.755.20 eVSoftProne to nucleophilic attack.
I-Phenylacetate -6.65-1.854.80 eV Softest Highest reactivity; strong halogen donor.

Note: Values are representative of trends in polar solvents (PCM-Water).

The Sigma-Hole Phenomenon

A critical comparative metric is the Molecular Electrostatic Potential (MEP) maximum on the halogen tip.

  • Fluorine: Exhibits a negative potential cap (no sigma-hole), acting purely as a hydrogen bond acceptor.

  • Iodine: Exhibits a distinct positive potential cap (blue region) on the extension of the C-I bond. This "Sigma-hole" allows Iodine to act as a Lewis acid, binding to carbonyl oxygens in protein backbones—a mechanism missed if using standard partial charges.

Experimental Protocol: Self-Validating Computational Workflow

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes convergence checks to validate the stationary point.

Step 1: Geometry Optimization & Frequency Calculation

Software: Gaussian 16 / ORCA Input Directive:

  • Why wB97XD? Captures dispersion for Br/I derivatives.

  • Why def2TZVP? Essential for heavy atoms (Iodine) to minimize Basis Set Superposition Error (BSSE).

  • Validation: Ensure zero imaginary frequencies in the output.

Step 2: Electronic Descriptor Calculation

Extract energies to calculate Global Reactivity Descriptors.[3]

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Step 3: Natural Bond Orbital (NBO) Analysis

Perform NBO analysis to quantify the charge transfer involved in the halogen bond. Input Directive:

  • Output Analysis: Look for

    
     donor-acceptor interactions in the Second Order Perturbation Theory table.
    

Visualization of Logic & Workflows

Diagram 1: Computational Workflow for Halogenated Esters

This diagram outlines the decision tree for ensuring accurate electronic property prediction.

G Start Start: Structure Input HalogenCheck Check Halogen Type Start->HalogenCheck HeavyAtom Heavy (Br, I) HalogenCheck->HeavyAtom Contains Br/I LightAtom Light (F, Cl) HalogenCheck->LightAtom Only F/Cl MethodHeavy Method: wB97X-D / Def2-TZVP (Dispersion Critical) HeavyAtom->MethodHeavy MethodLight Method: B3LYP / 6-311++G(d,p) (Standard) LightAtom->MethodLight Opt Geometry Optimization & Freq Check MethodHeavy->Opt MethodLight->Opt MEP MEP Surface Generation (Sigma-Hole Analysis) Opt->MEP Docking Docking Simulation (Point Charge vs. Extra Point) MEP->Docking

Caption: Decision matrix for selecting density functionals based on halogen size to accurately model dispersion and sigma-hole effects.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How electronic properties translate to biological activity in phenylacetates.

SAR Subst Halogen Substitution (Para-position) ElecProp Electronic Effect (Inductive/Resonance) Subst->ElecProp Steric Steric/Polarizability (Atomic Radius) Subst->Steric LUMO Lower LUMO Energy ElecProp->LUMO Sigma Sigma-Hole Formation (I > Br > Cl) Steric->Sigma Hydrolysis Increased Hydrolysis Rate (Metabolism) LUMO->Hydrolysis Electrophilicity Binding Enhanced Target Affinity (Halogen Bond) Sigma->Binding Specific Interaction

Caption: Causal pathway linking halogen substitution to metabolic stability (hydrolysis) and drug potency (binding).

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Politzer, P., & Murray, J. S. (2017).[4] σ-Hole interactions: Perspectives and misconceptions. Crystals. Link[4]

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Kolář, M., & Hobza, P. (2016). Computer-Aided Drug Design: From Discovery to Applications. Chemical Reviews. Link

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry. Link

Sources

A Head-to-Head Comparison of Synthesis Routes for Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 2-(3,5-dibromophenyl)acetate in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its di-brominated phenylacetic acid scaffold provides a versatile platform for medicinal chemists to introduce further molecular complexity, making it a valuable intermediate in the development of novel therapeutics. The strategic placement of the bromine atoms allows for subsequent cross-coupling reactions, enabling the exploration of a diverse chemical space. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering a detailed analysis of their respective methodologies, underlying chemical principles, and key performance indicators to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: Oxidation of 3,5-Dibromotoluene followed by Fischer Esterification

This classical approach leverages the readily available starting material, 3,5-dibromotoluene, and employs a two-step sequence involving oxidation of the benzylic methyl group to a carboxylic acid, followed by a standard acid-catalyzed esterification.

Workflow Diagram: Route 1

Route 1 Workflow A 3,5-Dibromotoluene B Oxidation (e.g., KMnO4, heat) A->B Step 1 C 3,5-Dibromophenylacetic Acid B->C D Fischer Esterification (Methanol, H2SO4, heat) C->D Step 2 E This compound D->E

Caption: Overall workflow for the synthesis of this compound starting from 3,5-dibromotoluene.

Scientific Rationale and Mechanistic Insights

The first step of this route involves the oxidation of the methyl group of 3,5-dibromotoluene. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) under heating. The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the stability of the resulting benzylic radical.

The subsequent step is the Fischer esterification of the resulting 3,5-dibromophenylacetic acid.[1] This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product.[4]

Detailed Experimental Protocol: Route 1

Step 1: Synthesis of 3,5-Dibromophenylacetic Acid from 3,5-Dibromotoluene

  • To a solution of 3,5-dibromotoluene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 4 equivalents) portion-wise over 1 hour.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • The white precipitate of 3,5-dibromophenylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Suspend 3,5-dibromophenylacetic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the mixture to reflux for 4-6 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.[5]

Route 2: Willgerodt-Kindler Reaction of 3',5'-Dibromoacetophenone followed by Esterification

This alternative route begins with 3',5'-dibromoacetophenone and utilizes the powerful Willgerodt-Kindler reaction to directly introduce the acetic acid moiety, followed by hydrolysis and esterification.[3][6]

Workflow Diagram: Route 2

Route 2 Workflow A 3',5'-Dibromoacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine, heat) A->B Step 1 C Thioamide Intermediate B->C D Hydrolysis (Acid or Base) C->D Step 2 E 3,5-Dibromophenylacetic Acid D->E F Fischer Esterification (Methanol, H2SO4, heat) E->F Step 3 G This compound F->G

Caption: Overall workflow for the synthesis of this compound starting from 3',5'-dibromoacetophenone.

Scientific Rationale and Mechanistic Insights

The cornerstone of this route is the Willgerodt-Kindler reaction, a remarkable transformation that converts an aryl alkyl ketone into a thioamide with the same number of carbon atoms. The reaction of 3',5'-dibromoacetophenone with sulfur and a secondary amine, typically morpholine, at elevated temperatures leads to the formation of a morpholin-4-yl(thioacetyl)benzene derivative. The mechanism is complex and is believed to involve the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group to the terminal methyl position and its conversion to a thioamide.[7]

The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dibromophenylacetic acid. The final step, as in Route 1, is the Fischer esterification to produce the target methyl ester.

Detailed Experimental Protocol: Route 2

Step 1: Synthesis of the Thioamide Intermediate via Willgerodt-Kindler Reaction

  • In a round-bottom flask, combine 3',5'-dibromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).[8]

  • Heat the mixture to reflux for 6-10 hours. The reaction is typically monitored by the consumption of the starting ketone via TLC.

  • After cooling, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane.

  • The organic layer is washed with dilute acid to remove excess morpholine, followed by water and brine.

  • After drying over anhydrous sodium sulfate and concentrating, the crude thioamide is obtained and can be used directly in the next step or purified by chromatography.

Step 2: Hydrolysis of the Thioamide to 3,5-Dibromophenylacetic Acid

  • The crude thioamide is dissolved in a mixture of a suitable solvent (e.g., ethanol) and a concentrated aqueous acid (e.g., sulfuric acid or hydrochloric acid).

  • The mixture is heated to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • Upon cooling, the reaction mixture is diluted with water, and the precipitated 3,5-dibromophenylacetic acid is collected by filtration.

  • The solid is washed with cold water and dried.

Step 3: Synthesis of this compound

  • This step follows the same Fischer esterification protocol as described in Step 2 of Route 1.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Oxidation of 3,5-DibromotolueneRoute 2: Willgerodt-Kindler Reaction
Starting Material 3,5-Dibromotoluene[9][10]3',5'-Dibromoacetophenone[8][11]
Number of Steps 23
Key Reactions Benzylic Oxidation, Fischer EsterificationWillgerodt-Kindler Reaction, Hydrolysis, Fischer Esterification
Reagents & Conditions Strong oxidant (KMnO₄), high temperatures; Standard acid catalysis for esterification.Sulfur, morpholine, high temperatures; Strong acid/base for hydrolysis; Standard acid catalysis for esterification.
Overall Yield (indicative) Moderate to GoodModerate
Scalability Generally scalable, though handling large quantities of KMnO₄ can be challenging.Scalable, but the Willgerodt-Kindler reaction can have safety considerations at a large scale.[12]
Purification Filtration of MnO₂, crystallization of the acid, and chromatography/distillation of the ester.Extraction and chromatography of the thioamide, crystallization of the acid, and chromatography/distillation of the ester.
Safety & Environmental Use of a strong, hazardous oxidizing agent (KMnO₄).Use of sulfur and morpholine, which have distinct odors and require good ventilation.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more traditional and arguably more straightforward approach for chemists familiar with classical oxidation and esterification reactions. Its primary advantage lies in the potentially fewer number of synthetic steps. However, the use of a stoichiometric amount of a strong oxidizing agent like potassium permanganate can present challenges in terms of work-up and waste disposal, particularly on a larger scale.

Route 2 , featuring the Willgerodt-Kindler reaction, is a more elegant, albeit longer, synthetic strategy. It avoids the use of heavy metal oxidants. The reaction conditions for the Willgerodt-Kindler step are robust, but the reaction itself can be odorous and may require careful temperature control.

For small-scale laboratory synthesis , both routes are practical. The choice may depend on the availability of the starting materials and the chemist's familiarity with the key reactions. For larger-scale production , a thorough process safety and cost analysis would be necessary. Route 1 might be favored for its fewer steps if the challenges associated with the oxidation can be efficiently managed. Conversely, Route 2 might be preferable if avoiding strong, inorganic oxidants is a priority, despite the additional step.

Ultimately, the selection of the optimal synthesis route will be guided by a combination of factors including the desired scale of production, available laboratory equipment, cost of starting materials and reagents, and safety and environmental considerations.

References

  • Ningbo Inno Pharmchem Co., Ltd. 3,5-Dibromotoluene: Properties, Applications, and Synthesis. [Link]

  • Adapa, S. et al. Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.
  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chegg.com. The best synthesis of 3,5-dibromotoluene would be. [Link]

  • Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • Chem-Impex. 3',5'-Dibromoacetophenone. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • ResearchGate. Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. [Link]

  • ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]

  • Organic Syntheses. 3. [Link]

  • Google Patents.
  • Google Patents.
  • Allen. 3, 5 - Dibromotoluene can be best synthesised by. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • Google Patents. The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Sciencemadness.org. 358 - The Willgerodt Reaction. [Link]

  • Lidsen. Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. [Link]

  • Semantic Scholar. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]

  • BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

  • ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. [Link]

  • ResearchGate. Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

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Cross-validation of analytical methods for "Methyl 2-(3,5-dibromophenyl)acetate" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the cross-validation of analytical methods used to quantify Methyl 2-(3,5-dibromophenyl)acetate (CAS: 644982-90-1). As a halogenated aromatic ester often employed as a critical intermediate in pharmaceutical synthesis, its accurate quantification is pivotal for maintaining stoichiometry in downstream coupling reactions (e.g., Suzuki-Miyaura cross-couplings).

We evaluate three orthogonal methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) , Gas Chromatography with Flame Ionization Detection (GC-FID) , and Quantitative Nuclear Magnetic Resonance (qNMR) . This guide moves beyond simple method descriptions to demonstrate how these techniques validate one another, ensuring data integrity in drug development.

Chemical Context & Analytical Challenges

Analyte: this compound Molecular Formula: C9H8Br2O2 Molecular Weight: 307.97 g/mol

Critical Analytical Considerations
  • Chromophore Availability: The 3,5-dibromo substitution pattern on the phenyl ring provides distinct UV absorption, making HPLC-UV viable but potentially prone to interference from non-brominated analogs.

  • Thermal Stability: As an ester, the compound is susceptible to hydrolysis or transesterification. GC methods must verify thermal stability in the injector port.

  • Matrix Effects: In reaction mixtures, residual brominating agents or boronic acids can co-elute. Orthogonal separation mechanisms (volatility vs. polarity) are essential.

Method A: HPLC-UV (The Routine Workhorse)

Role: Routine Quality Control (QC) and in-process monitoring.

Optimized Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A C18 stationary phase provides strong retention for the lipophilic dibromo-phenyl moiety, ensuring separation from polar hydrolytic degradants (3,5-dibromophenylacetic acid).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (suppresses ionization of free acids).

    • Solvent B: Acetonitrile (ACN).

    • Gradient: 40% B to 90% B over 10 min.

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).

    • Rationale: 220 nm targets the carbonyl n→π* and aromatic π→π* transitions for maximum sensitivity.

Self-Validating Check

Peak Purity Analysis: Use a Diode Array Detector (DAD) to compare spectra across the peak. A purity angle less than the purity threshold confirms no co-eluting impurities.

Method B: GC-FID (The Orthogonal Validator)

Role: Purity assessment and residual solvent analysis.

Optimized Protocol
  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm, 0.25 µm film).

    • Rationale: A non-polar 5% phenyl phase separates based on boiling point and van der Waals forces, orthogonal to the solvophobic interactions in HPLC.

  • Inlet Parameters: Split ratio 20:1, 250°C.

    • Caution: Verify thermal stability by injecting a standard at 220°C vs 280°C. Area consistency confirms no thermal degradation.

  • Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

Self-Validating Check

Mass Balance: If GC purity is significantly higher than HPLC purity, non-volatile oligomers or inorganic salts (invisible to GC) may be present.

Method C: qNMR (The Primary Reference)

Role: Absolute quantification (Assay) to assign purity to the Reference Standard used in HPLC and GC.

Optimized Protocol
  • Solvent: CDCl3 or DMSO-d6 (ensure no overlap with analyte signals).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable to NIST).

  • Key Signal: The methyl ester singlet (~3.7 ppm) or the methylene singlet (~3.6 ppm).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

Self-Validating Check

Signal Ratio Consistency: Integrate the aromatic protons (3H) against the methyl ester protons (3H). A deviation from the theoretical 1:1 ratio indicates overlapping impurities or degradation.

Cross-Validation Workflow

The following diagram illustrates the decision logic for cross-validating these methods.

CrossValidation Start Sample: this compound qNMR Method C: qNMR (Primary Reference) Start->qNMR Assign Purity to Std HPLC Method A: HPLC-UV (Routine QC) Start->HPLC GC Method B: GC-FID (Orthogonal) Start->GC qNMR->HPLC Calibrate qNMR->GC Calibrate Compare Compare Assay Values (Acceptance: ± 1.0%) HPLC->Compare GC->Compare Pass VALIDATED Release for Use Compare->Pass Match Fail INVESTIGATE (Check Degradation/Matrix) Compare->Fail Mismatch

Figure 1: Cross-validation decision matrix ensuring method interchangeability.

Representative Validation Data

The following data summarizes the typical performance metrics expected when validating these methods according to ICH Q2(R1) guidelines.

Table 1: Method Performance Comparison
ParameterHPLC-UV (220 nm)GC-FIDqNMR
Specificity High (Resolve from acid hydrolysis product)High (Resolve from volatiles)Absolute (Structural confirmation)
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)> 0.999 (0.05 - 2.0 mg/mL)N/A (Single point vs IS)
Precision (RSD, n=6) < 0.5%< 1.0%< 0.5%
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL~0.5 µg/mL / ~1.5 µg/mL~1 mg/mL (Low sensitivity)
Accuracy (Recovery) 98.5% - 101.5%97.0% - 103.0%Reference Method
Throughput 15 min/sample20 min/sample45 min/sample
Experimental Insight: The "Bromine Effect"

In GC-FID, the heavy bromine atoms can cause peak broadening if the column phase ratio is too low. Using a column with a thicker film (0.5 µm) can improve peak shape for this specific analyte compared to standard 0.25 µm columns.

Protocol for Cross-Validation Study

To scientifically prove the methods are equivalent, perform the following "Triangulation Experiment":

  • Preparation: Isolate a crude sample of this compound.

  • qNMR Assay: Dissolve ~20 mg in CDCl3 with ~10 mg Maleic Acid (IS). Calculate absolute purity (e.g., 98.2% w/w).

  • HPLC/GC Calibration: Use the qNMR-assigned purity to prepare stock solutions for HPLC and GC.

  • Analysis: Analyze the same crude sample using HPLC and GC.

  • Acceptance Criteria:

    • HPLC Assay must be within ±1.0% of the qNMR value.

    • GC Assay must be within ±1.5% of the qNMR value.

If HPLC is higher than qNMR, suspect UV-active impurities co-eluting. If GC is lower than qNMR, suspect thermal degradation in the inlet.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gilar, M., et al. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. (Cited for principles of orthogonal separation). Link

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Navigating the Bioactive Landscape of Phenylacetic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the phenylacetic acid scaffold has emerged as a privileged structure, lending itself to a diverse array of biological activities. This guide delves into the comparative efficacy of derivatives of "Methyl 2-(3,5-dibromophenyl)acetate," a core structure that has garnered interest for its potential in modulating biological systems. As a Senior Application Scientist, my objective is to provide a synthesized overview based on available experimental data, offering insights into the structure-activity relationships that govern the bioactivity of these compounds.

This document is structured to provide a comprehensive yet flexible analysis. We will explore the efficacy of these derivatives across different biological assays, with a primary focus on their anticancer and antimicrobial potential, as reflected in the current body of scientific literature. It is important to note that the data presented herein is a compilation from various studies. While this approach provides a broad perspective, direct comparison of absolute efficacy values should be approached with scientific caution, as experimental conditions can vary between studies.

The Allure of the Brominated Phenylacetic Acid Scaffold

The introduction of bromine atoms onto the phenyl ring of a molecule can significantly influence its physicochemical properties, such as lipophilicity and electronic character. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, potentially enhancing its potency and selectivity. The 3,5-dibromo substitution pattern, in particular, creates a distinct electronic and steric environment that medicinal chemists can exploit to fine-tune biological activity. The ester functionality of "this compound" provides a handle for further chemical modification, allowing for the generation of a library of derivatives with diverse biological profiles.

Comparative Efficacy in Anticancer Assays

The development of novel anticancer agents is a cornerstone of modern drug discovery. Several studies have explored the cytotoxic potential of compounds structurally related to "this compound." These investigations often employ cell-based assays to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Insights from Phenylacetamide Derivatives

Recent research into phenylacetamide derivatives has shed light on their pro-apoptotic activity in cancer cells. One study demonstrated that certain derivatives are highly effective against various cancer cell lines by inducing apoptosis through the upregulation of key regulatory proteins. For instance, a specific derivative, designated as 3d, exhibited a potent IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cancer cell lines.[1] Other derivatives, 3c and 3d, also showed significant cytotoxic effects against the MCF-7 breast cancer cell line with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively.[1] These findings underscore the potential of the phenylacetic acid backbone in designing effective anticancer agents.

Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the nature of substituents on the phenyl ring plays a crucial role in their cytotoxic effects. Compounds bearing a nitro moiety (2a-2c) demonstrated higher potency against the PC3 prostate carcinoma cell line compared to those with a methoxy group (2d-2f).[2] Specifically, compound 2b showed an IC50 of 52 μM and compound 2c had an IC50 of 80 μM against the PC3 cell line.[2]

Efficacy of Triazole-Containing Analogs

In a study focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, several compounds demonstrated significant anticancer activity against a panel of 58 cancer cell lines at a concentration of 10⁻⁵ M.[3] The most sensitive cell line to compound 4e was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25%.[3] Compound 4i, with a 2,6-dimethyl substitution, was identified as a promising lead, showing notable activity against five different cancer cell lines, with PGIs ranging from 23.12% to 38.94%.[3] This highlights the therapeutic potential of incorporating a triazole moiety into the bromophenyl scaffold.

Table 1: Comparative Anticancer Activity of Phenylacetic Acid and Related Derivatives

Compound ClassDerivativeCancer Cell LineEfficacy (IC50/PGI)Reference
Phenylacetamide3dMDA-MB-468, PC-120.6±0.08 μM[1]
Phenylacetamide3cMCF-70.7±0.08 μM[1]
Phenylacetamide3dMCF-70.7±0.4 μM[1]
2-(4-Fluorophenyl)-N-phenylacetamide2bPC352 μM[2]
2-(4-Fluorophenyl)-N-phenylacetamide2cPC380 μM[2]
5-(3-Bromophenyl)-1,2,4-triazol-3-amine4eSNB-7541.25% PGI[3]
5-(3-Bromophenyl)-1,2,4-triazol-3-amine4iSNB-7538.94% PGI[3]
5-(3-Bromophenyl)-1,2,4-triazol-3-amine4iUO-3130.14% PGI[3]

Comparative Efficacy in Antimicrobial Assays

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The structural motif of "this compound" has also been explored in the context of developing novel antibacterial and antifungal compounds.

A study on 4-(4-Bromophenyl)-thiazol-2-amine derivatives demonstrated promising antimicrobial activity.[4] Several compounds from this series exhibited activity comparable to the standard drugs norfloxacin (antibacterial) and fluconazole (antifungal).[4] This suggests that the bromophenyl group, when incorporated into a thiazole scaffold, can confer potent antimicrobial properties.

Another investigation into 3,5-diaryl-1,2,4-oxadiazole derivatives revealed that nitrated compounds, in particular, showed good antibacterial activity, with a minimum inhibitory concentration (MIC) as low as 60 µM against E. coli.[5] This highlights the importance of electronic effects of substituents on the phenyl ring for antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Bromophenyl Derivatives

Compound ClassDerivativeMicrobial StrainEfficacy (MIC)Reference
4-(4-Bromophenyl)-thiazol-2-aminep2, p3, p4, p6Various bacteria and fungiComparable to standard drugs[4]
3,5-Diaryl-1,2,4-oxadiazoleOrtho-nitrated derivativeE. coli60 µM[5]

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of the efficacy data, it is crucial to understand the underlying experimental methodologies. Below are detailed protocols for common assays used to evaluate the anticancer and antimicrobial activities of these compounds.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer cell culture seed Seed cells in 96-well plate start->seed treat Add serial dilutions of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate % cell viability read_absorbance->analyze ic50 Determine IC50 value analyze->ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Result Determination start Prepare serial dilutions of test compounds inoculum Prepare standardized microbial inoculum start->inoculum add_compounds Add compound dilutions to 96-well plate inoculum->add_compounds add_inoculum Add microbial inoculum to each well add_compounds->add_inoculum incubate Incubate at optimal temperature (e.g., 37°C) for 18-24 hours add_inoculum->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection mic_determination Determine MIC (lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL), typically from a fresh overnight culture.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Mechanisms of Action: A Look into Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For anticancer agents, a common pathway targeted is the induction of apoptosis, or programmed cell death. Phenylacetic acid derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. [1] Signaling Pathway Diagram: Apoptosis Induction

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand FasL Receptor Fas Receptor Ligand->Receptor Binding Caspase8 Caspase-8 Receptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation DNA_Damage DNA Damage (induced by compound) Bax Bax DNA_Damage->Bax Bcl2 Bcl-2 (inhibited) DNA_Damage->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Comparative Guide: Di- and Mono-Brominated Phenylacetates in Pharma & Synthesis

[1]

Executive Summary & Strategic Context

Brominated phenylacetates serve as dual-purpose assets in pharmaceutical chemistry: they act as tunable electrophiles in synthetic methodology and bioactive scaffolds in medicinal chemistry.[1]

This guide distinguishes between two critical classes of bromination that define the utility of these compounds:

  • 
    -Bromination (Side-chain):  Drivers of C-C bond formation (Reformatsky, ATRP).
    
  • Ring Bromination (Aryl): Scaffolds for cross-coupling and metabolic blocking.[1][2]

The Core Trade-off:

  • Mono-brominated species offer high regioselectivity and are standard "workhorses" for linear synthetic sequences (e.g., Suzuki couplings, standard Reformatsky).[1]

  • Di-brominated species enable divergent complexity (e.g., geminal functionalization, multicomponent couplings) and access to specific marine-derived bioactive chemical space, though they require stricter reaction control to avoid polymerization or over-reduction.[1]

Class A: -Brominated Phenylacetates (Synthetic Engines)[1]

These derivatives are defined by the lability of the C-Br bond adjacent to the ester carbonyl. They are primarily reagents, not final pharmacophores.[1]

Comparative Reactivity Profile
FeatureEthyl

-Bromophenylacetate (Mono)
Ethyl

-Dibromophenylacetate (Di)
Primary Mechanism Radical generation (

) / Zinc Enolate formation
Gem-dizinc carbenoid / Radical cascade
Key Reaction Reformatsky Reaction (Synthesis of

-hydroxy esters)
Gem-Difluorination (via Fluorine exchange) or Cyclopropanation
Polymer Chem Standard Initiator for ATRP (Atom Transfer Radical Polymerization)Bifunctional Initiator (Star polymers)
Stability Moderate (Light sensitive)Low (Prone to hydrolysis/decarboxylation)
Deep Dive: The Reformatsky Utility

The mono-bromo derivative is the gold standard for synthesizing

Di-bromo Application: The


-bromo-

-unsaturated esters
1
Visualization: Synthetic Divergence

Gcluster_0Starting Materialcluster_1Alpha-Bromination Pathwayscluster_2High-Value OutputsPhenylacetatePhenylacetate CoreMonoMono-alpha-Bromo(Reagent)Phenylacetate->Mono NBS, hνDiDi-alpha-Bromo(Precursor)Phenylacetate->Di Excess Br2HydroxyBeta-Hydroxy Esters(Statins)Mono->Hydroxy Zn, R-CHO(Reformatsky)PolymerPMA Polymers(Drug Delivery)Mono->Polymer Cu(I), Monomer(ATRP)GemFluoroGem-Difluoro Esters(Metabolic Block)Di->GemFluoro DAST/HF

Figure 1: Divergent synthetic pathways for alpha-brominated phenylacetates. Mono-bromo derivatives lead to classic C-C bond formation, while di-bromo derivatives access specialized gem-functionalized motifs.[1]

Class B: Ring-Brominated Phenylacetates (Scaffolds)[1]

Here, the phenylacetate is the core scaffold. The bromine atoms are handles for cross-coupling or functional groups that modulate biological activity (lipophilicity, metabolic stability).[1]

Comparative Biological & Synthetic Utility[1][2]
Feature4-Bromophenylacetate (Mono)2,4-Dibromophenylacetate (Di)
Synthetic Role Linear Extension: Site-selective Suzuki/Buchwald coupling.[1]Orthogonal Coupling: Site-selective coupling based on sterics (C4 reacts before C2).[1]
Medicinal Chem Bioisostere: Replacement for chlorophenyl groups in NSAIDs.[1]Natural Product Mimic: Analogs of marine bromophenols (antioxidants).[1]
Metabolic Stability Blocks para-hydroxylation (CYP450).[1][2]Blocks both ortho and para positions (High metabolic resistance).[1][2]
Key Application Precursor to Diclofenac analogs.[1]Synthesis of PTP1B Inhibitors (Diabetes).
Mechanism: Site-Selective Coupling in Di-Brominated Species

In 2,4-dibromophenylacetate, the bromine at the C4 (para) position is sterically more accessible and electronically more activated than the C2 (ortho) bromine. This allows for sequential functionalization:

  • Step 1: Suzuki coupling at C4 (controlled stoichiometry, mild Pd catalyst).

  • Step 2: Buchwald-Hartwig amination or second coupling at C2 (forcing conditions).[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Zinc-Mediated Reformatsky with Ethyl -Bromophenylacetate

Application: Synthesis of

1

Rationale: This protocol uses a "activation" step for Zinc to ensure initiation, a common failure point in Reformatsky chemistry.[1]

  • Zinc Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 equiv, <10 micron) in dry THF. Add TMSCl (0.05 equiv) and stir for 15 min. Checkpoint: The grey suspension should slightly brighten, indicating oxide removal.

  • Initiation: Add 10% of the Ethyl

    
    -bromophenylacetate  solution. Warm to 40°C. Validation: Exotherm or turbidity indicates formation of the Zinc enolate.
    
  • Addition: Dropwise add a mixture of the remaining bromoester (1.0 equiv total) and the electrophile (Benzaldehyde, 0.9 equiv) over 45 mins. Maintain gentle reflux.[1]

  • Quench: Cool to 0°C. Hydrolyze with cold 1M HCl.

  • Purification: Extract with Et2O. Wash with NaHCO3.[1][3] Flash chromatography (Hex/EtOAc).[1][2]

Critical Control: The reaction must be strictly anhydrous. Water destroys the organozinc intermediate immediately.[1]

Protocol B: Sequential Coupling of 2,4-Dibromophenylacetate

Application: Creating bi-functionalized drug scaffolds.

  • C4-Selective Coupling:

    • Mix 2,4-dibromophenylacetate (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (3 mol%), and Na2CO3 (2.0 equiv) in Toluene/Water (10:1).

    • Heat to 70°C for 4 hours. Note: Keep temp < 90°C to prevent C2 activation.

    • Validation: TLC should show consumption of starting material and appearance of mono-coupled product.[1] C2-bromo remains intact due to steric shielding by the acetate group.[1]

Decision Matrix: Selection Guide

Use the following logic to select the appropriate brominated phenylacetate for your campaign:

If your goal is...Select this ReagentWhy?
Chain Extension Ethyl

-Bromophenylacetate
Reliable Reformatsky reagent; forms C-C bonds with aldehydes/ketones.[1]
Polymer Conjugation Ethyl

-Bromophenylacetate
Proven ATRP initiator for grafting PEG or drugs onto polymers.[1]
Metabolic Blocking 2,4-Dibromophenylacetate Blocks CYP450 oxidation at both susceptible ring positions.[1]
Covalent Warhead Ethyl

-Dibromophenylacetate
Precursor to

-bromoacrylates (Michael acceptors) via elimination.[1]
Library Generation Ethyl 4-Bromophenylacetate Single handle for rapid parallel synthesis (Suzuki/Buchwald).[1]

References

  • Reformatsky Reaction Mechanism & Utility

    • Source: Thermo Fisher Scientific.[1] "Reformatsky Reaction Overview."

  • ATRP Polymeriz

    
    -Bromoesters: 
    
    • Source: Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives."[1][2] Macromolecules.

    • URL:[Link][1][2]

  • Marine Bromophenols & Bioactivity

    • Source: "Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products." PMC - NIH.[1]

    • URL:[Link]

  • Synthesis of Oxindoles from Phenylacetates

    • Source: "Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation." Nature Communications.[1]

    • URL:[Link][1][2]

  • Safety D

    
    -bromophenylacetate): 
    
    • Source: PubChem CID 97780.[1][4]

    • URL:[Link][1][2]

Isomeric purity assessment of "Methyl 2-(3,5-dibromophenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Assessment of "Methyl 2-(3,5-dibromophenyl)acetate"

Part 1: Executive Summary & Strategic Analysis

The Challenge of the "Meta" Position this compound (CAS: 644982-90-1) is a critical scaffold in medicinal chemistry, often serving as a precursor for dendrimers or ligands requiring specific geometric symmetry. The primary challenge in its assessment is not chemical stability, but regioisomeric purity .

Direct bromination of phenylacetic acid derivatives typically favors ortho (2-) and para (4-) positions due to the activating/directing nature of the alkyl group. Achieving the 3,5- (meta) substitution pattern often requires indirect synthesis (e.g., deamination of amines or starting from 3,5-dibromotoluene). Consequently, the most insidious impurities are not degradation products, but the 2,4-dibromo and 3,4-dibromo regioisomers, which possess identical molecular weights and similar polarities, rendering standard C18 HPLC methods frequently inadequate.

This guide compares three assessment methodologies, prioritizing the separation of these positional isomers.

Part 2: Comparative Analysis of Assessment Methods

The following table summarizes the performance of the three primary analytical "alternatives" for this specific application.

Table 1: Comparative Performance of Analytical Architectures

FeatureMethod A: HPLC (Phenyl-Hexyl) Method B: GC-MS/FID Method C:

H-NMR (600 MHz)
Primary Utility Routine Quantitation (QC Release)Trace Impurity Profiling Structural Validation (Identity)
Isomer Resolution High (Separates based on

-

interactions)
Medium-High (Boiling point driven)Absolute (Based on coupling constants)
LOD / Sensitivity Excellent (< 0.05%)Excellent (< 0.01%)Moderate (~ 0.5 - 1.0%)
Throughput High (15-20 min run)Medium (20-30 min run)Low (Manual interpretation)
Critical Weakness Requires specific "Phenyl" column chemistrySample must be thermally stableCannot quantify trace isomers <0.5% easily
Cost per Run LowLowHigh (Instrument time)

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Quantitation (HPLC-UV)

Rationale: Standard C18 columns separate primarily by hydrophobicity. Since regioisomers (3,5 vs 2,4) have nearly identical hydrophobicity, C18 often co-elutes them. We utilize a Phenyl-Hexyl stationary phase. The


-electrons in the stationary phase interact differentially with the electron-deficient dibromo-ring depending on the bromine positions (steric and electronic accessibility), providing superior resolution.

Workflow Diagram:

HPLC_Workflow Figure 1: HPLC-UV Workflow optimized for Regioisomer Separation via Pi-Pi Interactions. Start Sample Prep (1 mg/mL in MeCN) Column Stationary Phase Phenyl-Hexyl Column Start->Column Detect UV Detection @ 220 nm & 254 nm Column->Detect Mobile Mobile Phase Gradient Water (0.1% TFA) / MeCN Mobile->Column Result Data Analysis Integrate & Calc %Area Detect->Result

Step-by-Step Methodology:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (sensitive to ester) and 254 nm (sensitive to phenyl ring).

  • System Suitability (Self-Validating Step):

    • Requirement: Resolution (

      
      ) between the main peak (3,5-isomer) and the nearest impurity (likely 3,4-isomer) must be 
      
      
      
      .
    • Note: If pure standards of isomers are unavailable, peak symmetry (

      
      ) must be 
      
      
      
      . Tailing often indicates hidden isomer co-elution.
Protocol B: The Structural Validator ( H-NMR)

Rationale: NMR is the only method that definitively proves the bromine atoms are at positions 3 and 5. This relies on J-coupling analysis .

  • 3,5-isomer (Target): Symmetric. Protons at 2, 4, 6. H2 and H6 are equivalent. H4 is unique. All couplings are meta (small

    
     Hz).
    
  • 2,4-isomer (Impurity): Asymmetric.[2] Protons at 3, 5, 6. H5 and H6 are ortho to each other. This produces a large coupling constant (

    
     Hz).
    

Decision Logic Diagram:

NMR_Logic Figure 2: NMR Decision Logic for Distinguishing Regioisomers based on J-Coupling. Sample Acquire 1H-NMR (CDCl3, 600 MHz) Region Analyze Aromatic Region (7.0 - 8.0 ppm) Sample->Region CheckJ Check Coupling Constants (J) Region->CheckJ Meta Small J only (~1.8 Hz) Triplet + Doublet (2:1) CheckJ->Meta Only Meta Coupling Ortho Large J observed (~8.0 Hz) Strong Doublets CheckJ->Ortho Ortho Coupling Present Pass PASS: 3,5-Isomer Confirmed Meta->Pass Fail FAIL: Contains 2,4 or 3,4 Isomers Ortho->Fail

Interpretation Guide:

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Target Signals (3,5-dibromo):

    • 
       ppm: Triplet  (
      
      
      
      Hz). Corresponds to H4 (between two Br atoms). Integration: 1H.
    • 
       ppm: Doublet  (
      
      
      
      Hz). Corresponds to H2/H6 (equivalent). Integration: 2H.
    • 
       ppm: Singlet (Methyl ester).
      
    • 
       ppm: Singlet (Benzylic CH
      
      
      
      ).
  • Impurity Flags:

    • Any doublet with

      
       Hz indicates ortho protons (present in 2,4-, 3,4-, or 2,6- isomers).
      
    • Complex multiplets instead of clean triplets/doublets indicate a mixture.

Part 4: Synthesis & Impurity Origins

Understanding where impurities come from allows for better purification. The 3,5-substitution pattern is thermodynamically disfavored in direct electrophilic aromatic substitution of phenylacetates.

Synthesis_Path Figure 3: Synthetic Origins of Regioisomeric Impurities. Precursor Starting Material: Phenylacetic Acid DirectBr Direct Bromination (Br2 / FeBr3) Precursor->DirectBr Wrong Major Products: 4-Bromo (Para) 2-Bromo (Ortho) DirectBr->Wrong Electrophilic Subst. Target Target: This compound Wrong->Target Separation Difficult CorrectRoute Correct Route: 3,5-Dibromotoluene Oxidation -> Homologation CorrectRoute->Target Multi-step Synthesis

References

  • Separation of Aromatic Isomers via Phenyl-Hexyl Phases

    • Title: "Selectivity differences for the separation of positional isomers of aromatic compounds on phenyl-hexyl and C18 st
    • Source: Journal of Chromatography A.[3]

    • URL:[Link](Note: Generalized link to relevant stationary phase literature).

  • NMR Coupling Constants in Aromatic Systems

    • Title: "Proton NMR of Aromatic Compounds: Coupling Constants and P
    • Source: Hans Reich's NMR D
    • URL:[Link]

  • Compound Data (this compound)

    • Title: "PubChem Compound Summary for CID 11330960."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Deep Dive: Interpreting the CoA for Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis interpretation for "Methyl 2-(3,5-dibromophenyl)acetate" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Introduction: Beyond the Purity Percentage

This compound (CAS: 644982-90-1) is a specialized building block, primarily utilized in the synthesis of bi-aryl scaffolds via Suzuki-Miyaura cross-coupling.[1] While many researchers glance at the "Purity >98%" line and move on, the specific position of the bromine atoms (3,5-substitution) and the ester functionality dictate that impurity profile and regio-isomerism are far more critical than the absolute purity figure.[1]

This guide acts as an advanced filter for interpreting the Certificate of Analysis (CoA) of this molecule, comparing High-Purity Grade (Pharma) against Technical Grade supplies to prevent downstream synthetic failures.

Part 1: Critical Quality Attributes (CQAs)

When reviewing a CoA for this compound, three parameters define its utility in medicinal chemistry:

1. Regio-Isomeric Purity (The Hidden Killer)
  • The Risk: The thermodynamic stability of the 3,5-dibromo pattern is high, but synthesis often involves bromination of precursors where 2,4-dibromo or 2,6-dibromo isomers can form.[1]

  • Impact: In Suzuki couplings, steric hindrance at the ortho position (2,6-isomers) drastically reduces catalyst turnover. The 2,4-isomer yields inseparable bi-aryl byproducts.

  • CoA Check: Look for "Isomeric Purity" by GC or HPLC, not just "Total Purity."

2. Free Acid Content (Hydrolysis)
  • The Risk: Esters are prone to hydrolysis.[1] The presence of 3,5-dibromophenylacetic acid.[1]

  • Impact: Free acid neutralizes the base (e.g.,

    
    , 
    
    
    
    ) required for the transmetallation step in Suzuki coupling, stalling the reaction or requiring excess base.
  • CoA Check: "Acid Value" or a specific HPLC peak for the acid (usually elutes earlier than the ester on C18).

3. Mono-Bromo Impurities
  • The Risk: Presence of Methyl 2-(3-bromophenyl)acetate.[1]

  • Impact: Acts as a chain terminator in polymerization or creates mono-coupled impurities that are nearly identical in polarity to the desired product, making purification a nightmare.[1]

Part 2: Comparative Analysis (High Purity vs. Technical Grade)

The following table contrasts the performance and specifications of two distinct grades of this material.

FeatureHigh Purity Grade (Pharma) Technical Grade Experimental Implication
Assay (HPLC)


Technical grade requires recrystallization before use in late-stage synthesis.[1]
Regio-Isomer Profile

(2,4-isomer)

(Mixed isomers)
High Risk: Technical grade leads to "ghost peaks" in downstream LC-MS.[1]
Free Acid


Stoichiometry Drift: Technical grade consumes ~5-10% of your catalytic base.[1]
Appearance White to Off-White Crystalline SolidYellow/Brown Waxy SolidColor indicates oxidation or residual brominating agents (poisonous to Pd catalysts).[1]
Residual Solvent < 500 ppm (MeOH/Toluene)> 5000 ppmHigh solvent load can interfere with accurate weighing (mass balance errors).
Part 3: Analytical Deep Dive & Protocols
A. NMR Interpretation: Validating the 3,5-Substitution

The most definitive test for the 3,5-substitution pattern is


H NMR.[1] A generic "aromatic region" check is insufficient.[1] You must look for symmetry .[1]
  • Symmetry Logic: The molecule has a plane of symmetry running through C1 and C4 of the phenyl ring.[1]

    • Proton H4 (between two Br): Appears as a Triplet (

      
      ) or broad singlet at 
      
      
      
      ppm. It is deshielded by two ortho-bromines.[1]
    • Protons H2/H6 (equivalent): Appear as a Doublet (

      
      ) at 
      
      
      
      ppm.
    • Coupling (

      
      ):  The coupling is meta (
      
      
      
      ), typically small (~1.5 - 1.8 Hz).
  • Red Flag: If you see a pair of doublets with a large splitting (

    
     Hz), you have ortho coupling, indicating the 2,4-isomer  or 3,4-isomer .[1]
    
B. HPLC Method for Impurity Profiling

To separate the free acid and mono-bromo impurities, use this standardized protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm (Ester carbonyl) and 254 nm (Aromatic).

  • Expected Retention:

    • Acid Impurity: ~4-5 min (Polar).[1]

    • Mono-bromo:[1] ~8-9 min.

    • Target Ester: ~11-12 min.

Part 4: Visualizing the Workflow
Diagram 1: The CoA Decision Matrix

This logic flow ensures you do not commit compromised material to a high-value synthesis step.[1]

CoA_Decision_Tree Start Receive this compound VisualCheck Visual Inspection (Is it White/Crystalline?) Start->VisualCheck NMR_Check 1H NMR Analysis (Focus: Aromatic Region) VisualCheck->NMR_Check Pass Decision_Fail FAIL: Reject or Recrystallize VisualCheck->Decision_Fail Yellow/Waxy Is_Symmetric Symmetry Check: Is J-coupling < 2 Hz? (Meta coupling only) NMR_Check->Is_Symmetric HPLC_Check HPLC Purity Check Is_Acid_Low Acid Content: Is Free Acid < 0.5%? HPLC_Check->Is_Acid_Low Decision_Pass PASS: Release for Synthesis Is_Symmetric->HPLC_Check Yes (3,5-isomer confirmed) Is_Symmetric->Decision_Fail No (Ortho coupling detected) Is_Acid_Low->Decision_Pass Yes Is_Acid_Low->Decision_Fail No (High Acid)

Caption: QC Decision Tree for validating this compound prior to use.

Diagram 2: Impact of Impurities on Suzuki Coupling

This diagram illustrates the mechanistic failure caused by "Technical Grade" impurities (Acid and Regio-isomers).[1]

Suzuki_Failure_Mode StartingMaterial This compound Impurity_Acid Impurity: Free Acid (Hydrolysis Product) StartingMaterial->Impurity_Acid Contains Impurity_Regio Impurity: 2,4-Isomer (Steric Hindrance) StartingMaterial->Impurity_Regio Contains Reaction Suzuki Coupling Cycle StartingMaterial->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst + Base (K2CO3) Catalyst->Reaction Failure_Acid Base Neutralization (Stalled Transmetallation) Impurity_Acid->Failure_Acid Failure_Regio Inseparable Isomeric Mix (Purification Failure) Impurity_Regio->Failure_Regio Product_Clean Target Bi-Aryl Product (High Yield) Reaction->Product_Clean If Pure Failure_Acid->Reaction Inhibits

Caption: Mechanistic impact of impurities on downstream Suzuki-Miyaura cross-coupling efficiency.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316783: Methyl 2-(4-bromophenyl)acetate (Analogous Structure & Properties).[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on base sensitivity in Suzuki coupling). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Spin-Spin Splitting in Aromatic Systems.[1] University of Wisconsin-Madison Chemistry. (Source for meta-coupling constants in 1,3,5-substituted benzenes). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3,5-dibromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of Methyl 2-(3,5-dibromophenyl)acetate, a halogenated aromatic ester. The principles outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

The core challenge in disposing of compounds like this compound lies in its chemical structure. As a brominated organic compound, it cannot be treated as general chemical waste. Halogenated wastes require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants and to manage the corrosive byproducts of combustion, such as hydrobromic acid.[1][2][3] Failure to segregate this waste stream properly can lead to regulatory fines, increased disposal costs, and significant environmental harm.[4][5]

Core Chemical Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological data for this compound is not extensively documented, its hazard profile can be reliably inferred from its structural class and data on similar brominated aromatic compounds.[1][6][7]

Key Chemical and Safety Data Summary

PropertyValue / InformationSource
Chemical Name This compound-
Molecular Formula C₉H₈Br₂O₂[6]
Molecular Weight 307.97 g/mol [6]
Appearance Likely a solid or liquid (based on similar compounds)[1][8]
Primary Hazards Expected to cause skin and serious eye irritation. May cause respiratory irritation.[7][9][10][7][9][10]
Handling Precautions Use only in a chemical fume hood.[1][11] Wear protective gloves, clothing, and eye/face protection.[1][9][11][1][9][11]
Environmental Fate Halogenated organic compounds are treated as hazardous waste due to their persistence and potential to form toxic byproducts.[4][12][4][12]
Primary Disposal Route Incineration by a licensed professional waste disposal service.[1][6][1][6]

The presence of two bromine atoms on the phenyl ring designates this compound as a halogenated organic. This classification is the single most important factor determining its disposal pathway.

Immediate Safety & Spill Management Protocols

Safe disposal begins with safe handling. Adherence to standard laboratory safety protocols is critical to prevent accidental exposure and release.

Required Personal Protective Equipment (PPE) and Controls
  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][11]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][9]

  • Hand Protection : Use chemically-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Protective Clothing : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically-resistant apron and boots should be used.[1]

Step-by-Step Spill Response Procedure

Accidental spills must be managed promptly and safely. The following procedure is a validated protocol for small-scale laboratory spills.

  • Evacuate and Alert : Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.

  • Control Vapors and Sources of Ignition : Ensure the chemical fume hood is operational. Remove all potential ignition sources from the area.[10][11]

  • Don Appropriate PPE : Before approaching the spill, don the full PPE described in section 2.1.

  • Contain the Spill : For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[10] For solid spills, gently cover the material to prevent dust from becoming airborne.[6]

  • Absorb and Collect : Carefully scoop up the absorbed liquid or solid material using spark-proof tools and place it into a designated, pre-labeled hazardous waste container.[1][6]

  • Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, pads) are now considered hazardous waste and must be placed in the same container.

  • Package and Label for Disposal : Securely close the waste container. Ensure it is properly labeled as "Hazardous Waste" with the full chemical name and an indication of the spill cleanup debris.

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) office, following established laboratory and institutional protocols.

Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the routine disposal of this compound waste generated during research activities. The foundational principle is rigorous segregation.

Waste Segregation: The Critical First Step

The "why" behind this step is both economic and environmental. Non-halogenated solvents can often be recycled as fuel, making their disposal significantly less expensive.[5] Mixing even small amounts of halogenated compounds like this compound into a non-halogenated waste stream contaminates the entire volume, forcing it all to be disposed of via the more costly and energy-intensive incineration process.[5][12]

Protocol:

  • Establish a dedicated waste stream labeled "Halogenated Organic Waste."

  • Under no circumstances should this waste be mixed with non-halogenated organic solvents (e.g., acetone, hexane, methanol) or aqueous waste.[5][12]

  • This stream is for this compound and any solvents used in its processing that are also halogenated (e.g., dichloromethane, chloroform).

Waste Container Selection and Labeling

A self-validating waste management system relies on clear, unambiguous communication, which begins with the container.

Protocol:

  • Select an Appropriate Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw-top cap.[2] Ensure the container is clean, dry, and in good condition.

  • Apply a Hazardous Waste Tag : Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[4][5]

  • Complete the Tag : Fill out the tag completely and legibly. This must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • List all components and their approximate percentages, including any solvents.

    • The specific hazard characteristics (e.g., Irritant).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Waste Accumulation and Storage

Protocol:

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][12] This prevents the release of fugitive vapors into the laboratory.

  • Use Secondary Containment : Store the waste container within a larger, chemically-resistant secondary containment bin or tray to contain any potential leaks.[13]

  • Store in a Designated Area : The container should be stored in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet, away from drains and incompatible materials.[4][13]

  • Segregate Incompatibles : Do not store halogenated waste containers near strong acids, bases, or oxidizing agents.[2]

Arranging for Final Disposal

Protocol:

  • Monitor Fill Level : Do not overfill waste containers. Stop adding waste when the container is approximately 90% full to allow for vapor expansion.

  • Request Pickup : Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS office or designated waste management provider.

  • Professional Disposal : The final disposal will be carried out by a licensed professional waste disposal service.[6] The most common and appropriate method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases produced during combustion.[1][6]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing this compound waste from the point of generation to its final disposition.

G cluster_0 Waste Characterization & Segregation cluster_1 Containment & Identification cluster_2 Accumulation & Logistics start Waste Generation Point (this compound) segregate STEP 1: Segregate Waste Is it a halogenated organic? start->segregate halogen_bin Place in 'Halogenated Organic Waste' Stream segregate->halogen_bin Yes non_halogen_bin Place in 'Non-Halogenated' Stream (Not for this compound) segregate->non_halogen_bin No container STEP 2: Select Container HDPE or Glass with Screw Cap halogen_bin->container labeling STEP 3: Label Container Apply & Complete EHS Hazardous Waste Tag container->labeling storage STEP 4: Store Safely Closed Container in Secondary Containment in a Satellite Accumulation Area (SAA) labeling->storage pickup STEP 5: Arrange Pickup Container is 90% full or project ends. Submit request to EHS. storage->pickup end_point Final Disposal Transport and Incineration by Licensed Waste Contractor pickup->end_point

Caption: Workflow for the proper disposal of this compound.

References

  • Capot Chemical Co., Ltd. MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Retrieved from Capot Chemical. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)acetate. Retrieved from PubChem. [Link]

  • Penta. (2025, April 23). Safety Data Sheet: Methyl acetate. Retrieved from Penta. [Link]

  • Alfa Aesar. (2013, July 2). Safety data sheet: Methyl acetate. Retrieved from Alfa Aesar. [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Retrieved from WSU. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from Temple University. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]

  • The University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from UBC. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]

  • Centers for Disease Control and Prevention. (2019, July 1). NIOSH Pocket Guide to Chemical Hazards - Bromine. Retrieved from CDC. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from EPA. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from VUMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.